1,1,1-Trimethoxyoctane
Description
Properties
IUPAC Name |
1,1,1-trimethoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEZBIIRXDZCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161838-87-5 | |
| Record name | 161838-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1,1-Trimethoxyoctane chemical properties
An In-depth Technical Guide to 1,1,1-Trimethoxyoctane for Researchers and Drug Development Professionals
Foreword
In the intricate field of organic synthesis, the strategic manipulation of functional groups is fundamental to the construction of complex molecules. Among the arsenal of tools available to the modern chemist, orthoesters stand out for their unique reactivity and stability profile. This guide focuses on this compound, a member of the orthoester family that serves as a versatile intermediate and a robust protecting group. Our objective is to move beyond a superficial listing of properties, providing instead a deep, mechanistic understanding and practical, field-proven insights. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the chemical principles that govern the application of this valuable reagent.
Part 1: Core Chemical Identity and Physicochemical Properties
Nomenclature and Structural Identification
This compound, also known by its synonym Trimethyl Orthooctanoate, is structurally defined by a central carbon atom bonded to an n-octyl group and three methoxy groups. This orthoester is formally derived from octanoic acid.
-
IUPAC Name: this compound
Physicochemical Data
The physical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key physicochemical data.
| Property | Value |
| Appearance | Viscous Oil[1] |
| Solubility | Soluble in Dichloromethane[1] |
| Storage Temperature | 2-8°C (Refrigerator)[1] |
Note: Detailed experimental data such as boiling point, density, and refractive index are not consistently available across public chemical databases. Researchers should consult the specific certificate of analysis from their supplier for the most accurate information.
Part 2: Synthesis and Core Reactivity
Synthesis: The Pinner Reaction
The most established and reliable method for synthesizing orthoesters from nitriles is the Pinner reaction.[4][5][6] This acid-catalyzed process involves the reaction of a nitrile (octanenitrile) with an alcohol (methanol) to first form an imidate salt, known as a Pinner salt. This intermediate subsequently reacts with excess alcohol to yield the final orthoester product.[5][6][7]
Conceptual Workflow of the Pinner Reaction:
Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of an orthoester.
This predictable reactivity is the cornerstone of its application as a protecting group in organic synthesis.
Part 3: Applications in Drug Development and Synthesis
Carboxylic Acid Protection
The primary role of this compound in complex synthesis is as a protecting group for carboxylic acids. [8]The resulting orthoester is inert to many reagents, including strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, and hydrides, allowing for selective transformations on other parts of a molecule. [9] Workflow for Carboxylic Acid Protection and Deprotection:
Caption: General workflow illustrating the utility of orthoesters as protecting groups.
The mild acidic conditions required for deprotection (e.g., acetic acid in THF/water) ensure that many other acid-sensitive functional groups can be preserved, providing a high degree of orthogonality in a synthetic strategy. [10]
Part 4: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling orthoesters should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Moisture Sensitivity: Orthoesters are sensitive to moisture and acid. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatibility: Keep away from strong acids and oxidizing agents.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by your specific supplier before handling this chemical.
Conclusion
This compound is a reagent of significant utility, embodying the principles of functional group protection and controlled reactivity. Its synthesis via the Pinner reaction and its predictable, acid-labile nature make it a reliable component in the synthetic chemist's toolkit. For professionals in drug discovery and development, a comprehensive understanding of its properties, from synthesis to application and safe handling, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
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Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society. (Available at: [Link])
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Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. (Available at: [Link])
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Pluth, M. D., Bergman, R. G., & Raymond, K. H. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. (Available at: [Link])
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Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. (Available at: [Link])
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Available at: [Link])
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Wipf, P. (2000). Synthetic Applications of Ortho Esters. SYNLETT, 2000(6), 853-854. (Available at: [Link])
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Tundo, P., Rossetti, A., & Arico, F. (2013). Solvent- and catalyst-free Pinner reaction for the synthesis of trimethyl-orthoesters: the case of trimethylorthobenzoate. Green Chemistry, 15(7), 1885-1889. (Available at: [Link])
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Journal of Organic Chemistry. (n.d.). The Hydrolysis of Carboxylic Ortho Esters. (Available at: [Link])
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An In-depth Technical Guide to the Synthesis of 1,1,1-Trimethoxyoctane from Octanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trimethoxyoctane, a valuable orthoester, commencing from the readily available starting material, octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust two-step synthetic pathway, encompassing the initial Fischer esterification of octanoic acid to methyl octanoate, followed by the subsequent conversion of the methyl ester intermediate to the target this compound. Each step is presented with a detailed experimental protocol, mechanistic insights, and critical considerations for reaction optimization and safety. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This guide aims to serve as a practical and authoritative resource for the successful laboratory-scale synthesis of this compound.
Introduction: The Significance of Orthoesters
Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[1] Their distinct structural feature imparts them with versatile reactivity, making them valuable intermediates and protecting groups in organic synthesis.[2][3] this compound, the subject of this guide, finds potential applications as a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its synthesis from an inexpensive feedstock like octanoic acid is of significant interest for cost-effective chemical production.
This guide will focus on a logical and efficient two-step synthesis, prioritizing procedural clarity, scientific rigor, and safety.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from octanoic acid is most effectively achieved through a two-step process. This strategy is outlined below and depicted in the workflow diagram.
Caption: Overall synthetic workflow for this compound.
Step 1: Fischer Esterification of Octanoic Acid
The initial step involves the conversion of octanoic acid to its corresponding methyl ester, methyl octanoate. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Using an excess of methanol not only serves as a reagent but also drives the equilibrium towards the product side.
Step 2: Conversion of Methyl Octanoate to this compound
The second and more nuanced step is the transformation of the methyl octanoate intermediate into the target orthoester. While several methods exist for orthoester synthesis, a direct and efficient conversion from a methyl ester is a key consideration. This guide will explore a plausible and reasoned protocol for this conversion.
Experimental Protocols
3.1. Step 1: Synthesis of Methyl Octanoate via Fischer Esterification
This protocol is based on the well-established Fischer esterification reaction.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Octanoic Acid | 144.21 | 28.84 g | 0.2 |
| Methanol | 32.04 | 128.16 g (162 mL) | 4.0 |
| Sulfuric Acid (conc.) | 98.08 | 1.96 g (1.1 mL) | 0.02 |
3.1.2. Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanoic acid (28.84 g, 0.2 mol) and methanol (162 mL, 4.0 mol).
-
Slowly and with caution, add concentrated sulfuric acid (1.1 mL, 0.02 mol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.
-
Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl octanoate.
-
Purify the crude product by vacuum distillation to yield pure methyl octanoate as a colorless liquid.
3.2. Step 2: Synthesis of this compound from Methyl Octanoate
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Octanoate | 158.24 | 15.82 g | 0.1 |
| Sodium Methoxide | 54.02 | 10.8 g | 0.2 |
| Anhydrous Methanol | 32.04 | 100 mL | - |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
3.2.2. Procedure
-
Strictly anhydrous conditions are essential for this reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve methyl octanoate (15.82 g, 0.1 mol) in anhydrous diethyl ether (50 mL).
-
In a separate flask, prepare a solution of sodium methoxide (10.8 g, 0.2 mol) in anhydrous methanol (100 mL). Caution: Sodium methoxide is a strong base and is corrosive and flammable. Handle with appropriate personal protective equipment in a fume hood.[7][8][9][10][11]
-
Slowly add the sodium methoxide solution to the stirred solution of methyl octanoate at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice-cold saturated ammonium chloride solution (100 mL) and diethyl ether (100 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous potassium carbonate (orthoesters are sensitive to acidic drying agents), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Reaction Mechanisms
4.1. Fischer Esterification
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, as illustrated below.
Caption: Mechanism of the Fischer Esterification.
4.2. Orthoester Formation
The conversion of a methyl ester to a trimethyl orthoester with sodium methoxide likely proceeds through a nucleophilic acyl substitution followed by further reaction. The exact mechanism can be complex and may involve the formation of a ketene acetal intermediate. A plausible pathway is the initial addition of methoxide to the ester carbonyl, followed by elimination of methanol to form a more reactive species that can then be attacked by two more equivalents of methoxide.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the three equivalent methoxy groups (around 3.2-3.4 ppm). The protons of the octyl chain will appear as a series of multiplets in the aliphatic region (0.8-1.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary orthoester carbon (C(OCH₃)₃) in the range of 110-120 ppm. The methoxy carbons will appear around 50 ppm, and the signals for the octyl chain carbons will be observed in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by the absence of a carbonyl (C=O) stretching band (around 1740 cm⁻¹) from the starting methyl octanoate and the presence of strong C-O stretching bands in the 1150-1000 cm⁻¹ region.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product (C₁₁H₂₄O₃, MW: 204.31 g/mol ).
Purification and Handling
Orthoesters are generally sensitive to acidic conditions, which can lead to their hydrolysis back to the corresponding ester.[12] Therefore, all purification and handling steps should be performed under neutral or basic conditions.
-
Work-up: During the reaction work-up, it is crucial to use basic or neutral aqueous solutions (e.g., sodium bicarbonate, brine) for washing. Acidic washes must be avoided.
-
Drying Agents: Anhydrous potassium carbonate or sodium sulfate are suitable drying agents. Acidic drying agents like magnesium sulfate should be avoided.
-
Chromatography: If column chromatography is necessary for purification, a neutral stationary phase like alumina or silica gel deactivated with a base (e.g., triethylamine) should be used.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and acidic vapors.
Safety Considerations
-
Octanoic Acid: Corrosive and can cause skin and eye burns.
-
Methanol: Flammable and toxic by inhalation, ingestion, and skin contact.
-
Sulfuric Acid: Highly corrosive and a strong oxidizing agent.
-
Sodium Methoxide: Highly corrosive, flammable solid that reacts violently with water.[7][8][9][10][11] It should be handled in a glovebox or under a dry, inert atmosphere.
-
Diethyl Ether: Extremely flammable and forms explosive peroxides upon standing.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. A thorough risk assessment should be conducted before commencing any experimental work.[13]
Conclusion
This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound from octanoic acid. By following the detailed two-step protocol, researchers can reliably prepare this valuable orthoester in the laboratory. The emphasis on mechanistic understanding, procedural rationale, and safety precautions is intended to empower scientists to not only successfully execute the synthesis but also to adapt and optimize the methodology for their specific research needs.
References
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1,1,1-Trimethoxyoctane IUPAC name and structure
An In-Depth Technical Guide to 1,1,1-Trimethoxyoctane (Trimethyl Orthooctanoate)
Abstract
This technical guide provides a comprehensive overview of this compound, an aliphatic orthoester of significant interest to professionals in organic synthesis and drug development. The document elucidates its fundamental chemical properties, including its IUPAC nomenclature, structure, and the characteristic reactivity of the orthoester functional group. Detailed methodologies for its synthesis, purification, and characterization are presented, grounded in established chemical principles. The guide further explores its primary applications as a robust protecting group for carboxylic acids and as a versatile synthetic intermediate, for instance, in the development of neuraminidase inhibitors.[1] Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting. This document serves as a critical resource for researchers seeking to leverage the unique chemical attributes of this compound in their work.
Nomenclature, Structure, and Chemical Identifiers
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound .[2][3][4] It is also commonly referred to by its semi-systematic name, Trimethyl orthooctanoate , which reflects its conceptual origin as the trimethyl ester of the hypothetical orthooctanoic acid.
Chemical Structure
This compound is classified as an orthoester. Orthoesters are organic compounds featuring a central carbon atom bonded to three alkoxy groups.[5][6][7] In this specific molecule, an n-heptyl group and three methoxy groups are attached to the same carbon atom, which constitutes the orthoester functional core.
Key Chemical Identifiers
Quantitative and identifying data for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 161838-87-5 | [1][8] |
| Molecular Formula | C₁₁H₂₄O₃ | [1][2] |
| Molecular Weight | 204.31 g/mol | [1] |
| SMILES | CCCCCCCC(OC)(OC)OC | [2][3] |
| InChI Key | SAEZBIIRXDZCAB-UHFFFAOYSA-N | [2][3] |
The Orthoester Functional Group: A Primer
A deep understanding of the orthoester functional group, RC(OR')₃, is essential to effectively utilize this compound. The reactivity of the molecule is almost entirely dictated by this core.
General Structure and Reactivity
The central carbon atom of an orthoester is in the +3 oxidation state and is bonded to three electronegative oxygen atoms. This arrangement makes the carbon highly electron-deficient and, therefore, susceptible to nucleophilic attack, particularly after activation by an acid catalyst.[9]
Mechanism of Acid-Catalyzed Hydrolysis
Orthoesters are notably stable under neutral and basic conditions but are readily hydrolyzed in the presence of mild aqueous acid.[5][6] This reactivity is a cornerstone of their use as protecting groups. The hydrolysis proceeds via a dialkoxycarbenium ion intermediate, ultimately yielding a standard ester and two equivalents of alcohol.
Diagram 1. Generalized mechanism of acid-catalyzed orthoester hydrolysis.
Synthesis of this compound
Synthetic Pathways Overview
The synthesis of orthoesters can be achieved through several established methods. The most common laboratory-scale approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an excess of alcohol.[5][9] This method requires strictly anhydrous conditions to prevent side reactions. An alternative route involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[5] For this compound, the Pinner reaction starting from octanenitrile is a viable and well-documented pathway.
Detailed Experimental Protocol: Pinner Reaction from Octanenitrile
This protocol describes a representative lab-scale synthesis of this compound.
Materials and Equipment:
-
Octanenitrile (1 equiv.)
-
Anhydrous Methanol (≥10 equiv.)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Three-neck round-bottom flask with magnetic stirrer, gas inlet, and condenser
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and distillation
Procedure:
-
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire apparatus must be flame-dried under an inert atmosphere (e.g., Argon or Nitrogen) and allowed to cool.
-
Reaction Mixture: Charge the flask with octanenitrile (e.g., 12.5 g, 0.1 mol) and anhydrous methanol (e.g., 48 g, 1.5 mol) dissolved in 100 mL of anhydrous diethyl ether.
-
HCl Addition: Cool the flask in an ice bath to 0°C. Bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic and should be monitored. The formation of a white precipitate (imido ester hydrochloride) is expected.
-
Alcoholysis: After the HCl addition is complete, seal the flask and allow it to stand at room temperature for 48-72 hours. During this time, the intermediate imido ester hydrochloride reacts with the excess methanol to form the orthoester and ammonium chloride.[5]
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and dissolve the ammonium chloride precipitate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Physicochemical and Spectroscopic Properties
Physical Properties
Orthoesters are typically colorless liquids with distinct, often pungent, odors.[6][10] They are generally soluble in common organic solvents like ethanol and ether but have very slight solubility in water.[6]
| Property | Predicted/Typical Value |
| Appearance | Colorless Liquid |
| Odor | Pungent, characteristic |
| Boiling Point | ~200-220 °C (estimated at atm. pressure) |
| Density | ~0.9 g/cm³ (estimated) |
| Solubility | Soluble in ethanol, ether; slightly soluble in water |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure of the synthesized product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a sharp singlet at approximately 3.2-3.3 ppm, integrating to 9 protons, corresponding to the three equivalent methoxy groups (-OCH₃). The signals for the heptyl chain (-(CH₂)₆CH₃) will appear in the upfield region (approx. 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should feature a key signal for the quaternary orthoester carbon (C-1) in the range of 110-120 ppm. The methoxy carbons will appear around 50 ppm. The signals for the eight carbons of the octyl chain will be observed in the typical aliphatic region (approx. 14-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching bands just below 3000 cm⁻¹ and a series of strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The absence of a strong C=O stretch (around 1700-1750 cm⁻¹) is a key indicator of product purity and the absence of the hydrolyzed ester.
Applications in Organic Synthesis
This compound is a valuable reagent due to the versatile reactivity of its orthoester group.
Role as a Carboxylic Acid Protecting Group
One of the most important applications of orthoesters is the protection of carboxylic acids.[5][11][12] The orthoester functionality is robust against nucleophiles and strong bases, making it an ideal mask for the acidic and electrophilic nature of a carboxyl group during multi-step syntheses.
Diagram 2. Workflow illustrating the use of an orthoester as a protecting group.
Utility as a Synthetic Intermediate
-
Bodroux-Chichibabin Aldehyde Synthesis: Orthoesters can react with Grignard reagents to produce aldehydes after an acidic workup.[5][6] This provides a method for formylation or acylation.
-
Synthesis of Bioactive Molecules: this compound has been specifically cited as a reagent used in the synthesis of neuraminidase inhibitor compounds, highlighting its relevance in medicinal chemistry and drug development.[1]
Safety and Handling
GHS Hazard Information
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related orthoesters and aliphatic ethers present known hazards.
-
Flammability: Likely a flammable or combustible liquid.[13] Keep away from heat, sparks, and open flames.[14]
-
Toxicity: Handle with care, avoiding inhalation and ingestion.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ground containers when transferring to prevent static discharge.
Storage and Disposal
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functional and versatile chemical tool for the modern organic chemist. Its defining feature, the orthoester group, imparts a unique reactivity profile that is expertly exploited for the protection of carboxylic acids and as a precursor in various synthetic transformations. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers and drug development professionals to effectively integrate this valuable reagent into their synthetic strategies, paving the way for the efficient construction of complex molecular targets.
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The Orthoester Frontier: A Technical Guide to 1,1,1-Trimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug development, orthoesters represent a versatile and powerful class of compounds. Among these, 1,1,1-Trimethoxyoctane, a key trimethyl orthooctanoate, has emerged as a reagent of significant interest. This guide serves as a comprehensive technical resource on this compound, focusing on its fundamental chemical identity and critical safety data to ensure its effective and safe application in research and development.
Part 1: Core Chemical Identity
Chemical Structure and Properties
This compound is characterized by a central carbon atom bonded to three methoxy groups (-OCH₃) and an octyl group (-C₈H₁₇). This structure imparts upon it the classic reactivity of an orthoester, making it a valuable tool in organic synthesis.
The Chemical Abstracts Service (CAS) has assigned the number 161838-87-5 to this compound, providing a unique and unambiguous identifier for this compound in scientific literature and chemical databases.
Molecular Formula: C₁₁H₂₄O₃[1][2]
Molecular Weight: 204.31 g/mol [1][2]
Synonyms: Trimethyl Orthooctanoate[3]
Part 2: Comprehensive Safety & Handling Protocols
The following safety data is derived from the Safety Data Sheet (SDS) for this compound (>80%) provided by LGC Standards. It is imperative that this information is consulted and adhered to before handling this chemical.
Hazard Identification
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are recommended:
-
Inhalation: If fumes or vapors are inhaled, move the individual to fresh air and seek medical attention if respiratory irritation or other symptoms develop.
-
Skin Contact: Should the chemical come into contact with skin, immediately flush the affected area with copious amounts of water and remove contaminated clothing. If skin irritation persists, seek medical advice.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.
Fire-Fighting Measures
Given its classification as a combustible liquid, appropriate fire-fighting measures must be in place.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed. Vapors may be heavier than air and can travel to a source of ignition and flash back.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2-8°C.[3]
-
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Part 3: Experimental Workflow & Visualization
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is a critical component of a comprehensive laboratory safety program.
Sources
A Spectroscopic Investigation of 1,1,1-Trimethoxyoctane: A Technical Guide
Introduction
1,1,1-Trimethoxyoctane is an orthoester, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Specifically, it is the trimethyl ortho-ester of octanoic acid. Orthoesters like this compound are valuable intermediates in organic synthesis, often serving as protecting groups for carboxylic acids or as precursors for the synthesis of other molecules. Their synthesis can be achieved via methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3][4] The unique structural feature of the orthoester functional group, with a central carbon attached to three oxygen atoms, imparts distinct spectroscopic characteristics that are crucial for its identification and characterization.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide will focus on a comprehensive prediction and interpretation of its spectroscopic signature based on established principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of orthoesters.
Molecular Structure and Spectroscopic Overview
The structure of this compound consists of a central quaternary carbon (C1) bonded to a heptyl chain and three methoxy groups. This structure dictates the number and type of signals expected in its various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts, multiplicities, and integrations for both ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the protons of the octyl chain. The protons on carbons adjacent to the oxygen atoms will be deshielded and thus appear at a higher chemical shift (downfield).[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H8 (CH₃) | ~0.88 | Triplet (t) | 3H |
| H3-H7 (-CH₂-) | ~1.2-1.4 | Multiplet (m) | 10H |
| H2 (-CH₂-) | ~1.5-1.6 | Multiplet (m) | 2H |
| H9, H10, H11 (-OCH₃) | ~3.2-3.4 | Singlet (s) | 9H |
Causality behind Predictions:
-
H8: The terminal methyl group is in a typical alkane environment, hence its upfield chemical shift.[8][9] It is split into a triplet by the adjacent two protons on C7.
-
H3-H7: These methylene protons are in the middle of the alkyl chain, far from the influence of the electronegative oxygen atoms, resulting in a complex, overlapping multiplet in the typical alkane region.[8]
-
H2: The methylene group alpha to the orthoester carbon (C1) is slightly deshielded compared to the other methylene groups in the chain, causing it to appear slightly further downfield.
-
H9, H10, H11: The nine protons of the three equivalent methoxy groups are directly attached to oxygen, a highly electronegative atom, which causes a significant downfield shift.[5][10] Since there are no adjacent protons, the signal will be a singlet.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon of the orthoester functional group is expected to have a characteristic chemical shift.[11]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C8 | ~14 |
| C6, C7 | ~22-23 |
| C4, C5 | ~29-30 |
| C3 | ~31-32 |
| C2 | ~35-40 |
| C9, C10, C11 | ~50-55 |
| C1 | ~110-120 |
Causality behind Predictions:
-
C8 to C2: These carbons of the alkyl chain will have chemical shifts in the typical alkane region.[12][13][14] The chemical shifts generally increase as they get closer to the electron-withdrawing orthoester group.
-
C9, C10, C11: The carbons of the methoxy groups are attached to an electronegative oxygen atom, which deshields them, causing them to appear in the range of 50-80 ppm, typical for ether-like carbons.[5][15]
-
C1: The quaternary carbon of the orthoester is bonded to three oxygen atoms, leading to a significant downfield shift. A reported value for a similar orthoester carbon is around 121.1 ppm.[11]
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by C-H and C-O stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850-3000 | Strong |
| C-O stretch (orthoester) | 1050-1150 | Strong, multiple bands |
| CH₂ bend | ~1465 | Medium |
| CH₃ bend | ~1375 | Medium |
Causality behind Predictions:
-
C-H stretch: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the alkyl chain and methoxy groups.
-
C-O stretch: The most diagnostic feature for an orthoester is the strong C-O stretching absorption.[16] Unlike esters, there will be no C=O stretch around 1700 cm⁻¹.[17][18] The region between 1050-1150 cm⁻¹ is characteristic for ethers and orthoesters, and due to the three C-O bonds, multiple strong bands are expected in this region.[5][19][20][21]
-
CH₂ and CH₃ bend: These are characteristic bending vibrations for alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion: For this compound (C₁₁H₂₄O₃), the predicted monoisotopic mass is 204.1725 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum may be weak or absent due to the instability of the orthoester.
Predicted Fragmentation Pattern: Orthoesters are known to be labile, and their fragmentation is often initiated by the loss of one of the alkoxy groups.[22][23]
-
Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 173. This is a common initial fragmentation step.
-
Loss of methanol (CH₃OH): A rearrangement followed by the loss of a neutral methanol molecule could result in a fragment at m/z 172.
-
Cleavage of the C1-C2 bond: This would generate a heptyl radical and a [C(OCH₃)₃]⁺ ion at m/z 105.
-
Further fragmentation of the alkyl chain: The octyl chain can undergo typical fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).[24]
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (¹H NMR): a. Insert the NMR tube into the spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds. d. Process the data by applying a Fourier transform, phase correction, and baseline correction. e. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Data Acquisition (¹³C NMR): a. Following ¹H NMR, switch the spectrometer to the ¹³C channel. b. Acquire a proton-decoupled ¹³C NMR spectrum using a spectral width of approximately 250 ppm. c. A larger number of scans will be required due to the low natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: IR Spectroscopy Data Acquisition (ATR)
-
Instrument Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: a. Place a small drop of liquid this compound directly onto the ATR crystal. b. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. c. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. b. Label the significant peaks with their corresponding wavenumbers.
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: a. Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: a. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: a. The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: a. The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: a. The resulting mass spectrum is plotted as relative intensity versus m/z. b. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound relies on the predictable and distinct features of its orthoester and alkyl functionalities. The ¹H NMR spectrum is defined by a prominent singlet for the nine methoxy protons and characteristic signals for the octyl chain. The ¹³C NMR spectrum is highlighted by the downfield signal of the quaternary orthoester carbon. The IR spectrum's most telling feature is the strong C-O stretching in the absence of a carbonyl absorption. Finally, mass spectrometry would likely show fragmentation patterns initiated by the cleavage of the labile C-O bonds of the orthoester group. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the structural confirmation of this compound.
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]
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Bedini, A., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. RSC Advances, 3(31), 12695-12701. [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(8), 685-695. [Link]
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Crich, D., & Sun, S. (1997). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry, 62(5), 1198-1199. [Link]
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van der Pol, M. A., et al. (2018). Synthesis and complete NMR characterization of methacrylateendcapped poly(ortho-esters). European Polymer Journal, 105, 33-40. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Afonso, C. A. M., et al. (2001). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 39(8), 473-476. [Link]
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Solubility of 1,1,1-Trimethoxyoctane in organic solvents
An In-Depth Technical Guide to the Solubility of 1,1,1-Trimethoxyoctane in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. As a key orthoester in various synthetic applications, understanding its solubility profile is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the core principles governing its solubility, presents a qualitative solubility profile based on its chemical structure, and provides detailed experimental protocols for quantitative determination.
Introduction to this compound
This compound, also known as trimethyl orthooctanoate, is an organic compound classified as an orthoester.[1] Orthoesters are characterized by a central carbon atom bonded to three alkoxy groups.[2][3] In the case of this compound, this core structure is attached to a heptyl chain, resulting in the molecular formula C11H24O3 and a molecular weight of 204.31 g/mol .[1][4]
Chemical Structure:
Figure 1: Chemical structure of this compound
Typically a viscous oil or colorless liquid, this compound serves as a versatile reagent and intermediate in organic synthesis.[1][3] Its applications include use as a protecting group for carboxylic acids and in the formation of other complex organic molecules.[2][3] Like other orthoesters, it is stable under neutral or basic conditions but is sensitive to acidic environments, where it can undergo hydrolysis.[2][3]
Core Principles of Solubility: A Molecular Perspective
The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The solubility of this compound in a given organic solvent is determined by the balance of these forces.
Key Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): The long octyl chain of this compound contributes significantly to its nonpolar character, leading to substantial van der Waals interactions. These forces are the primary drivers for its solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The presence of three electronegative oxygen atoms in the trimethoxy group creates a polar region in the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. This allows for some degree of interaction with protic solvents like alcohols.
The overall solubility of this compound is a composite of these interactions. The long nonpolar octyl chain suggests good solubility in nonpolar solvents, while the polar orthoester group promotes solubility in more polar environments.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and predictive profile can be constructed based on its chemical structure and the general properties of orthoesters. Orthoesters are generally known to be soluble in or miscible with organic solvents.[3]
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | The long octyl chain of this compound will have strong van der Waals interactions with nonpolar aliphatic solvents. |
| Aromatic | Toluene, Benzene | High / Miscible | Similar to nonpolar aliphatic solvents, solubility is driven by van der Waals forces. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | This compound is reported to be soluble in dichloromethane.[5] These solvents are polar aprotic and can engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are polar aprotic solvents that can effectively solvate the orthoester group through dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | These polar aprotic solvents will have favorable dipole-dipole interactions with the polar head of this compound. |
| Esters | Ethyl Acetate | High / Miscible | Ethyl acetate is a moderately polar aprotic solvent that should readily dissolve this compound. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of the oxygen atoms in this compound to act as hydrogen bond acceptors will promote solubility. However, the long nonpolar tail may limit miscibility compared to shorter-chain orthoesters. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The strong polarity of these solvents will lead to favorable dipole-dipole interactions. |
Experimental Protocols for Solubility Determination
For a liquid solute like this compound, a precise and reproducible method for determining solubility is crucial. The following protocol outlines a robust approach using the shake-flask method followed by quantitative analysis.
Shake-Flask Method for Equilibrium Saturation
This method is designed to create a saturated solution of this compound in the solvent of interest at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath
-
Sealed vials (e.g., 20 mL glass vials with PTFE-lined caps)
-
Analytical balance
-
Micropipettes
Procedure:
-
Preparation of Vials: Into a series of labeled, tared vials, add a precise volume of the chosen organic solvent (e.g., 10.0 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to determine the optimal equilibration time empirically by analyzing samples at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of this compound in the solvent phase remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 12 hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a micropipette. Take care not to disturb the undissolved solute phase.
Quantitative Analysis by Gas Chromatography (GC)
Gas chromatography is a suitable analytical technique for determining the concentration of this compound in the saturated solvent phase.
Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a nonpolar or mid-polarity column like DB-1 or DB-5)
-
Volumetric flasks
-
Syringes for GC injection
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility test. The concentration range of these standards should bracket the expected solubility.
-
Sample Preparation: Dilute the aliquot of the saturated solution obtained from the shake-flask method with the pure solvent to a concentration that falls within the calibration range.
-
GC Analysis: Inject the calibration standards and the diluted sample into the GC-FID system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration for the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.
Data Presentation and Visualization
A clear and logical workflow is essential for accurate solubility determination. The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This compound exhibits favorable solubility characteristics in a broad spectrum of organic solvents, a property attributable to its dual nonpolar and polar structural features. While quantitative data remains sparse, a strong theoretical and qualitative understanding allows for informed solvent selection in synthetic and formulation applications. For precise quantitative needs, the detailed experimental protocol provided herein offers a reliable and accurate methodology. This guide serves as a foundational resource for researchers and professionals working with this versatile orthoester.
References
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Thermal stability of 1,1,1-Trimethoxyoctane
An In-Depth Technical Guide to the Thermal Stability of 1,1,1-Trimethoxyoctane
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. As direct literature on the thermal decomposition of this specific orthoester is not extensively available, this document synthesizes foundational principles of orthoester chemistry with robust analytical methodologies. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of the molecule's behavior under thermal stress, moving beyond simple data points to the causality behind its stability profile.
Foundational Principles: The Chemical Nature of this compound
This compound is an orthoester, a functional group characterized by three alkoxy groups attached to a single carbon atom.[1] This structure can be viewed as the product of exhaustive alkylation of the unstable orthocarboxylic acid, octanoic acid. The key to understanding its stability lies in the central quaternary carbon, which is highly electron-deficient and thus susceptible to cleavage.
While orthoesters are known for their utility as protecting groups and synthetic intermediates, their primary vulnerability is sensitivity to hydrolysis. In the presence of even mild aqueous acid, they readily hydrolyze to form the corresponding ester and alcohol.[1][2] Therefore, any assessment of thermal stability must be carefully designed to decouple it from hydrolytic degradation, as trace amounts of water or acidic impurities can dominate the degradation profile.
Postulated Thermal Decomposition Pathways
Under anhydrous conditions, the thermal degradation of this compound can be postulated to proceed through several pathways. The dominant mechanism is highly dependent on the purity of the material and the composition of the surrounding atmosphere.
Pathway A: Acid-Catalyzed Thermal Decomposition
This is the most probable degradation route in non-ideal conditions. Trace acidic impurities, potentially residual catalysts from synthesis (e.g., HCl from a Pinner reaction), can protonate one of the methoxy groups.[1] This initiates a cascade that is mechanistically similar to hydrolysis, leading to the formation of methyl octanoate and dimethyl ether, or subsequent breakdown products.
Caption: Postulated acid-catalyzed thermal decomposition pathway for this compound.
Pathway B: Concerted Pyrolytic Decomposition (Anhydrous, Neutral)
In a rigorously pure, aprotic, and anhydrous environment, a concerted, non-ionic mechanism may occur at elevated temperatures. This pathway is analogous to the pyrolysis of certain esters and could involve a six-membered ring transition state, leading to the formation of 1-octene, methyl formate, and methanol. This is a higher-energy pathway and would likely require significantly higher temperatures than acid-catalyzed decomposition.
Caption: Hypothetical concerted pyrolytic decomposition pathway under inert conditions.
Experimental Framework for Stability Assessment
A multi-technique approach is essential for a comprehensive evaluation. Thermogravimetric Analysis (TGA) quantifies mass loss, Differential Scanning Calorimetry (DSC) identifies thermal events, and Evolved Gas Analysis (EGA) by Mass Spectrometry identifies the decomposition products, which is critical for mechanistic elucidation.
Workflow for Comprehensive Thermal Analysis
Caption: Integrated workflow for the thermal stability assessment of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis. This is critical to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The choice of heating rate is a balance between resolution and experimental time; a slower rate can provide better resolution of complex events.[3]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (T_onset) is determined using the tangent method on the primary mass loss step from the resulting TGA curve.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and enthalpies of thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: In an inert atmosphere, weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is essential to contain the sample and its vapor below the boiling point, allowing for the detection of a decomposition exotherm.
-
Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) over the sensor.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 350°C at 10°C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition).[4][5] A sharp exotherm occurring concurrently with mass loss in the TGA is strong evidence of thermal decomposition.
Protocol 3: Evolved Gas Analysis via TGA-GC-MS
Objective: To identify the chemical nature of volatile products released during thermal decomposition, enabling mechanism validation.
Methodology:
-
Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
TGA Conditions: Run the same TGA temperature program as described in Protocol 1.
-
TGA-MS Interface: Maintain the heated transfer line at a temperature high enough to prevent condensation of evolved products (e.g., 250°C) but low enough to prevent further degradation.
-
GC-MS Parameters:
-
GC Column: Select a mid-polarity column (e.g., DB-5ms or equivalent) suitable for separating a range of potential products from non-polar (1-octene) to polar (methanol).
-
GC Program: Use a temperature program that provides good separation of expected volatiles (e.g., hold at 40°C for 2 min, then ramp to 250°C at 15°C/min).
-
MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 15-300.
-
-
Data Analysis: Identify the temperature ranges of gas evolution from the TGA curve. Analyze the corresponding GC-MS chromatograms and mass spectra from those ranges. Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the decomposition products.[6][7]
Data Synthesis and Interpretation
The power of this approach lies in combining the data from all three techniques. The table below presents a hypothetical but realistic dataset for this compound containing trace acidic impurities.
| Parameter | Technique | Observation | Interpretation |
| Onset Temperature (T_onset) | TGA | ~185°C | The temperature at which significant mass loss begins. |
| Mass Loss (185-250°C) | TGA | ~65% | Corresponds to the loss of two methoxy groups as methanol and rearrangement. |
| Thermal Event | DSC | Sharp exotherm at 190°C | Indicates that the decomposition process is exothermic. |
| Evolved Gas Products (at 190°C) | TGA-GC-MS | Methyl octanoate, Methanol | Confirms the acid-catalyzed decomposition pathway (Pathway A). The absence of 1-octene or methyl formate rules out the concerted pyrolytic pathway at this temperature. |
This combined analysis strongly indicates that for this particular sample, the thermal stability is limited by an acid-catalyzed decomposition mechanism that initiates around 185°C. A sample with higher purity would be expected to exhibit a significantly higher T_onset.
Factors Influencing Stability and Best Practices
-
Purity: The single most critical factor. Residual acids from synthesis are the primary drivers of premature thermal decomposition. Rigorous purification, for instance by distillation over sodium methoxide followed by filtration through neutral alumina, is crucial for maximizing thermal stability.[8][9]
-
Atmosphere: While the orthoester functional group itself is not highly susceptible to oxidation, the long alkyl chain is. For high-temperature applications, maintaining an inert atmosphere (N₂, Ar) is recommended to prevent parallel oxidative degradation pathways.
-
Storage: Store this compound under an inert atmosphere, in a tightly sealed container, and away from acidic materials. The use of molecular sieves within the storage container can help scavenge trace moisture that could lead to slow hydrolysis and the generation of acidic byproducts.
References
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Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
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Chiang, Y., Kresge, A. J., Lahti, M. O., & Weeks, D. P. (1983). Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. Journal of the American Chemical Society, 105(23), 6852–6855. Retrieved from [Link]
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Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. Retrieved from [Link]
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von Delius, M., & Hollstein, S. (2022). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 55(5), 649-663. Retrieved from [Link]
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Kresge, A. J., & McClelland, R. A. (1983). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. Journal of the American Chemical Society, 105(18), 5974-5975. Retrieved from [Link]
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McElvain, S. M., & Nelson, J. W. (1942). The Thermal Decomposition of Iminoester Salts and the Cleavage of Orthoesters by These Salts. Journal of the American Chemical Society, 64(8), 1825–1827. Retrieved from [Link]
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Abbasi, M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(51), 30697-30721. Retrieved from [Link]
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Patsidis, A. C. (1966). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. Retrieved from [Link]
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Brescia, A. A., et al. (2019). Application of differential scanning calorimetry in the analysis of apprehended formulations of anabolic androgenic steroids. Forensic Science International, 296, 15-21. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 31.1: Thermogravimetry. Retrieved from [Link]
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A Comprehensive Guide to the Conformational Analysis of 1,1,1-Trimethoxyoctane using Theoretical Calculations
A Senior Application Scientist's In-depth Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. For flexible molecules such as 1,1,1-trimethoxyoctane, an orthoester of interest in synthetic chemistry, understanding the landscape of low-energy conformations is paramount. This technical guide provides a rigorous, step-by-step protocol for determining the conformational preferences of this compound through a synergistic approach of molecular mechanics and density functional theory. We delve into the causality behind methodological choices, from the initial broad conformational search to high-accuracy quantum mechanical refinement and final population analysis. This document serves as a practical blueprint for researchers aiming to apply computational chemistry to elucidate the structural dynamics of flexible organic molecules.
Introduction: The Significance of Molecular Conformation
This compound, also known as trimethyl orthooctanoate, is an orthoester, a functional group known for its role as a protective group and a versatile synthetic intermediate.[1][2] The molecule consists of a central quaternary carbon bonded to an n-octyl chain and three methoxy groups. Due to the presence of multiple single bonds, particularly around the sterically crowded C(OCH₃)₃ core and along the flexible octyl chain, the molecule can adopt a multitude of three-dimensional arrangements, or conformations.
The relative stability of these conformers is governed by a delicate balance of intramolecular forces, including steric hindrance, torsional strain, and subtle stereoelectronic effects like the anomeric effect, which is known to influence the geometry of orthoesters.[3][4][5] The dominant conformation(s) at a given temperature will dictate the molecule's bulk properties and how it interacts with other chemical species. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical step in understanding and predicting its chemical behavior. This guide outlines a robust computational workflow to identify the most stable conformers of this compound and quantify their relative populations.
Theoretical Background and Methodological Rationale
Our approach employs a two-tiered strategy that balances computational efficiency with high accuracy. We begin with a broad exploration of the conformational space using a computationally inexpensive Molecular Mechanics (MM) force field, followed by high-accuracy geometry optimization and energy calculation of the most promising candidates using Density Functional Theory (DFT).[6][7]
Molecular Mechanics (MM) for Initial Conformational Search
Molecular Mechanics models a molecule as a collection of atoms held together by springs (bonds), treating the system with classical physics. It is an empirical method, relying on a set of parameters known as a force field to describe the potential energy of a system.
-
Why MM First? A systematic rotation around every single bond to generate all possible conformers is combinatorially explosive and computationally intractable for a molecule with the flexibility of this compound. MM calculations are exceptionally fast, making them ideal for rapidly evaluating the energy of thousands of potential structures.[8] This allows for an efficient initial screening to identify a manageable set of low-energy candidate conformers.
-
Choice of Force Field: MMFF94. We select the Merck Molecular Force Field 94 (MMFF94). This force field was specifically parameterized for a broad range of organic molecules and has demonstrated strong performance in reproducing the geometries and conformational energies of organic and biological systems.[9][10]
Density Functional Theory (DFT) for High-Accuracy Refinement
To obtain reliable geometries and energies, we turn to the principles of quantum mechanics. Density Functional Theory (DFT) is a popular method that calculates the electronic structure of a molecule to determine its energy and properties.[11] DFT provides a much more accurate description of molecular energetics than MM by explicitly treating electrons.
-
Why DFT? DFT offers a favorable balance of accuracy and computational cost for medium-sized organic molecules.[6][12] It is capable of accurately modeling the subtle electronic effects, such as hyperconjugation and electrostatic interactions, that govern conformational stability.
-
Choice of Functional: B3LYP. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in computational chemistry and has a long track record of providing reliable results for the geometries and relative energies of organic molecules.[13][14][15] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler DFT methods.
-
Choice of Basis Set: 6-31G.* The basis set is the set of mathematical functions used to build the molecular orbitals. We will use the Pople-style 6-31G* basis set (also denoted as 6-31G(d)).[16] This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. These polarization 'd' functions are critical for describing the non-spherical electron density in molecules with heteroatoms like oxygen and are essential for accurately modeling the tetrahedral geometry around the central carbon of the orthoester.[17]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the complete, self-validating methodology for the conformational analysis of this compound.
Workflow Overview
The overall computational strategy is depicted in the flowchart below.
Caption: Computational workflow for conformational analysis.
Step 1: Initial 3D Structure Generation
-
Build this compound using any standard molecular modeling software (e.g., Avogadro, ChemDraw, Maestro).
-
Perform an initial, quick geometry optimization using a generic force field (like MMFF94) to generate a reasonable starting structure with standard bond lengths and angles.[10]
Step 2: Molecular Mechanics Conformational Search
-
Objective: To explore the potential energy surface and identify a diverse set of low-energy conformers.
-
Method: Employ a Monte Carlo or systematic search algorithm. A Monte Carlo search involves randomly rotating selected torsion angles, followed by an MMFF94 energy minimization of the resulting structure.[8]
-
Protocol:
-
Select all rotatable bonds in the molecule for sampling. This includes the C-O bonds of the methoxy groups and the C-C bonds of the octyl chain.
-
Set the number of search steps to a large value (e.g., 10,000 steps) to ensure thorough sampling of the conformational space.
-
Set an energy window (e.g., 10 kcal/mol) above the global minimum found during the search. All conformers falling within this window will be saved.
-
Step 3: Filtering and Selection of Candidate Conformers
-
Objective: To remove duplicate structures and select a manageable number of unique, low-energy conformers for the more computationally expensive DFT calculations.
-
Protocol:
-
Sort the saved conformers by their MMFF94 energy.
-
Remove duplicate structures based on a Root-Mean-Square Deviation (RMSD) criterion (e.g., RMSD < 0.5 Å).
-
Select all unique conformers within a narrower energy window (e.g., 3-5 kcal/mol) of the global minimum for the next phase.
-
Step 4: DFT Geometry Optimization
-
Objective: To re-optimize the geometry of each candidate conformer using a more accurate quantum mechanical method.
-
Protocol:
-
For each unique conformer from Step 3, perform a full geometry optimization.
-
Level of Theory: B3LYP/6-31G*.
-
Use tight optimization convergence criteria to ensure the gradient is minimized, indicating a stationary point on the potential energy surface has been located.
-
Step 5: Vibrational Frequency Analysis (Self-Validation)
-
Objective: To characterize the nature of the stationary points found in Step 4. This is a critical self-validation step.
-
Protocol:
-
At the same level of theory (B3LYP/6-31G*), perform a vibrational frequency calculation for each optimized structure.
-
Validation: A true energy minimum must have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state, not a stable conformer, and should be discarded from the population analysis.
-
The results of this calculation also yield the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Step 6: Boltzmann Population Analysis
-
Objective: To determine the statistical probability of finding the molecule in each of its stable conformations at a given temperature.
-
Theory: The population of conformers follows the Boltzmann distribution, which states that the relative population of two states i and j is proportional to e-ΔE/kBT, where ΔE is the energy difference, kB is the Boltzmann constant, and T is the temperature.[8][18][19]
-
Protocol:
-
Use the Gibbs free energies (G) calculated from the DFT output (which include electronic energy, ZPVE, and thermal corrections) for the highest accuracy.
-
The percentage population of a conformer i (%Pi) is calculated using the formula: %Pi = 100 * (e-ΔGi/RT) / (Σj e-ΔGj/RT) where ΔGi is the relative Gibbs free energy of conformer i with respect to the global minimum, R is the gas constant, T is the temperature (e.g., 298.15 K), and the sum in the denominator is over all calculated stable conformers.[20]
-
Data Presentation and Interpretation
All quantitative results should be summarized for clarity and comparative analysis.
Table 1: Relative Energies and Populations of this compound Conformers
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-01 | 0.00 | 0.00 | XX.X |
| Conf-02 | X.XX | X.XX | XX.X |
| Conf-03 | X.XX | X.XX | X.X |
| ... | ... | ... | ... |
| (Note: Table to be populated with actual calculation results. ΔE is the relative B3LYP/6-31G electronic energy including ZPVE. ΔG includes thermal corrections to the free energy.)* |
Interpretation of Results
The analysis should focus on the structure of the global minimum (Conf-01) and other significantly populated conformers. Key structural features to examine include:
-
Torsion Angles: Analyze the key dihedral angles, particularly around the C-C(O)₃ and O-C-O-C linkages. Are they staggered, eclipsed, or gauche?
-
Anomeric Effects: Look for evidence of stabilizing anomeric effects, such as the preference for a gauche arrangement where a lone pair on one oxygen atom can donate electron density into an adjacent anti-bonding C-O σ* orbital.[4][5] This often manifests as a shortening of one C-O bond and a lengthening of another.
-
Steric Hindrance: Identify regions of steric clash, which would destabilize a conformer. For example, interactions between the methoxy groups and the octyl chain.
-
Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O interactions may contribute to the stability of certain folded conformations of the octyl chain.
Conclusion
This guide provides a robust and scientifically grounded framework for the theoretical conformational analysis of this compound. By combining the speed of molecular mechanics for initial exploration with the accuracy of density functional theory for refinement, researchers can build a reliable model of the molecule's conformational landscape. The final Boltzmann analysis provides a quantitative measure of the relevance of each stable conformer at room temperature. This detailed understanding of molecular structure is a foundational element for predicting reactivity, designing new materials, and providing insights for professionals in the field of drug development.
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Title: Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Source: ResearchGate. URL: [Link]
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Methodological & Application
Application Notes and Protocols: 1,1,1-Trimethoxyoctane and the Orthoester Strategy for Aldehyde Protection
Introduction: The Strategic Imperative of Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of a single functional group within a polyfunctional molecule is a paramount challenge. Aldehydes, with their high electrophilicity, are susceptible to a wide array of nucleophilic attacks and redox manipulations. This inherent reactivity often necessitates a protection-deprotection strategy to temporarily mask the aldehyde, preventing undesired side reactions while other parts of the molecule are modified[1][2].
Among the most robust and reliable methods for aldehyde protection is their conversion to acetals. Acetals exhibit remarkable stability in neutral to strongly basic conditions, rendering them inert to potent nucleophiles such as Grignard reagents and organolithiums, as well as to metal hydride reducing agents[2][3]. This guide provides an in-depth exploration of the use of orthoesters, specifically featuring 1,1,1-trimethoxyoctane, as highly efficient reagents for the formation of acyclic acetals, a cornerstone technique for researchers in synthetic chemistry and drug development.
The Orthoester Advantage in Acetal Formation
The direct acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol is a reversible process, often hampered by an unfavorable equilibrium. To drive the reaction toward the acetal product, the water generated must be removed. While physical methods like a Dean-Stark apparatus are effective, a more elegant and often milder approach involves chemical dehydration using an orthoester, such as this compound or the more commonly used trimethyl orthoformate[4].
Orthoesters, possessing the RC(OR')₃ functional group, serve a dual purpose in acetalization reactions[5][6][7]:
-
Dehydrating Agent: They react irreversibly with water under acidic conditions to form an ester and alcohol, effectively sequestering the water byproduct and driving the acetal formation to completion[4].
-
Alcohol Source: The reaction of the orthoester itself can provide the necessary alcohol molecules for the transformation.
For instance, the reaction of an aldehyde with this compound in the presence of methanol and an acid catalyst yields the corresponding dimethyl acetal and the byproduct methyl octanoate.
Mechanism of Protection: An Acid-Catalyzed Pathway
The formation of a dimethyl acetal from an aldehyde using methanol and an orthoester as a dehydrating agent proceeds via a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.
The water molecule eliminated in Step 3 is consumed by the orthoester, preventing the reverse reaction and ensuring a high yield of the desired acetal.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Aldehyde Protection using an Orthoester
This protocol describes a general method for the formation of a dimethyl acetal from an aldehyde using an orthoester as a dehydrating agent. The procedure is based on established methods for acetalization using trimethyl orthoformate, which is directly analogous to using this compound[4][8][9].
Table 1: Reagents for Aldehyde Protection
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (10 mmol scale) | Purpose |
| Aldehyde | 1.0 | - | 10.0 mmol | Substrate |
| Methanol (Anhydrous) | - | 32.04 | 20 mL | Reagent & Solvent |
| Trimethyl Orthoformate* | 1.5 | 106.12 | 1.59 g (1.68 mL) | Dehydrating Agent |
| p-Toluenesulfonic Acid (p-TsOH) | 0.01 | 172.20 | 17.2 mg | Catalyst |
*Note: this compound can be substituted, though reaction stoichiometry may need optimization.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10.0 mmol).
-
Add anhydrous methanol (20 mL) to dissolve the aldehyde.
-
Add trimethyl orthoformate (1.5 eq., 15.0 mmol).
-
Add the acid catalyst, p-TsOH (0.01 eq., 0.1 mmol), to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Most reactions with aliphatic and aromatic aldehydes are complete within 30-60 minutes[8][9].
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water (20 mL) and an organic solvent like ethyl acetate or diethyl ether (30 mL).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dimethyl acetal.
-
Purify the product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for Acetal Deprotection (Acidic Hydrolysis)
This protocol outlines the standard method for cleaving the acetal to regenerate the parent aldehyde using mild aqueous acid[3][10].
Table 2: Reagents for Acetal Deprotection
| Reagent | Amount | Purpose |
| Protected Aldehyde | 10.0 mmol | Substrate |
| Acetone/Water (4:1 v/v) | 25 mL | Solvent System |
| 1M Hydrochloric Acid (HCl) | 1-2 mL | Catalyst |
Step-by-Step Methodology:
-
Dissolve the acetal-protected compound (10.0 mmol) in the acetone/water solvent mixture (25 mL) in a round-bottom flask with a magnetic stir bar.
-
Add the 1M HCl solution. The amount of acid can be catalytic or stoichiometric depending on the stability of the acetal and the substrate.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aldehyde.
-
Purify the product if necessary.
Protocol 3: Alternative Deprotection under Neutral Conditions
For substrates containing highly acid-sensitive functional groups (e.g., tert-butyl ethers, furans), deprotection under neutral conditions is advisable. The use of molecular iodine in acetone is a rapid and efficient method[11].
Table 3: Reagents for Neutral Acetal Deprotection
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (1.0 mmol scale) | Purpose |
| Protected Aldehyde | 1.0 | - | 1.0 mmol | Substrate |
| Acetone (Reagent Grade) | - | 58.08 | 10 mL | Solvent/Reagent |
| Iodine (I₂) | 0.1 | 253.81 | 25.4 mg | Catalyst |
Step-by-Step Methodology:
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (10 mol%, 0.1 mmol).
-
Stir the mixture at room temperature. For acyclic dimethyl acetals, the reaction is often complete within minutes[11]. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Mechanism of Deprotection: Reversing the Process
Deprotection via acidic hydrolysis is the microscopic reverse of the protection mechanism. It begins with the protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to generate a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to regenerate the aldehyde.
Conclusion and Future Outlook
The use of orthoesters like this compound provides a powerful and efficient method for the protection of aldehydes as acetals. The stability of the resulting acetal under basic and nucleophilic conditions allows for a broad range of subsequent chemical transformations, making it an indispensable tool in the synthetic chemist's arsenal. The mild conditions required for both protection and the availability of diverse deprotection methods, including neutral protocols for sensitive substrates, underscore the versatility of this strategy. Mastery of this technique is crucial for professionals engaged in the synthesis of complex molecules, from academic research to industrial drug development.
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Application Note & Protocol: Efficient Acetalization of Long-Chain Aldehydes using Trialkyl Orthoesters
Introduction: The Strategic Importance of Aldehyde Protection
In the landscape of multi-step organic synthesis, particularly within drug development, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent undesired side reactions during transformations elsewhere in a molecule.[1][2] The conversion of an aldehyde to an acetal is a robust and widely employed strategy for its protection.[3][4] Acetals are stable to a wide range of nucleophiles, bases, and organometallic reagents, yet can be readily deprotected under mild acidic conditions to regenerate the parent aldehyde.[5][6]
This application note provides a detailed protocol for the acid-catalyzed acetalization of long-chain aldehydes using a trialkyl orthoester. While the initial topic specified 1,1,1-Trimethoxyoctane, this appears to be a specialized or less common reagent. Therefore, this guide will focus on the well-established and mechanistically similar reagent, trimethyl orthoformate, which serves as both a reactant and an efficient water scavenger, driving the reaction equilibrium towards the acetal product.[7] The principles and procedures outlined herein are broadly applicable to other trialkyl orthoesters.
Reaction Mechanism and Rationale
The acid-catalyzed acetalization of an aldehyde with an alcohol proceeds through a hemiacetal intermediate.[8] The reaction is reversible, and the removal of water is crucial for achieving high yields of the acetal.[8][9] The use of a trialkyl orthoester, such as trimethyl orthoformate, is highly advantageous as it reacts with the water generated in situ to form an ester and an alcohol, thus effectively driving the reaction to completion.[7]
The reaction mechanism involves the following key steps:
-
Protonation of the aldehyde carbonyl oxygen by the acid catalyst, which increases its electrophilicity.[10]
-
Nucleophilic attack by a molecule of alcohol (in this case, methanol generated from the orthoester) on the protonated carbonyl carbon to form a hemiacetal.[8][10]
-
Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.[11]
-
Attack of a second molecule of alcohol on the carbocation.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Long-chain aldehyde (e.g., dodecanal) | ≥98% | Sigma-Aldrich | |
| Trimethyl orthoformate | ≥98% | Sigma-Aldrich | Can be substituted with other trialkyl orthoesters. |
| Anhydrous Methanol | ≥99.8% | Sigma-Aldrich | |
| p-Toluenesulfonic acid (p-TsOH) | ≥98.5% | Sigma-Aldrich | Other acid catalysts like H2SO4 or Amberlyst-15 can be used.[12] |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated sodium bicarbonate solution | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous magnesium sulfate | For drying. | ||
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Nitrogen/Argon inlet | |||
| Thin Layer Chromatography (TLC) plates | For reaction monitoring. | ||
| Rotary evaporator | |||
| NMR Spectrometer | For product characterization.[13][14] | ||
| Gas Chromatograph-Mass Spectrometer (GC-MS) | For purity analysis.[13] |
Experimental Protocol
Step-by-Step Procedure for the Acetalization of Dodecanal
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the long-chain aldehyde (e.g., dodecanal, 1.84 g, 10 mmol).
-
Addition of Reagents: Add anhydrous methanol (20 mL) and trimethyl orthoformate (1.59 g, 15 mmol, 1.5 equivalents).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid (p-TsOH, 95 mg, 0.5 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for the acetalization of a long-chain aldehyde.
Caption: Acid-catalyzed mechanism of acetal formation from an aldehyde.
Data Analysis and Expected Results
The successful formation of the acetal can be confirmed by spectroscopic methods.
| Analytical Technique | Aldehyde (Starting Material) | Acetal (Product) |
| ¹H NMR | Aldehydic proton (CHO) signal at δ 9.5-10.0 ppm. | Disappearance of the aldehydic proton signal. Appearance of a new signal for the acetal proton (CH(OR)₂) at δ 4.5-5.5 ppm. Appearance of signals for the methoxy groups (OCH₃) at δ 3.2-3.4 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at δ 190-200 ppm. | Disappearance of the carbonyl carbon signal. Appearance of a new signal for the acetal carbon (C(OR)₂) at δ 95-105 ppm. |
| IR Spectroscopy | Strong C=O stretching band around 1720-1740 cm⁻¹. | Disappearance of the C=O stretching band. Appearance of C-O stretching bands around 1050-1150 cm⁻¹. |
| GC-MS | A single peak corresponding to the molecular weight of the aldehyde. | A new peak with a higher retention time corresponding to the molecular weight of the acetal. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider adding more trimethyl orthoformate or a stronger acid catalyst.[15] Ensure all reagents and glassware are scrupulously dry.
-
Hydrolysis of Product: During work-up, avoid prolonged contact with acidic conditions to prevent hydrolysis of the newly formed acetal back to the aldehyde.[6][16]
-
Catalyst Choice: While p-TsOH is effective, other catalysts like sulfuric acid, hydrochloric acid, or solid acid catalysts like Amberlyst-15 can also be employed.[12][17] The choice of catalyst may depend on the substrate's sensitivity to acid.
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[18][19]
-
Reagent-Specific Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The acetalization of long-chain aldehydes using trimethyl orthoformate under acidic catalysis is a highly efficient and reliable method for the protection of the aldehyde functionality. This protocol provides a robust framework for researchers in organic synthesis and drug development. Careful control of reaction conditions and appropriate analytical monitoring are key to achieving high yields and purity of the desired acetal product. The principles outlined are broadly applicable and can be adapted for various long-chain aldehydes and other trialkyl orthoesters.
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
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JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
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JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
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YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
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Magritek. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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YouTube. (2019). aldehyde-to-acetal mechanism. Retrieved from [Link]
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Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dimethoxyoctane. Retrieved from [Link]
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PubChem. (n.d.). SID 135016894. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1,1,1-Trimethoxyoctane in Natural Product Synthesis
Abstract
The synthesis of complex natural products demands a toolkit of precise and reliable chemical transformations. Orthoesters, a class of compounds featuring three alkoxy groups attached to a single carbon, serve as versatile and powerful reagents in this context.[1][2] This guide provides an in-depth exploration of 1,1,1-trimethoxyoctane, a representative long-chain orthoester, and its applications in constructing intricate molecular architectures. We will delve into its role in the pivotal Johnson-Claisen rearrangement for stereoselective carbon-carbon bond formation, its function as a latent carboxylic acid equivalent, and its utility as a precursor to reactive ketene acetals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of orthoesters to overcome synthetic challenges.
Introduction to this compound: A Versatile Synthetic Tool
This compound belongs to the orthoester family of organic compounds, which can be viewed as the products of exhaustive alkylation of orthocarboxylic acids.[1][2] With the chemical structure CH₃(CH₂)₆C(OCH₃)₃, it is the trimethyl orthoester of octanoic acid. While simpler orthoesters like trimethyl orthoformate and triethyl orthoacetate are more common, this compound offers the unique potential to introduce an eight-carbon fragment during a synthetic sequence.
Generally, aliphatic orthoesters are colorless liquids with characteristic odors, soluble in common organic solvents but only slightly soluble in water.[2] Their chemical significance stems from their high reactivity, particularly their sensitivity to acid-catalyzed hydrolysis, which contrasts with their stability under neutral or alkaline conditions.[2] This dichotomous reactivity allows them to serve multiple strategic roles in a synthetic campaign, from being a key reactant in C-C bond formation to acting as a masked functional group.
The synthesis of this compound itself can be achieved through established methods, most notably the Pinner reaction, which involves the treatment of octanenitrile with an excess of methanol in the presence of hydrogen chloride.[1]
Caption: Primary synthetic routes to this compound.
The Johnson-Claisen Rearrangement: Stereoselective C-C Bond Formation
The most powerful and widely utilized application of orthoesters in complex molecule synthesis is the Johnson-Claisen rearrangement.[3][4][5] This reaction facilitates the formation of a new carbon-carbon bond and can establish new stereocenters with high fidelity, making it invaluable for building the carbon skeleton of natural products.
Mechanism and Synthetic Logic
The Johnson-Claisen rearrangement is a[6][6]-sigmatropic rearrangement that occurs when an allylic alcohol is heated with an orthoester, such as this compound, in the presence of a weak acid catalyst (e.g., propionic acid).[4][7] The reaction proceeds through a highly ordered, chair-like transition state, which accounts for its excellent stereoselectivity.[4]
The key steps are:
-
Acid-catalyzed exchange: The allylic alcohol displaces one of the methoxy groups of the orthoester.
-
Ketene Acetal Formation: Subsequent elimination of two molecules of methanol forms a transient mixed ketene acetal intermediate.[5]
-
[6][6]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted rearrangement to form a γ,δ-unsaturated ester.[3][5]
This transformation effectively adds a two-carbon unit (from the orthoester's core) plus the orthoester's R-group to the allylic alcohol, extending the carbon chain and creating valuable functionality. Using this compound results in the formation of a methyl γ,δ-unsaturated nonanoate derivative.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Experimental Protocol: General Procedure
This protocol describes a general method for the Johnson-Claisen rearrangement. Note: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Allylic alcohol (1.0 equiv)
-
This compound (3.0–5.0 equiv)
-
Propionic acid (0.1 equiv)
-
Anhydrous toluene or xylene
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the allylic alcohol and this compound.
-
Add the solvent (toluene or xylene) to create a solution of approximately 0.5 M concentration with respect to the allylic alcohol.
-
Add a catalytic amount of propionic acid (approx. 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 10-48 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess orthoester.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure γ,δ-unsaturated ester.
Work-Up Causality: The excess orthoester is often used to drive the reaction equilibrium towards the product. It is volatile enough to be removed under vacuum. A standard aqueous workup is often avoided initially to prevent hydrolysis of any remaining orthoester or the product ester, though a mild bicarbonate wash can be used to neutralize the propionic acid catalyst before chromatography.[8]
Data Presentation: Substrate Scope
The Johnson-Claisen rearrangement is robust and tolerates a wide variety of substituents on the allylic alcohol. The stereochemical outcome is highly predictable based on the geometry of the double bond and the stereochemistry of the alcohol.
| Allylic Alcohol Substrate | Predicted Product Structure (after rearrangement with this compound) | Expected Stereochemical Outcome |
| (E)-But-2-en-1-ol | Methyl (E)-3-methyl-2-heptylpent-4-enoate | anti diastereomer favored |
| (Z)-But-2-en-1-ol | Methyl (Z)-3-methyl-2-heptylpent-4-enoate | syn diastereomer favored |
| Cinnamyl alcohol | Methyl (E)-2-heptyl-3-phenylpent-4-enoate | Trans-trisubstituted olefin favored |
| Geraniol | Methyl (3E,7E)-2-heptyl-3,7,11-trimethyldodeca-3,7,10-trienoate | Chain elongation with high stereocontrol |
This compound as a Carboxylic Acid Protecting Group Equivalent
Orthoesters are valuable as protecting groups for carboxylic acids due to their stability in basic and nucleophilic conditions and their facile removal under mild aqueous acid.[1][9] While direct protection of a carboxylic acid with this compound is not standard, the orthoester functionality itself represents a masked carboxylic acid derivative.
Principle of Protection and Deprotection
An orthoester can be carried through multiple synthetic steps that involve bases (e.g., Grignard reagents, organolithiums, enolates) or nucleophiles without reacting. When the carboxylic acid functionality is needed, a simple treatment with mild aqueous acid hydrolyzes the orthoester back to the corresponding ester (in this case, methyl octanoate), which can be further hydrolyzed to the carboxylic acid if desired.[2][9]
Caption: Hydrolysis of an orthoester to the corresponding carboxylic acid.
Protocol: Acid-Catalyzed Deprotection
Materials:
-
Substrate containing the 1,1,1-octylorthoester moiety
-
Tetrahydrofuran (THF) or Acetone
-
1 M Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the orthoester-containing substrate in THF or a similar water-miscible solvent.
-
Add an equal volume of 1 M HCl or an acetic acid/water mixture.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester or carboxylic acid as needed.
Self-Validation: The completeness of the hydrolysis can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the characteristic methoxy signals of the orthoester (typically around 3.1-3.3 ppm) and the appearance of the methyl ester signal (~3.7 ppm) or the carboxylic acid proton (>10 ppm).
Conclusions and Field Insights
This compound, as a representative orthoester, is a highly valuable reagent in the arsenal of the synthetic chemist. Its primary application in natural product synthesis is the Johnson-Claisen rearrangement, a robust and stereoselective method for carbon-carbon bond formation that allows for significant increases in molecular complexity in a single, predictable step.[7][10] The ability to introduce a functionalized eight-carbon chain opens avenues for the synthesis of lipophilic natural products or for the strategic modification of lead compounds in drug discovery programs.
Furthermore, its inherent stability to basic conditions makes the orthoester group an effective, albeit underutilized, protecting group for carboxylic acids. By understanding the fundamental reactivity and handling of orthoesters like this compound, researchers can design more elegant and efficient synthetic routes to challenging and biologically significant molecules.
References
-
Wikipedia. Ortho ester. [Link]
-
ACS Publications. Plant Orthoesters. Chemical Reviews. [Link]
-
Name-Reaction.com. Johnson-Claisen rearrangement. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Wikipedia. Protecting group. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
The Claisen Rearrangement. Course Handout, University of Illinois Urbana-Champaign. [Link]
- De Wolfe, R. H. (1971). Alkyl Orthoesters and Their Applications in Organic Synthesis. Synthesis, 1971(4), 213-228.
-
Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth. 2008, 85, 10. [Link]
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Protocol for carbonyl protection using 1,1,1-Trimethoxyoctane
An Application Note and Protocol for the Protection of Carbonyls using 1,1,1-Trimethoxyoctane
Introduction: The Strategic Role of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the carbonyl group stands out for its versatile reactivity. However, this same reactivity often necessitates its temporary masking to prevent unwanted side reactions while other parts of a molecule are being manipulated. The strategic protection of aldehydes and ketones is therefore a cornerstone of synthetic chemistry, enabling chemists to execute complex transformations with precision and high yield.[1][2] Among the various strategies, the conversion of carbonyls into acetals is a widely employed and robust method due to the acetal's stability under neutral, basic, and many oxidative and reductive conditions.[3][4]
Traditionally, acetal formation is an equilibrium-driven process that requires the removal of water to proceed to completion, often accomplished with a Dean-Stark apparatus.[5][6] The use of orthoesters, such as this compound, presents a milder and more convenient alternative. These reagents act as powerful water scavengers, reacting irreversibly with the water generated during acetal formation to drive the equilibrium toward the protected product under gentle conditions.[5] This application note provides a detailed protocol and mechanistic rationale for the use of this compound as an efficient reagent for the protection of aldehydes and ketones.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The protection of a carbonyl group as a dimethyl acetal using this compound in the presence of an alcohol (typically methanol) is an acid-catalyzed process. The orthoester's primary role is to serve as an in-situ dehydrating agent. The overall transformation is the reaction of the carbonyl with two equivalents of methanol, where the water byproduct is consumed by the orthoester.
The accepted mechanism proceeds in two main stages: hemiacetal formation followed by acetal formation.[6][7]
-
Carbonyl Activation: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Hemiacetal Formation: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal.
-
Oxocarbenium Ion Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.
-
Acetal Formation: A second molecule of methanol attacks the electrophilic oxocarbenium ion. Deprotonation of this intermediate furnishes the final acetal product.
Throughout this process, the this compound reacts with the liberated water to form methyl octanoate and two additional molecules of methanol, effectively preventing the reverse reaction and ensuring a high yield of the desired acetal.
Caption: Figure 1: Acid-Catalyzed Acetal Formation.
Experimental Protocols
Protocol 1: Protection of a Carbonyl Group
This protocol describes a general procedure for the protection of an aldehyde or ketone as its dimethyl acetal using this compound.
Materials:
-
Carbonyl-containing substrate
-
This compound (1.2 - 1.5 equivalents)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Camphorsulfonic acid (CSA), 0.01 - 0.05 equivalents)
-
Triethylamine (Et₃N) or saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (or DCM). The concentration is typically in the range of 0.1 to 0.5 M.
-
Add this compound (1.2 eq) to the solution via syringe.
-
Add the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq) in one portion.
-
Stir the reaction mixture at room temperature. For less reactive ketones, gentle heating (e.g., 40 °C) may be required.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a small amount of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude acetal by flash column chromatography on silica gel or by distillation, if applicable.
| Substrate Example | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | p-TsOH (2%) | MeOH | 25 | 1 - 2 | >95 |
| Cyclohexanone | CSA (5%) | MeOH | 40 | 4 - 6 | 90 - 95 |
| Acetophenone | p-TsOH (5%) | MeOH | 40 | 8 - 12 | 85 - 90 |
| Crotonaldehyde | p-TsOH (2%) | DCM/MeOH | 25 | 2 - 4 | >95 |
Table 1: Representative conditions for carbonyl protection using this compound.
Protocol 2: Deprotection of a Dimethyl Acetal
The cleavage of the acetal to regenerate the carbonyl is typically achieved via hydrolysis in the presence of aqueous acid.[5][8]
Materials:
-
Acetal-protected substrate
-
Solvent system (e.g., Acetone/H₂O (4:1), Tetrahydrofuran (THF)/H₂O (4:1))
-
Acid catalyst (e.g., 1M Hydrochloric acid (HCl), Acetic acid (AcOH), p-TsOH·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the acetal substrate in the chosen solvent system (e.g., Acetone/H₂O).
-
Add a catalytic amount of acid (e.g., a few drops of 1M HCl or 0.1 eq of p-TsOH·H₂O).
-
Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC.
-
Once the reaction is complete, carefully neutralize the acid with saturated NaHCO₃ solution until effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carbonyl compound. Purify further if necessary.
Synthetic Workflow Visualization
The protection-deprotection sequence allows for the selective transformation of other functional groups within a molecule while the carbonyl group remains inert.
Sources
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- 4. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
1,1,1-Trimethoxyoctane as a dehydrating agent in sensitive reactions
An Application Guide to 1,1,1-Trimethoxyoctane: A High-Performance Dehydrating Agent for Moisture-Sensitive Organic Synthesis
Introduction: The Imperative of Anhydrous Conditions
In the landscape of modern organic synthesis, the rigorous exclusion of water is often the determining factor between a successful transformation and a complex mixture of byproducts.[1][2] Moisture-sensitive reactions, which are ubiquitous in pharmaceutical development, natural product synthesis, and materials science, demand an environment where the concentration of water is minimized to parts-per-million levels. While traditional dehydrating agents like anhydrous salts (e.g., MgSO₄, Na₂SO₄) and molecular sieves serve a purpose, they are often insufficient for reactions where water is a byproduct or where trace amounts can catalytically decompose sensitive reagents.[3]
This guide introduces this compound, a member of the orthoester class of reagents, as a superior, reactive dehydrating agent. Unlike passive adsorbents, orthoesters act as chemical water scavengers, reacting irreversibly to consume water and drive sensitive reactions to completion.[4][5][6] This document provides a detailed exploration of its mechanism, advantages, and practical applications, complete with protocols designed for immediate implementation in a research setting.
The Mechanism: Irreversible Water Scavenging
Orthoesters, with their unique structure of three alkoxy groups attached to a single carbon, are inherently reactive towards hydrolysis, especially under acidic conditions.[5] this compound reacts with water in a stoichiometrically precise manner to produce methyl octanoate and two equivalents of methanol.
Reaction: C₈H₁₇C(OCH₃)₃ + H₂O ---(H⁺ catalyst)--> C₈H₁₇COOCH₃ + 2 CH₃OH (this compound + Water → Methyl Octanoate + Methanol)
This reaction is effectively irreversible, which is the cornerstone of its efficacy. By consuming the water molecule, it decisively shifts the equilibrium of water-producing reactions (such as ketalizations and esterifications) towards the product side, in accordance with Le Châtelier's Principle.[7] The byproducts, methyl octanoate and methanol, are typically volatile and easily removed during work-up, simplifying product purification.[3]
Comparative Advantages Over Conventional Agents
The choice of a dehydrating agent is critical. This compound offers distinct advantages over both physical drying agents and other chemical scavengers.
| Dehydrating Agent | Mechanism | Phase | Byproducts | Key Advantages of this compound |
| This compound | Chemical Reaction | Homogeneous (Liquid) | Methyl Octanoate, Methanol | Irreversible; drives equilibria; homogeneous system avoids filtration and surface side-reactions; byproducts are volatile. |
| Molecular Sieves (3Å/4Å) | Physical Adsorption | Heterogeneous (Solid) | None (Water is trapped) | Superior for driving reactions to completion; no need for high-temperature activation of sieves. |
| Anhydrous MgSO₄/Na₂SO₄ | Hydrate Formation | Heterogeneous (Solid) | Hydrated Salts | Higher water-scavenging capacity; not an equilibrium-limited process like salt hydration. |
| Trimethyl Orthoformate (TMOF) | Chemical Reaction | Homogeneous (Liquid) | Methyl Formate, Methanol | Higher boiling point allows for use in higher temperature reactions without premature evaporation. Improved solubility in non-polar media. |
Core Applications in Sensitive Synthesis
The utility of this compound spans numerous classes of moisture-sensitive reactions.
-
Acetal/Ketal Formation: The protection of aldehydes and ketones is a cornerstone of multi-step synthesis.[8] This reaction produces one equivalent of water, and its removal is essential to achieve high yields.[9][10] this compound consumes this water, driving the reaction to completion even with sensitive substrates.[11]
-
Esterification Reactions: Acid-catalyzed esterifications are classic equilibrium reactions. By removing the water byproduct, this compound can significantly increase yields and reduce reaction times compared to methods relying on physical water removal.
-
Peptide Synthesis: Amide bond formation in solid-phase peptide synthesis (SPPS) is highly susceptible to interference from water, which can hydrolyze activated amino acids or coupling reagents.[12][13][14] While not a standard SPPS reagent, the principle of using orthoesters as dehydrating agents is applicable in solution-phase fragment condensation and for preparing anhydrous solvent systems required for synthesis.[15]
-
Glycosylation Reactions: The formation of glycosidic bonds is notoriously difficult and sensitive to reaction conditions. Orthoesters are not only used as water scavengers but can also serve as glycosyl donors in certain strategies, highlighting their compatibility and utility in carbohydrate chemistry.[16][17][18]
Experimental Protocol: Ketalization of Cyclohexanone
This protocol details a representative application: the protection of cyclohexanone using ethylene glycol, a reaction that is critically dependent on the removal of water.
Objective: To synthesize 1,4-dioxaspiro[4.5]decane with high efficiency by using this compound to remove the water byproduct.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
This compound (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon.
-
Reagent Charging: To the flask, add anhydrous toluene, followed by cyclohexanone (1.0 equiv) and ethylene glycol (1.2 equiv).
-
Dehydrating Agent Addition: Add this compound (1.5 equiv) to the stirring solution. The use of a slight excess ensures complete removal of both adventitious water and the water generated during the reaction.
-
Catalyst Addition: Add the acid catalyst, p-TsOH·H₂O (0.01 equiv).
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the pure ketal.
Best Practices and Troubleshooting
-
Stoichiometry: While the stoichiometric requirement is one mole of orthoester per mole of water, a slight excess (1.1-1.5 equivalents relative to the water to be removed) is recommended to ensure complete dehydration.
-
Catalyst: The hydrolysis of orthoesters is acid-catalyzed. While many reactions (like ketalization) already employ an acid catalyst, for simple solvent drying, a catalytic amount of a strong acid may be needed. Conversely, orthoesters are relatively stable under neutral or basic conditions.[19]
-
Solvent Purity: Always use anhydrous solvents for the reaction to minimize the amount of orthoester consumed by ambient moisture.
-
Temperature: The higher boiling point of this compound and its byproducts makes it ideal for reactions conducted at elevated temperatures where lower-boiling orthoesters like TMOF might be lost to evaporation.
-
Byproduct Removal: The byproducts (methanol and methyl octanoate) are generally more volatile than the target molecules in many syntheses, making them easy to remove via distillation or under high vacuum.
Conclusion
This compound is a highly effective, reactive dehydrating agent that provides a powerful solution for controlling moisture in sensitive chemical transformations. Its ability to irreversibly consume water in a homogeneous system drives equilibrium-limited reactions to completion and simplifies product purification. By understanding its mechanism and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the efficiency, reliability, and yield of their most critical synthetic operations.
References
-
Mukaiyama, T., & Murai, Y. (1974). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 19(12), 2034-2043. [Link]
- Kochetkov, N. K., & Bochkov, A. F. (1977). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step procedure.
-
De Vleeschouwer, F., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31251-31281. [Link]
- Bochkov, A. F., & Kochetkov, N. K. (1974). The preparation of orthoesters via the Koenigs–Knorr glycosylation reaction.
-
Gholami, M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31251-31281. [Link]
-
Kesslin, G., & Bradshaw, R. (1966). Ortho Esters as Water Scavengers. Industrial & Engineering Chemistry Product Research and Development, 5(1), 27-29. [Link]
- Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Pedras, M. S. C., & Jha, M. (2005). A practical synthesis guide to solid phase peptide chemistry. Protein and Peptide Letters, 12(8), 787-795.
-
Pentelute, B. L., & Kent, S. B. H. (2010). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 49(43), 7891-7894. [Link]
-
von Delius, M., & Shyshov, O. (2023). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 56(15), 2005-2017. [Link]
-
Wu, H., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(7), 8345-8353. [Link]
- Shankar, K., et al. (2017). Evaluation of dehydrating agents, bases and solvents in one-pot process. Tetrahedron Letters, 58(13), 1281-1285.
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Hartrampf, N., et al. (2020). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 11(1), 3432. [Link]
-
Ataman Kimya. Trimethyl Orthoformate. [Link]
-
LibreTexts Chemistry. (2022). 10.4: Acetals and Ketals. [Link]
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-
LibreTexts Chemistry. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
RevisionDojo. (2025). What Dehydrating Agents Do in Chemistry. [Link]
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Clark, J. (2023). Dehydration of more complicated alcohols. Chemguide. [Link]
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Clark, J. (2023). The dehydration of alcohols. Chemguide. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Organic Chemistry Tutor. (2022). Intramolecular acetal formation. YouTube. [Link]
-
Quora. (2018). What makes a compound a dehydrating agent? [Link]
-
The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. [Link]
-
Bouwkamp, M. W. (2008). Working with air and moisture sensitive compounds. Stratingh Institute for Chemistry, University of Groningen. [Link]
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- Google Patents. (1995).
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Application Note & Protocol: Advanced Deprotection Strategies for 1,1,1-Trimethoxyoctane Acetals
Abstract: 1,1,1-Trimethoxyoctane serves as a precursor to orthoesters, which are valuable protecting groups for carboxylic acids in complex organic syntheses. Their inherent stability to a wide array of reagents necessitates well-defined and selective deprotection methods. This guide provides a detailed overview of contemporary and classical techniques for the cleavage of these acetals, with a focus on mechanistic understanding, procedural details, and chemoselectivity. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require reliable methods for unmasking carboxylic acid functionalities.
Introduction: The Strategic Importance of this compound Acetals
In the landscape of multistep organic synthesis, the judicious use of protecting groups is paramount. Orthoesters derived from this compound offer a robust shield for carboxylic acids against a variety of non-acidic reagents, including bases, organometallics, and hydrides. This stability, however, underscores the need for efficient and selective deprotection protocols to reveal the carboxylic acid at the desired synthetic juncture. The selection of a deprotection strategy is critically dependent on the overall molecular architecture and the presence of other sensitive functional groups.
Deprotection Methodologies: A Comparative Analysis
The cleavage of this compound acetals is predominantly achieved through acid-catalyzed hydrolysis.[1] The reaction proceeds by protonation of an alkoxy oxygen, leading to the formation of a carboxonium ion, which is subsequently attacked by water.[2] While the fundamental mechanism is consistent, the choice of acid and reaction conditions can be modulated to accommodate a wide range of substrates.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS), Acetic Acid | THF/H₂O, Room Temp. | High chemoselectivity, suitable for acid-sensitive substrates. | May require longer reaction times. |
| Lewis Acid Catalysis | Bismuth Nitrate Pentahydrate, Indium(III) Triflate | Dichloromethane, Acetone | Mild, neutral conditions, high efficiency.[3][4] | Catalyst may be expensive or require specific handling. |
| Iodine-Mediated Deprotection | Molecular Iodine (cat.) | Acetone | Neutral conditions, rapid, tolerates many sensitive groups.[5][6] | Not suitable for iodine-sensitive substrates. |
| Strong Acidic Hydrolysis | Trifluoroacetic Acid (TFA), HCl | CH₂Cl₂/H₂O, 0°C to RT | Fast and effective for robust substrates. | Low selectivity, harsh conditions can degrade sensitive molecules. |
Detailed Experimental Protocols
Protocol 1: Mild Deprotection with Pyridinium p-Toluenesulfonate (PPTS)
This method is highly recommended for substrates bearing other acid-labile protecting groups such as silyl ethers or Boc groups.
Workflow Diagram:
Caption: Workflow for mild deprotection using PPTS.
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound acetal (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add pyridinium p-toluenesulfonate (0.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Extraction and Washing: Wash the organic layer with brine, separate the layers.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by flash column chromatography.
Protocol 2: Neutral Deprotection using Molecular Iodine
This protocol is exceptionally mild and chemoselective, proceeding under neutral conditions.[5][6]
Step-by-Step Procedure:
-
Dissolution: Dissolve the acetal (1.0 equiv) in acetone.
-
Catalyst Addition: Add molecular iodine (0.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes.[5] Monitor by TLC.
-
Quenching: Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Mechanistic Considerations
The acid-catalyzed hydrolysis of orthoesters is a well-established process.[2][7]
Mechanism Diagram:
Caption: General mechanism for acid-catalyzed orthoester hydrolysis.
The reaction is initiated by protonation, followed by the loss of an alcohol molecule to form a resonance-stabilized carboxonium ion.[2] This intermediate is then trapped by water to form a hemiorthoester, which undergoes further protonation and elimination of a second alcohol molecule to yield the carboxylic acid.
Troubleshooting and Advanced Considerations
-
Substrate-Specific Challenges: For molecules with multiple acid-sensitive groups, a careful selection of the deprotection method is crucial. For instance, the presence of a ketal may require a specific reagent combination like TESOTf and 2,6-lutidine to achieve selective acetal cleavage.[8]
-
Reaction Monitoring: Close monitoring by TLC or LC-MS is essential to prevent over-reaction and decomposition of the desired product, especially when using stronger acidic conditions.
-
Alternative Non-Acidic Methods: For extremely acid-sensitive substrates, electrochemical deprotection under neutral conditions offers a modern alternative.[9] This method utilizes an electric current and an electrolyte like lithium perchlorate.[9]
Conclusion
The deprotection of this compound acetals is a critical transformation in organic synthesis. A thorough understanding of the available methodologies and their underlying mechanisms allows for the strategic selection of conditions that are compatible with the target molecule's functional group array. The protocols outlined in this guide provide a robust starting point for achieving efficient and selective deprotection, thereby facilitating the successful completion of complex synthetic endeavors.
References
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Eash, K. J.; Pulia, M. S.; Wieland, L. C.; Mohan, R. S. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. J. Org. Chem.2000 , 65 (25), 8399–8401. [Link]
-
Bouab, O.; Lamaty, G.; Moreau, C.; Pomares, O.; Deslongchamps, P.; Ruest, L. Acid catalysed hydrolysis of orthoesters. Can. J. Chem.1980 , 58 (6), 567–573. [Link]
-
Wikipedia. Ortho ester. [Link]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the ketalization of ketones and transketalization of ketals. J. Org. Chem.1977 , 42 (23), 3772–3774. [Link]
-
Tanemura, K.; Suzuki, T.; Horaguchi, T. A mild and selective deprotection of acetals and ketals with 2,4,6-trichloro-1,3,5-triazine. J. Chem. Soc., Perkin Trans. 12001 , (23), 2997–3000. [Link]
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Kwart, H.; Price, M. B. Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. J. Am. Chem. Soc.1960 , 82 (19), 5123–5129. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. J. Org. Chem.2004 , 69 (25), 8932–8934. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
PubMed. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. [Link]
-
Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
-
Gregg, B. T.; Golden, K. C.; Quinn, J. F. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. J. Org. Chem.2007 , 72 (15), 5890–5893. [Link]
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Acid-catalyzed hydrolysis of 1,1,1-Trimethoxyoctane
Application Note & Protocol
Title: A Comprehensive Guide to the Acid-Catalyzed Hydrolysis of 1,1,1-Trimethoxyoctane: Mechanistic Insights and a Validated Experimental Protocol
Introduction
Orthoesters, functional groups containing three alkoxy groups attached to a single carbon atom, are versatile intermediates in modern organic chemistry.[1] Their susceptibility to acid-catalyzed hydrolysis makes them excellent protecting groups for carboxylic acids and valuable components in advanced applications such as pH-sensitive drug delivery systems and biodegradable polymers.[2][3][4] The rate of this hydrolysis is highly dependent on pH, allowing for precisely controlled degradation under specific acidic conditions, a feature of significant interest in the development of stimuli-responsive materials.[5][6]
This document provides an in-depth guide to the acid-catalyzed hydrolysis of a model orthoester, this compound. We will first explore the underlying reaction mechanism and kinetics that govern this transformation. Subsequently, a detailed, self-validating experimental protocol is presented, designed for researchers in organic synthesis and drug development. The protocol emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: Mechanistic and Kinetic Framework
The hydrolysis of orthoesters in an acidic aqueous medium is a rapid and generally irreversible process that converts them into the corresponding carboxylic ester and alcohols.[1][2]
The Reaction: CH₃(CH₂)₆C(OCH₃)₃ + H₂O ---(H⁺ catalyst)--> CH₃(CH₂)₆COOCH₃ + 2 CH₃OH (this compound) + (Water) ---> (Methyl octanoate) + (Methanol)
The Hydrolysis Mechanism
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters proceeds through a three-step sequence involving the formation of a key carboxonium ion intermediate.[7]
-
Protonation: The reaction is initiated by the rapid and reversible protonation of one of the alkoxy oxygen atoms by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid.[8] This step activates the orthoester for subsequent cleavage.
-
Formation of a Carboxonium Ion: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarboxonium ion. This step is typically the rate-determining step in the hydrolysis of many aliphatic orthoesters.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. This results in the formation of a protonated hemiorthoester intermediate.
-
Deprotonation and Decomposition: The hemiorthoester intermediate undergoes proton transfer and subsequent elimination of a second molecule of methanol to yield the final products: a stable carboxylic ester (methyl octanoate) and the regenerated acid catalyst.[7]
The mechanistic pathway is visualized in the diagram below.
Caption: Acid-catalyzed hydrolysis mechanism of an orthoester.
Reaction Kinetics
The hydrolysis of orthoesters exhibits general acid catalysis, meaning the rate is dependent on the concentration of all acidic species in the solution.[9] In dilute strong acid, the reaction is effectively first-order with respect to both the orthoester concentration and the catalyst (H⁺) concentration.[10] The rate is highly sensitive to pH, increasing significantly as the pH decreases.[6][11] This pH-dependent kinetic profile is the cornerstone of their use in drug delivery systems designed to release payloads in the acidic environments of endosomes or lysosomes.[5]
Part 2: Experimental Application & Protocol
This section provides a validated protocol for performing and monitoring the acid-catalyzed hydrolysis of this compound.
Objective
To synthesize methyl octanoate from this compound via acid-catalyzed hydrolysis and to monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Sigma-Aldrich | Starting Material |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Reaction Solvent |
| Deionized Water | Type I | Millipore | Reagent (Nucleophile) |
| Hydrochloric Acid (HCl) | 1.0 M solution | VWR | Acid Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | EMD Millipore | Drying Agent |
| Ethyl Acetate | HPLC Grade | Alfa Aesar | Extraction & TLC Solvent |
| Hexanes | HPLC Grade | Macron Fine Chem | TLC Solvent |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | Reaction Monitoring |
Safety Precautions
-
Acid Handling: Concentrated acids and their solutions are corrosive and can cause severe burns.[12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13] All operations involving the transfer of acid should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[14] Always add acid to the solvent/water, never the other way around.[15]
-
Organic Solvents: THF, ethyl acetate, and hexanes are flammable. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.
-
Emergency Preparedness: Know the location of the nearest safety shower and eyewash station.[14] In case of skin contact with acid, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for orthoester hydrolysis.
Step-by-Step Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Add this compound (1.0 g, 4.9 mmol) to the flask.
-
Add tetrahydrofuran (THF, 20 mL) and deionized water (0.18 mL, 9.8 mmol, 2.0 equivalents). Stir the solution until homogeneous.
-
Scientist's Note: THF is used as a co-solvent to ensure miscibility of the nonpolar orthoester and the aqueous acid. An excess of water is used to drive the reaction to completion, following Le Châtelier's principle.[17]
-
-
Initiation and Monitoring:
-
While stirring, add 1.0 M hydrochloric acid (0.5 mL, 0.5 mmol, 0.1 equivalents) dropwise to the reaction mixture. Start a timer immediately.
-
Take an initial reaction sample (t=0) for TLC and GC analysis.
-
Monitor the reaction every 15-30 minutes. To do this, withdraw a small aliquot (~0.1 mL), quench it in a vial containing saturated NaHCO₃ solution and a small amount of ethyl acetate, and use the organic layer for analysis.
-
TLC Analysis: Spot the sample on a silica gel plate and elute with a 9:1 Hexanes:Ethyl Acetate mixture. The starting orthoester is less polar (higher Rf) than the product ester (lower Rf). The reaction is complete when the starting material spot is no longer visible by UV light or staining.
-
GC Analysis: Inject the sample into a GC equipped with an appropriate column (e.g., DB-5). The retention time of the product, methyl octanoate, will be different from the starting material. Quantify the conversion by comparing the peak areas.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-2 hours at room temperature), pour the reaction mixture into a separatory funnel containing 20 mL of saturated NaHCO₃ solution.
-
Rationale: The sodium bicarbonate neutralizes the hydrochloric acid catalyst, effectively stopping the reaction and preventing any potential further hydrolysis of the product ester.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Characterization:
-
The resulting crude product, methyl octanoate, should be a clear oil.
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Part 3: Data Analysis and Expected Results
The progress of the reaction can be quantified by analyzing the data from the chosen monitoring technique.
Hypothetical GC Monitoring Data
The following table illustrates typical data that might be obtained from GC analysis during the reaction.
| Time (minutes) | % Area (Orthoester) | % Area (Methyl Octanoate) | % Conversion |
| 0 | 99.5 | 0.5 | 0.5% |
| 15 | 65.2 | 34.8 | 34.8% |
| 30 | 38.9 | 61.1 | 61.1% |
| 60 | 8.1 | 91.9 | 91.9% |
| 90 | <1.0 | >99.0 | >99.0% |
Analysis: The percent conversion is calculated directly from the relative peak areas of the starting material and the product. The reaction should proceed smoothly to >95% conversion within 2 hours at room temperature. The final isolated yield of pure methyl octanoate after purification is typically >90%.
References
-
Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. Journal of the American Chemical Society. [Link]
-
Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. [Link]
-
Wucher, P., et al. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(3), 643-657. [Link]
-
Jordan, D. E. (1966). Determination of orthoesters by hydrolysis and Karl Fischer titrimetry. Talanta, 13(3), 531-533. [Link]
-
Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Bruyere, C., et al. (2010). Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. Journal of Controlled Release, 143(3), 329-336. [Link]
-
Nguyen, T. H., et al. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Journal of Pharmaceutical Sciences, 73(11), 1563-1568. [Link]
-
Heller, J., & Himmelstein, K. J. (1985). Poly(ortho ester) biodegradable polymer systems. Methods in Enzymology, 112, 422-436. [Link]
-
Wikipedia. (n.d.). Ortho ester. Wikipedia. [Link]
-
Ghasemi, S., & Namvari, M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(42), 25170-25211. [Link]
-
van der Lee, A., et al. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 6(2), 914-920. [Link]
-
Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals Blog. [Link]
-
Deslongchamps, P., et al. (1975). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615. [Link]
-
University of Utah. (2019). Standard Operating Procedure: Acid Handling. College of Mines and Earth Sciences. [Link]
-
Weebly. (n.d.). Safety Precautions for Acids and Bases. Science Website. [Link]
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Wucher, P., et al. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(3), 643-657. [Link]
-
ResearchGate. (n.d.). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. ResearchGate. [Link]
-
Capella, B., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Molecules, 28(14), 5403. [Link]
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Allal, A., et al. (2010). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 24(2-3), 239-253. [Link]
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Ellin, R. I., et al. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261-1263. [Link]
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The Synthetic Potential of 1,1,1-Trimethoxyoctane: A Versatile Orthoester in Complex Molecule Construction
Introduction: The Role of Orthoesters in Carbon-Carbon Bond Formation
Orthoesters, with their general formula RC(OR')₃, are valuable reagents in organic synthesis, primarily recognized for their role in the formation of carbon-carbon bonds.[1] They serve as protected forms of carboxylic acids and are key reactants in several name reactions, most notably the Johnson-Claisen rearrangement.[2] This[3][3]-sigmatropic rearrangement allows for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols, a transformation of paramount importance in the construction of complex natural products and bioactive molecules.[1]
1,1,1-Trimethoxyoctane introduces a C8 alkyl chain, which can offer unique solubility properties and serve as a significant lipophilic building block in the target molecule. This feature is particularly relevant in the synthesis of fragrances, flavor compounds, and insect pheromones, where long alkyl chains are common structural motifs.
Core Application: The Johnson-Claisen Rearrangement
The primary application of this compound is anticipated to be in the Johnson-Claisen rearrangement. This reaction proceeds by heating an allylic alcohol with an excess of the orthoester in the presence of a weak acid catalyst, such as propionic acid. The reaction typically requires elevated temperatures (100-200 °C) to drive the rearrangement.
Mechanistic Rationale
The causality behind the Johnson-Claisen rearrangement lies in a series of equilibrium steps culminating in an irreversible[3][3]-sigmatropic rearrangement.
Caption: Proposed mechanism of the Johnson-Claisen rearrangement using this compound.
-
Acid Catalysis and Alcohol Exchange: A catalytic amount of weak acid protonates one of the methoxy groups of this compound, which then leaves as methanol to form a resonance-stabilized oxocarbenium ion. The allylic alcohol then attacks this electrophilic species, and subsequent proton transfer leads to a mixed orthoester.
-
Formation of the Key Ketene Acetal: Further protonation and elimination of a second molecule of methanol generates a new oxocarbenium ion. Deprotonation of the adjacent carbon atom yields a reactive ketene acetal intermediate.[2]
-
[3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally-induced[3][3]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. This step is the core of the carbon-carbon bond formation and dictates the stereochemical outcome of the reaction. The resulting product is a γ,δ-unsaturated ester.[4]
The choice of a weak acid catalyst is crucial to avoid undesired side reactions such as dehydration of the allylic alcohol or hydrolysis of the orthoester. The use of excess orthoester helps to drive the initial equilibrium steps towards the formation of the mixed orthoester.
Application in the Synthesis of Complex Molecules
The introduction of the heptyl group from this compound makes it a particularly attractive reagent for the synthesis of molecules where a long alkyl chain is a key structural feature.
Synthesis of Insect Pheromones
Many insect pheromones are long-chain unsaturated esters, alcohols, or aldehydes.[5] The Johnson-Claisen rearrangement with this compound could provide a convergent and stereocontrolled route to key intermediates in pheromone synthesis. For example, the reaction of a simple allylic alcohol with this compound would directly install the long carbon chain and the ester functionality, which can be further modified to the desired pheromone structure.
Flavor and Fragrance Compounds
The sensory properties of many flavor and fragrance compounds are dictated by the presence of specific functional groups and the overall lipophilicity of the molecule. The use of this compound in a Johnson-Claisen rearrangement could lead to the synthesis of novel γ,δ-unsaturated esters with unique scent and flavor profiles due to the long alkyl chain.
Generalized Experimental Protocol
The following protocol is a generalized procedure for the Johnson-Claisen rearrangement using an orthoester like this compound. Researchers should optimize the conditions for their specific substrate.
Caption: Generalized workflow for the Johnson-Claisen rearrangement.
Materials:
-
Allylic alcohol
-
This compound (3-5 equivalents)
-
Propionic acid (0.1 equivalents)
-
Anhydrous toluene or xylene (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq), this compound (3.0-5.0 eq), and a catalytic amount of propionic acid (0.1 eq).
-
If a solvent is used, add anhydrous toluene or xylene.
-
Heat the reaction mixture to reflux (typically between 100 °C and 200 °C, depending on the solvent and substrate).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from several hours to days.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the propionic acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the newly formed ester and the γ,δ-unsaturation. Mass spectrometry will confirm the molecular weight of the product. The disappearance of the allylic alcohol starting material can be monitored by TLC or GC.
Data Presentation: Anticipated Outcomes
While specific data for reactions with this compound is not available, the following table presents typical yields for Johnson-Claisen rearrangements with other orthoesters to provide a general expectation.
| Allylic Alcohol Substrate | Orthoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geraniol | Trimethyl orthoacetate | Propionic acid | 140 | 48 | 85 | [2] |
| (Z)-2-Buten-1-ol | Triethyl orthoacetate | Propionic acid | 138 | 24 | 75 | [2] |
| Cyclohex-2-en-1-ol | Trimethyl orthoacetate | Phenol | 110 | 72 | 60 | General |
Conclusion
This compound represents a promising, yet underexplored, reagent in the synthesis of complex molecules. Its structural similarity to well-studied orthoesters strongly suggests its utility in the Johnson-Claisen rearrangement, offering a direct route to γ,δ-unsaturated esters with a long lipophilic chain. This feature is particularly advantageous for the synthesis of insect pheromones, flavors, and fragrances. The generalized protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the synthetic potential of this versatile building block. Further experimental investigation is warranted to fully elucidate the specific advantages and reaction parameters associated with this compound in complex molecule synthesis.
References
-
Wikipedia. (2023). Ortho ester. [Link]
-
Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. [Link]
- Safiul Alam. (2016). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. International Journal of Chemical Research, 8(2), 173-194.
-
Natural Product Reports. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. [Link]
-
Wikipedia. (2023). Claisen rearrangement. [Link]
Sources
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Topic: One-Pot Synthesis of 2-Alkylbenzimidazoles Utilizing 1,1,1-Trimethoxyoctane
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive protocol for the efficient one-pot synthesis of 2-heptyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry, using 1,1,1-trimethoxyoctane and o-phenylenediamine. The document elucidates the reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses the causality behind key procedural steps. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage orthoesters for the streamlined construction of heterocyclic frameworks.
Introduction: The Strategic Value of Orthoesters in One-Pot Reactions
Orthoesters, functional groups containing three alkoxy groups attached to a single carbon atom, are exceptionally versatile reagents in organic synthesis.[1] Their unique reactivity, stemming from the electron-deficient central carbon, allows them to serve as valuable precursors for esters, amides, and various heterocyclic systems.[2] this compound is an orthoester derived from octanoic acid, making it an ideal reagent for introducing a seven-carbon alkyl (heptyl) chain into a target molecule.
One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, represents a cornerstone of green and efficient chemistry. By avoiding the isolation and purification of intermediates, these processes save time, reduce solvent waste, and can improve overall yields.[3]
This guide focuses on a one-pot reaction that combines the reactivity of this compound with the structural importance of the benzimidazole core. Benzimidazoles are considered "privileged scaffolds" in drug discovery, appearing in numerous FDA-approved drugs with activities ranging from anthelmintic to antiulcer and anticancer. The synthesis of a 2-alkylbenzimidazole via the condensation of an orthoester with an o-phenylenediamine is a robust and reliable transformation.[4]
Reaction Principle and Mechanism
The synthesis of 2-heptyl-1H-benzimidazole from this compound and o-phenylenediamine proceeds via an acid-catalyzed condensation-cyclization cascade. The reaction is typically promoted by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.[4]
The mechanism unfolds in several key steps:
-
Activation of the Orthoester: The acid catalyst protonates one of the methoxy groups on the orthoester, converting it into a good leaving group (methanol).
-
Formation of the Oxocarbenium Ion: Loss of methanol generates a highly electrophilic oxocarbenium ion intermediate. This species is the key reactive electrophile in the sequence.
-
Initial Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks the oxocarbenium ion.
-
Intramolecular Cyclization: Subsequent loss of a second methanol molecule facilitates an intramolecular attack by the remaining amino group, forming the five-membered imidazole ring.
-
Aromatization: The final elimination of a third methanol molecule results in the formation of the stable, aromatic benzimidazole ring system.
This mechanistic pathway highlights the efficiency of the orthoester as a carbonyl equivalent that is pre-activated for sequential nucleophilic attack and cyclization under relatively mild conditions.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetal Formation with 1,1,1-Trimethoxyoctane
Welcome to the technical support center for optimizing reaction conditions for acetal formation utilizing 1,1,1-Trimethoxyoctane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of this versatile reagent in your synthetic workflows. As a Senior Application Scientist, the insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.
Introduction to Acetal Formation with this compound
Acetal formation is a cornerstone of organic synthesis, primarily employed for the protection of carbonyl functionalities. The use of an orthoester, such as this compound, offers a distinct advantage in this transformation. In an acid-catalyzed reaction with an aldehyde or ketone, this compound serves a dual role: it is the precursor to the acetal and it also acts as an efficient water scavenger. The reaction of the orthoester with the water generated during acetal formation drives the equilibrium toward the desired product, eliminating the need for physical water removal methods like a Dean-Stark apparatus.[1][2]
The general mechanism for acid-catalyzed acetal formation from a carbonyl compound and an alcohol proceeds through a hemiacetal intermediate.[3][4] When using an orthoester like this compound, a transacetalization reaction occurs, which is also acid-catalyzed.
Troubleshooting Guide
This section addresses specific issues that may arise during the formation of acetals using this compound.
Issue 1: Low or No Conversion to the Acetal
Possible Causes & Solutions
-
Insufficient Catalyst: Acetal formation is an acid-catalyzed process.[1][4]
-
Solution: Ensure an appropriate catalytic amount of a suitable acid is used. For substrates sensitive to strong acids, consider milder options.
-
-
Presence of Water: While this compound acts as a water scavenger, excess water in the starting materials or solvent can inhibit the reaction.
-
Solution: Use anhydrous solvents and ensure starting materials are dry.
-
-
Steric Hindrance: The bulky octyl group of this compound or a sterically hindered carbonyl substrate can slow down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. A higher catalyst loading might also be beneficial. For highly hindered substrates, a less bulky orthoester might be a better choice if the specific properties of the octyl-containing acetal are not required.
-
-
Inadequate Temperature: The reaction may be too slow at room temperature, especially with less reactive ketones.
-
Solution: Gently heat the reaction mixture. Monitor the reaction closely to avoid potential side reactions.
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.1-5 mol% | To ensure efficient protonation of the carbonyl group without promoting side reactions. |
| Solvent | Anhydrous, non-polar (e.g., Toluene, Dichloromethane) | To ensure solubility of reactants and avoid introducing water. |
| Temperature | Room Temperature to 80 °C | To overcome activation energy barriers, especially for hindered substrates. |
| Reaction Time | 1-24 hours | Highly dependent on the substrate's steric and electronic properties. |
Issue 2: Formation of Byproducts
Possible Causes & Solutions
-
Side Reactions from a Sensitive Substrate: The acidic conditions required for acetal formation can sometimes lead to undesired reactions on other functional groups within the substrate.
-
Solution: Use a milder acid catalyst. Alternatively, a different protecting group strategy that is orthogonal to the sensitive functionality may be necessary.
-
-
Decomposition of the Orthoester: At excessively high temperatures, this compound may undergo decomposition.
-
Solution: Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating.
-
Issue 3: Difficulty in Product Isolation
Possible Causes & Solutions
-
Residual Catalyst: The acid catalyst may complicate the workup and purification.
-
Solution: Quench the reaction with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution) before workup.
-
-
Byproducts from the Orthoester: The reaction of this compound with water will produce methanol and methyl octanoate.
-
Solution: These byproducts are typically volatile and can be removed under reduced pressure. If necessary, aqueous workup will remove the methanol, and chromatography can separate the desired acetal from the methyl octanoate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over a simple alcohol and a dehydrating agent?
Using this compound simplifies the experimental setup as it acts as both the acetal source and a chemical water scavenger. This often leads to higher yields by effectively driving the reaction equilibrium towards the product without the need for physical water removal.[2]
Q2: What types of acid catalysts are suitable for this reaction?
A range of Brønsted and Lewis acids can be used. Common choices include:
-
p-Toluenesulfonic acid (pTSA)
-
Sulfuric acid (H₂SO₄)
-
Camphorsulfonic acid (CSA)
-
Lewis acids such as boron trifluoride etherate (BF₃·OEt₂)
The choice of catalyst will depend on the acid sensitivity of the substrate. For highly sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be effective.
Q3: Can this compound be used to protect aldehydes in the presence of ketones?
Generally, aldehydes are more reactive towards acetal formation than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[3] By carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time), it is often possible to selectively protect an aldehyde in the presence of a ketone.
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting carbonyl compound and the appearance of the acetal product.
Q5: What is the expected stoichiometry for the reaction?
Typically, a slight excess of this compound (1.1 to 1.5 equivalents) is used to ensure complete conversion of the carbonyl compound and to effectively remove all the water generated.
Experimental Workflow
Below is a generalized experimental protocol for acetal formation using this compound.
Caption: A generalized workflow for acetal formation using this compound.
References
-
Lange, J.-P., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules, 52(7), 2736–2746. [Link]
- Kharkongor, I., & Myrboh, B. (2009). A convenient and efficient one-pot method for the synthesis of α-ketoacetals from substituted acetophenones and TEOF. Tetrahedron Letters, 50(48), 6674-6676.
-
Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]
- Olyaei, A., et al. (2012). A novel one-pot, three-component synthesis of new anil-like products and investigation of their tautomerism. Journal of Molecular Structure, 1028, 137-142.
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]
-
Reddit. (2024). Clarification on why no acetal formation for esters? [Link]
-
YouTube. (2024). Acetal Practice Problems. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of cyclic β-haloacetals and ketals. [Link]
-
Gao, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5354. [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? [Link]
-
ResearchGate. (2015). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. [Link]
-
YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. [Link]
-
Khan Academy. (n.d.). Formation of acetals. [Link]
-
Dabiri, M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(49), 29331–29388. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
von Delius, M., et al. (2020). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 53(7), 1363–1375. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Wang, J., et al. (2015). Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. Angewandte Chemie International Edition, 54(4), 1234–1238. [Link]
-
Johnson, J. B., & Rovis, T. (2021). Cationic Co(I) Catalysts for Regiodivergent Hydroalkenylation of 1,6-Enynes. An Uncommon cis-β-C–H Activation Leads to Z-Selective Coupling of Acrylates. ACS Catalysis, 11(15), 9605–9617. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Reactions of 1,1,1-Trimethoxyoctane with Acidic Reagents
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions of 1,1,1-trimethoxyoctane when used with acidic reagents. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
Introduction: The Reactivity of this compound
This compound, an orthoester, is a versatile reagent in organic synthesis, often employed as a protecting group for carboxylic acids, a precursor in the formation of other functional groups, and a water scavenger.[1][2] Its utility stems from the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack, particularly under acidic conditions.[3] However, this reactivity is also the source of several common side reactions that can complicate product purification and reduce yields. Understanding these potential pitfalls is paramount for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with this compound is producing significant amounts of methyl octanoate and methanol. What is happening and how can I prevent it?
Answer:
You are likely observing the acid-catalyzed hydrolysis of your orthoester. This is one of the most common side reactions, especially if trace amounts of water are present in your reaction mixture.
Mechanism Insight: Orthoesters are highly susceptible to hydrolysis in the presence of even mild aqueous acid.[1] The reaction proceeds in a stepwise manner, initiated by protonation of one of the methoxy groups, which then leaves as methanol to form a resonance-stabilized carboxonium ion. Subsequent attack by water leads to a hemiorthoester intermediate, which then eliminates another molecule of methanol to yield the final ester product, methyl octanoate.[4]
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Standard protocols such as distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) and flame-drying glassware under an inert atmosphere are highly recommended.
-
Use of an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
In Situ Water Scavenging: If the presence of water is unavoidable (e.g., generated as a byproduct), consider adding a dehydrating agent. Interestingly, this compound itself can act as a water scavenger, but an excess may be required.[5] Alternatively, molecular sieves can be effective.[6]
Visualizing the Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
FAQ 2: I am trying to perform a reaction with an alcohol and an acidic catalyst, but I am isolating a mixture of different orthoesters. What is causing this?
Answer:
This phenomenon is known as transesterification or orthoester exchange. In the presence of an acid catalyst, the alkoxy groups of the orthoester can be exchanged with other alcohol molecules present in the reaction medium.
Mechanism Insight: Similar to hydrolysis, the reaction is initiated by protonation of a methoxy group. The resulting methanol molecule can then be displaced by another alcohol in the reaction mixture. This process can occur multiple times, leading to a statistical distribution of mixed orthoesters, which can complicate purification and subsequent reactions.
Troubleshooting Protocol:
-
Control of Stoichiometry: If the alcohol is a reagent, use it in a stoichiometric amount or in slight excess to drive the reaction to completion towards the desired product. If the alcohol is a solvent, be aware that it will likely participate in the exchange.
-
Choice of Catalyst: Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., trifluoroacetic acid) can catalyze this exchange.[7][8] The choice and amount of catalyst can influence the rate of exchange.
-
Temperature Control: While reaction-dependent, running the reaction at the lowest effective temperature may help to minimize unwanted side reactions.
Visualizing Transesterification:
Caption: Acid-catalyzed transesterification of this compound.
FAQ 3: My reaction with a carboxylic acid and this compound is giving me the corresponding methyl ester, not the expected product. Why is this happening?
Answer:
Orthoesters are effective reagents for the esterification of carboxylic acids.[5] The reaction proceeds under acidic conditions (often the carboxylic acid itself is acidic enough to catalyze the reaction) to form the ester of the carboxylic acid and the alcohol corresponding to the orthoester's alkoxy groups.
Mechanism Insight: The orthoester serves a dual role: it is the source of the alkoxy group for the new ester and it acts as a water scavenger, driving the equilibrium towards the ester product by reacting with the water formed during the reaction.[5]
Troubleshooting Protocol:
-
Protecting the Carboxylic Acid: If the esterification of the carboxylic acid is an unwanted side reaction, consider protecting the carboxylic acid group before introducing the orthoester and the acidic reagent.
-
Alternative Reagents: If the goal is not esterification, a different reagent or synthetic strategy may be necessary.
-
Temperature and Catalyst Control: The rate of this reaction is influenced by temperature and the acidity of the medium. Lowering the temperature or using a less acidic catalyst (if possible for the primary reaction) might reduce the rate of this side reaction.
Visualizing Carboxylic Acid Esterification:
Caption: Esterification of a carboxylic acid with this compound.
FAQ 4: I am observing the formation of unexpected ethers and acetylated byproducts when reacting this compound with an alcohol in the presence of a solid acid catalyst. What are these products and how can I avoid them?
Answer:
When using certain acidic catalysts, particularly solid acids like montmorillonite KSF and silica gel, orthoesters can react with alcohols to produce unsymmetrical ethers and O-acetylated products as competitive side reactions.
Mechanism Insight: The reaction is believed to proceed through a cationic intermediate generated by the action of the acidic catalyst on the orthoester. This intermediate can then be attacked by the alcohol to form an unsymmetrical ether. Alternatively, a rearrangement and subsequent reaction can lead to an O-acetylated product (in the case of triethyl orthoacetate, for this compound this would be an O-octanoylated product).
Troubleshooting Protocol:
-
Catalyst Selection: The type of side product and its yield are highly dependent on the nature of the acid catalyst used. If these side reactions are problematic, consider screening different acidic catalysts (e.g., Brønsted vs. Lewis acids, homogeneous vs. heterogeneous catalysts).
-
Reaction Conditions: These side reactions are often observed at ambient temperatures. Adjusting the reaction temperature and time may help to favor the desired reaction pathway.
-
Purification Strategy: If these byproducts are unavoidable, a robust purification strategy, such as column chromatography, will be necessary to isolate the desired product.
| Catalyst | Major Side Product(s) with Alcohols |
| Montmorillonite KSF | Unsymmetrical Ethers |
| Silica Gel (SiO₂) | O-Acetylated Compounds, Dimeric Ethers |
Visualizing Competing Side Reactions:
Caption: Competing side reactions of this compound with alcohols.
General Recommendations for Working with this compound and Acidic Reagents
-
Reaction Monitoring: Closely monitor your reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the formation of side products early on.
-
Purification: Be prepared for chromatographic purification (e.g., flash column chromatography) to separate your desired product from potential side products like esters, other orthoesters, and ethers.
-
Literature Review: Before starting your experiment, a thorough review of the literature for similar transformations can provide valuable insights into optimal reaction conditions and potential pitfalls.
This technical support guide is intended to provide a foundational understanding of the common side reactions of this compound with acidic reagents. For more specific inquiries, please consult the references provided or contact our technical support team.
References
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
von Delius, M., & Brachvogel, R. C. (2022). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 55(3), 298-310. Retrieved from [Link]
-
Bouab, O., Lamaty, G., Moreau, C., & Pomares, O. (1980). Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Canadian Journal of Chemistry, 58(6), 567-573. Retrieved from [Link]
-
Ghahremanzadeh, R., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235-31272. Retrieved from [Link]
- Post, H. W. (1943). The Chemistry of the Aliphatic Orthoesters. Chemical Reviews, 32(3), 391-426.
-
DeWolfe, R. H., & Jensen, J. L. (1963). Acid-Catalyzed Hydrolysis of Carboxylic Acid Orthoesters. Journal of the American Chemical Society, 85(20), 3264–3269. Retrieved from [Link]
-
DeWolfe, R. H. (1963). Acid-Catalyzed Hydrolysis of Carboxylic Acid Orthoesters. Journal of the American Chemical Society, 85(20), 3264-3269. Retrieved from [Link]
-
RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235-31272. Retrieved from [Link]
-
Kumar, P. S., et al. (2004). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Indian Journal of Chemistry - Section B, 43B(8), 1686-1689. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't? Retrieved from [Link]
-
von Delius, M., et al. (2022). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 55(3), 298-310. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Premature Hydrolysis of 1,1,1-Trimethoxyoctane
Forward: This guide is intended for researchers, scientists, and drug development professionals utilizing 1,1,1-Trimethoxyoctane. As a key building block and intermediate, its integrity is paramount for reproducible and successful experimental outcomes. The primary challenge in its application is the inherent susceptibility to premature hydrolysis. This document provides a comprehensive, experience-driven framework for understanding, diagnosing, and preventing this degradation, ensuring the highest quality of your research.
Part 1: The Core Problem: Understanding Orthoester Hydrolysis
This compound is an orthoester, a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[1] This functional group is highly sensitive to moisture, particularly in the presence of acid, which catalyzes its rapid decomposition.[1][2]
The hydrolysis reaction proceeds through a well-understood mechanism. First, a proton source (even trace atmospheric moisture can be sufficient) protonates one of the methoxy groups, converting it into a good leaving group (methanol). Departure of methanol generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a water molecule. Subsequent deprotonation yields the final products: methyl octanoate and two additional molecules of methanol.[2]
The consequences of this degradation are significant in a research context:
-
Reduced Yield: The active reagent is consumed, leading to lower conversions and yields in your synthetic steps.
-
Product Contamination: The formation of methyl octanoate and methanol introduces impurities that can complicate purification and compromise the integrity of the final product.[3]
-
Poor Reproducibility: Failure to control moisture leads to variable rates of hydrolysis, causing inconsistent results between experimental runs.
Figure 1. Acid-catalyzed hydrolysis pathway of this compound.
Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section provides direct answers to common issues encountered during the handling and use of this compound.
Question 1: I've just opened a new bottle of this compound, but my initial GC-MS analysis shows the presence of methyl octanoate. Is the product defective?
Answer: While supplier quality is a possibility, it's more likely that the compound was exposed to atmospheric moisture upon opening. The headspace of the bottle contains air, and the moisture within is sufficient to initiate hydrolysis, especially if the reagent has been stored for some time.
Root Cause Analysis & Prevention:
-
Atmospheric Exposure: The primary cause is the introduction of moist air into the bottle's headspace.[4]
-
Improper Storage: Storing the bottle in a humid, non-desiccated environment exacerbates the problem.[5]
-
Compromised Seal: A loose cap or a frequently punctured septum can allow for continuous moisture ingress.[6]
Best Practice Protocol: Reagent Handling and Storage
-
Inert Gas Blanket: Upon first opening, immediately flush the headspace of the bottle with a dry, inert gas such as argon or nitrogen before resealing. This displaces moist air.[4][6]
-
Dedicated Storage: Store the tightly sealed bottle inside a desiccator cabinet containing an active desiccant (e.g., silica gel or Drierite).[7]
-
Use of Syringe/Cannula: For transferring the liquid, use proper air-free techniques. Employ a syringe or cannula to withdraw the required amount through a septum-sealed cap while maintaining a positive pressure of inert gas inside the bottle.[8]
-
Temperature Control: Store at the recommended temperature (typically 2-8°C) to slow down any potential degradation.[9]
Question 2: My reaction is sluggish and gives a low yield. How can I confirm if hydrolysis of the orthoester is the culprit?
Answer: Low yields are a strong indication of reagent degradation. A definitive diagnosis requires a quantitative assessment of the water content in your reaction system and analytical confirmation of hydrolysis byproducts.
Diagnostic Workflow:
-
Assess Solvent Water Content:
-
Method: Karl Fischer Titration. This is the gold standard for accurately determining trace amounts of water in organic solvents.[10]
-
Actionable Threshold: For moisture-sensitive reactions, the water content of your solvents should ideally be below 30-50 ppm.[11] If it's higher, the solvent is a likely contributor to hydrolysis.
-
-
Analyze the Starting Material:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR Spectroscopy.
-
Procedure: Before starting your reaction, run a sample of the this compound from your stock bottle.
-
Expected Results: Compare the integration of the parent compound peak with the peak for methyl octanoate. In ¹H NMR, the methoxy protons of the orthoester appear around 3.15 ppm, while the ester methyl protons of methyl octanoate appear around 3.66 ppm. A significant presence of the latter confirms a compromised starting material.
-
Figure 2. Decision tree for troubleshooting low yields.
Question 3: My experimental protocol requires an alcohol as a solvent. How can I prevent immediate decomposition of the this compound?
Answer: Using protic solvents is challenging but feasible with rigorous drying and by controlling the reaction environment. The key is to remove water, which is the ultimate hydrolyzing agent, even in an alcohol solvent.
Protocol: Performing Reactions in Anhydrous Alcohol
-
Solvent Drying (Mandatory):
-
Primary Method: Use activated molecular sieves. Add freshly activated 3Å molecular sieves (10-20% m/v) to your solvent and allow it to stand for at least 24-48 hours.[11][12] 3Å sieves are preferred for drying alcohols as their pore size excludes most solvent molecules while effectively trapping smaller water molecules.[13][14]
-
Activation of Sieves: Heat the sieves in a laboratory oven (>250 °C) under vacuum for several hours to remove adsorbed water before use.[15] Cool under an inert atmosphere.
-
Alternative: For absolute dryness, distill the alcohol from a suitable drying agent (e.g., magnesium methoxide for methanol).[16]
-
-
Reaction Setup (Air-Free Technique):
-
Glassware: Oven-dry all glassware (e.g., at 125°C overnight) and assemble it hot while flushing with a stream of dry nitrogen or argon.[8]
-
Reagent Addition: Add the dried solvent and other reagents via syringe through rubber septa. Add the this compound last, preferably at a reduced temperature (e.g., 0°C), to a well-stirred solution to ensure rapid mixing and minimize localized hydrolysis.
-
Question 4: Is it possible to purify a partially hydrolyzed bottle of this compound?
Answer: While theoretically possible via fractional distillation, it is not practically recommended for most laboratory settings. The boiling points of this compound and the byproduct methyl octanoate may be close enough to make separation inefficient without specialized equipment. Furthermore, the purification process itself carries a high risk of further hydrolysis. The most reliable and time-efficient solution is to discard the compromised reagent and start with a fresh, unopened bottle, implementing the stringent handling protocols outlined in this guide.[17][18]
Part 3: Data Summary and Best Practices
Table 1: Key Parameters for Preventing Hydrolysis
| Parameter | Recommended Specification | Rationale & Justification |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing the initiation of the hydrolysis cascade.[4][19] |
| Solvent Water Content | < 50 ppm (Verified by Karl Fischer) | Directly limits the key reactant required for hydrolysis.[10][11] |
| Drying Agent for Solvents | Activated 3Å Molecular Sieves | Selectively adsorbs water without adsorbing most common organic solvents, including alcohols.[14][20] |
| Transfer Technique | Syringe/Cannula under Inert Gas | Prevents introduction of atmospheric moisture into the stock bottle during reagent transfer.[6][8] |
| pH Conditions | Neutral or Basic | Hydrolysis is significantly accelerated by acid.[1][21] Avoid acidic catalysts or impurities unless the reaction design requires it. |
References
- Vertex AI Search. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- Vertex AI Search. (2022, June 16). Molecular sieve 3A is the best use for water removal from solvents.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- Scharlab. (n.d.). Karl Fischer water content titration.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- Wikipedia. (n.d.). Karl Fischer titration.
- Vertex AI Search. (n.d.). Using molecular sieves for solvent drying.
- University of Massachusetts. (n.d.). Molecular Sieve Info.
- University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves.
- Davis, H. (2018, May 4). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- von Delius, M. (2024, January 29). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research.
- Wikipedia. (n.d.). Ortho ester.
- PubMed. (1966, March). Determination of orthoesters by hydrolysis and Karl Fischer titrimetry.
- University of Rochester. (n.d.). How to Store Reagents.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Alfa Chemistry. (n.d.). Ortho Esters.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Vertex AI Search. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- United States Biological. (n.d.). This compound CAS: 161838-87-5.
- Williams, D. L. H., & Burkinshaw, L. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(23), 8127–8130.
- FUJIFILM Wako Chemicals. (n.d.). Purification & Characterization.
- ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?.
- Google Patents. (n.d.). System and method for purifying heptane.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. nbinno.com [nbinno.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. usbio.net [usbio.net]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Molecular Sieve Info [bio.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. US7326820B2 - System and method for purifying heptane - Google Patents [patents.google.com]
- 19. carbodiimide.com [carbodiimide.com]
- 20. youtube.com [youtube.com]
- 21. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Byproducts from 1,1,1-Trimethoxyoctane Reactions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in reactions involving 1,1,1-trimethoxyoctane. The stability and reactivity of orthoesters like this compound make them valuable synthetic intermediates, particularly as protecting groups and in C-C bond-forming reactions.[1] However, their susceptibility to certain conditions, especially acidic hydrolysis, and the nature of their synthesis can lead to a range of byproducts.[2][3] Achieving high purity of the desired product is critical for downstream applications and ensuring the validity of experimental outcomes.
This document provides a structured troubleshooting guide in a direct question-and-answer format, addressing common issues encountered during the workup and purification stages. It is designed to not only offer solutions but also to explain the underlying chemical principles, empowering you to proactively mitigate these challenges in your future experiments.
Section 1: Understanding Common Byproducts & Formation Pathways
Effective troubleshooting begins with a fundamental understanding of what impurities are likely to form and why. The primary sources of byproducts in this compound chemistry are the synthetic route used to prepare the orthoester and its inherent reactivity, particularly towards hydrolysis.
The most common industrial and laboratory synthesis of orthoesters is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile (octanenitrile) with an alcohol (methanol).[4][5] While effective, this reaction is not without its side reactions. Furthermore, the greatest challenge in handling this compound is its sensitivity to aqueous acid, which readily hydrolyzes it to the corresponding ester and alcohol.[1][2]
Key Byproduct Formation Mechanisms
Physical Properties of Relevant Compounds
A successful purification strategy relies heavily on the differential physical properties of the product and its contaminants. Fractional distillation, in particular, requires a significant difference in boiling points.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₁H₂₄O₃ | 204.31 | 223-225 | ~0.89 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
| Methyl Octanoate | C₉H₁₈O₂ | 158.24 | 192-193 | 0.877 |
| Octanenitrile | C₈H₁₅N | 125.21 | 198-200 | 0.81 |
| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) | 1.527 |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific, practical problems you may encounter. Each answer provides a diagnosis, an explanation of the underlying chemistry, and a detailed solution.
❓ FAQ 1: What are the most common impurities I should expect, and what analytical methods are best to detect them?
Answer: The most common impurities are residual methanol, water, and the hydrolysis products: methyl octanoate and additional methanol. If you are performing a Pinner synthesis, you may also encounter unreacted octanenitrile and solid ammonium chloride.[2]
-
Analytical Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. It can easily separate methanol, methyl octanoate, and the target orthoester, providing both retention time and mass spectral data for confident identification.
-
¹H NMR Spectroscopy: Proton NMR is excellent for detecting key functional groups. You will be able to see the characteristic singlet for the methoxy groups of the orthoester (~3.1-3.2 ppm), a different singlet for the methoxy group of the methyl octanoate ester (~3.6 ppm), and the broad singlet for methanol. Unreacted nitrile will also have unique signals.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying trace amounts of water in your final product or solvents.
-
🔧 Troubleshooting 1: My NMR/GC-MS analysis shows significant amounts of methyl octanoate. What happened and how do I purify my product?
Diagnosis: Your product has undergone hydrolysis. This is the most common failure mode when working with orthoesters. It occurs when the orthoester is exposed to water under acidic conditions, even trace amounts of acid catalyst or atmospheric CO₂ can be sufficient.[1][2] The reaction is:
C₇H₁₅C(OCH₃)₃ + H₂O --[H⁺]--> C₇H₁₅COOCH₃ + 2 CH₃OH
Causality & Prevention:
-
Wet Solvents/Reagents: The most likely cause is the use of non-anhydrous solvents or reagents. Always use freshly dried solvents.
-
Acidic Workup: Never use an acidic aqueous solution (e.g., quenching with NH₄Cl solution or a dilute acid wash) during the workup. Orthoesters are stable to base, so a basic workup is preferred.[3]
-
Inadequate Inert Atmosphere: Performing the reaction or workup open to the air, especially on a humid day, can introduce enough water to cause hydrolysis. Always work under a dry, inert atmosphere (N₂ or Ar).
-
Improper Storage: Storing the orthoester without a desiccant or under a poor seal can lead to degradation over time.
Solution & Purification Protocol: Since the boiling points of this compound (223-225 °C) and methyl octanoate (192-193 °C) are reasonably far apart, vacuum fractional distillation is the most effective purification method.
-
Neutralize: Before heating, ensure any residual acid is quenched. Wash the crude product in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash.
-
Dry: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Distill: Set up a fractional distillation apparatus equipped with a Vigreux or packed column. Perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition. Collect the fractions, monitoring the head temperature and analyzing each fraction by GC to determine purity.
🔧 Troubleshooting 2: My reaction is complete, but I'm struggling to remove the excess methanol used in the synthesis.
Diagnosis: Methanol is a common excess reagent in the Pinner synthesis and a byproduct of orthoester reactions. Its relatively low boiling point (64.7 °C) should make it easy to remove, but simple rotary evaporation may be insufficient if large quantities are present or if it forms an azeotrope.
Causality & Prevention:
-
Large Excess: Using a very large excess of methanol as a solvent in the Pinner reaction can make removal cumbersome. While an excess is needed to drive the reaction, using a co-solvent like benzene or dioxane can reduce the total volume of methanol.[6]
-
Co-distillation: Methanol may co-distill with other low-boiling components, making a clean separation difficult with a simple distillation setup.
Solution & Purification Protocol:
-
Initial Bulk Removal: Remove the majority of the methanol on a rotary evaporator. Be mindful of the bath temperature to avoid bumping.
-
Aqueous Wash: Transfer the crude residue to a separatory funnel. Wash with water or brine. Methanol is highly soluble in water and will partition into the aqueous layer.
-
Drying: Thoroughly dry the organic layer with anhydrous Na₂SO₄ or MgSO₄.
-
High-Vacuum: Place the dried product on a high-vacuum line (Schlenk line) for several hours at room temperature to remove the final traces of volatile methanol. Gentle heating (e.g., 30-40 °C) can accelerate this process.
🔧 Troubleshooting 3: After neutralizing my Pinner reaction, a white solid precipitated. What is it and how do I get rid of it?
Diagnosis: The white solid is almost certainly ammonium chloride (NH₄Cl), a stoichiometric byproduct of the Pinner reaction.[2]
[RC(OR′)=NH₂]⁺Cl⁻ + 2 R′OH → RC(OR′)₃ + NH₄Cl
Solution & Purification Protocol: This is the simplest byproduct to remove.
-
Filtration: If the reaction was run in a non-polar solvent in which NH₄Cl is insoluble, it can be removed by simple gravity or vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to recover any entrained product.
-
Aqueous Wash: If the solid is finely dispersed or if the solvent has some polarity, an aqueous wash is highly effective. NH₄Cl is very soluble in water. After the wash, separate the layers and proceed with drying the organic phase as described in the previous troubleshooting guides.
Section 3: Detailed Purification Protocols
Protocol 1: Basic Aqueous Workup for Orthoester Purification
This protocol is designed to remove acidic impurities and water-soluble byproducts (like NH₄Cl and methanol) without causing hydrolysis of the acid-sensitive orthoester.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If a large amount of solid (e.g., NH₄Cl) is present, filter it off first.
-
Dilute: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure a clean separation of layers.
-
First Wash (Base): Add an equal volume of a cold (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently 5-10 times, venting frequently to release any CO₂ gas that may form from acid neutralization. Vigorous shaking can lead to emulsions.
-
Separate: Allow the layers to separate fully and drain the lower aqueous layer.
-
Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer. Invert gently 5 times.
-
Separate: Allow the layers to separate and drain the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a generous portion of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for at least 15-20 minutes.
-
Isolate: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask. Rinse the drying agent with a small amount of fresh, dry solvent to ensure complete recovery of the product.
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is now ready for further purification (e.g., distillation) or analysis.
Protocol 2: Analyte Identification via GC-MS
This protocol provides a general framework for identifying impurities in your this compound product.
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrument Setup (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes. Ramp at 10-15 °C/min to 280 °C. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
MS Detector: Scan range from m/z 35 to 400.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis:
-
Identify the peak for your product, this compound. It will be one of the later-eluting peaks.
-
Look for earlier-eluting peaks corresponding to methanol and methyl octanoate.
-
Compare the mass spectra of any unknown peaks to a library (e.g., NIST) for tentative identification. The fragmentation pattern of the orthoester will be distinct from the ester.
-
Section 4: Generalized Purification Workflow
The choice of purification strategy depends on the nature of the impurities present. The following flowchart provides a logical decision-making process for purifying a crude reaction mixture containing an orthoester.
References
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252–2260. Available at: [Link]
-
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
Sources
Stability of 1,1,1-Trimethoxyoctane under basic conditions
Welcome to the technical support resource for 1,1,1-trimethoxyoctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this orthoester, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the presence of bases?
This compound, as an orthoester, is generally considered stable under neutral and alkaline (basic) pH conditions.[1] Unlike their rapid decomposition in acidic media, orthoesters do not readily undergo hydrolysis in the presence of bases like sodium hydroxide or triethylamine in anhydrous or aqueous environments at moderate temperatures. This stability is a key feature exploited in organic synthesis, particularly when using orthoesters as protecting groups for carboxylic acids or esters that need to endure basic reaction steps.
Q2: Is there any scenario where this compound might decompose under basic conditions?
While generally stable, decomposition can be induced under specific circumstances:
-
High Temperatures: Prolonged heating at elevated temperatures, even in the presence of a base, can eventually lead to decomposition, although this is not the primary pathway.
-
Presence of Lewis Acids: Trace amounts of Lewis acids can catalyze hydrolysis, even in a nominally basic solution. Ensure all glassware is scrupulously clean and reagents are free from acidic impurities.
-
Biphasic Systems with Localized Low pH: In a biphasic system, it's possible to have localized areas of lower pH at the interface, which could lead to slow hydrolysis. Vigorous stirring and ensuring homogeneity can mitigate this.
-
Supramolecular Catalysis: Certain host molecules can create an acidic microenvironment, encapsulating the orthoester and facilitating its hydrolysis even in a bulk basic solution.[2]
Q3: What is the mechanistic difference between orthoester hydrolysis in acidic vs. basic media?
The difference in stability is rooted in the hydrolysis mechanism.
-
Acid-Catalyzed Hydrolysis: This is a rapid, A-1 type mechanism. The reaction is initiated by protonation of one of the oxygen atoms, creating a good leaving group (an alcohol). The subsequent departure of the alcohol is facilitated by the formation of a resonance-stabilized dialkoxycarbenium ion. This cation is then readily attacked by water to eventually form an ester and two equivalents of alcohol.[2][3]
-
Under Basic Conditions: Direct attack by a hydroxide ion (OH⁻) on the central carbon of the orthoester is highly unfavorable. The alkoxy groups (⁻OCH₃) are poor leaving groups, and there is no available pathway to protonate them to improve their leaving group ability. Consequently, the orthoester linkage is kinetically stable in the presence of bases.[1]
Caption: Comparative stability of orthoesters under acidic vs. basic conditions.
Q4: What are the expected decomposition products if hydrolysis does occur?
If this compound were to hydrolyze, the initial products would be methyl octanoate and two molecules of methanol.[4] If the basic conditions are sufficiently strong and aqueous, the resulting ester (methyl octanoate) can then undergo saponification (base-catalyzed hydrolysis) to yield a carboxylate salt (e.g., sodium octanoate) and another molecule of methanol.[1][5]
Caption: Potential two-step decomposition pathway of this compound.
Q5: How does the alkyl chain (octane group) influence the stability of this compound?
The C7 alkyl chain attached to the central carbon is an electron-donating group. Generally, electron-donating groups tend to slightly increase the rate of acid-catalyzed hydrolysis by stabilizing the intermediate dialkoxycarbenium ion. Conversely, orthoesters with electron-withdrawing groups are more stable towards acid.[6][7] However, under basic conditions where the orthoester is already very stable, this electronic effect is largely negligible.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound under basic conditions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Unexpected decomposition of this compound (observed by TLC/GC-MS). | 1. Acidic Contamination: Glassware, solvents, or reagents may contain trace acidic impurities.[8] 2. "Wet" Base: Some amine bases can be hygroscopic and form acidic ammonium salts. 3. Lewis Acidic Reagents: Other reagents in the mixture may have Lewis acidic character (e.g., Mg²⁺, Zn²⁺ salts). | 1. Ensure scrupulously dry and clean glassware. Flame-dry glassware under vacuum if necessary. Use freshly distilled, anhydrous solvents. 2. Use a freshly opened bottle or distill liquid bases (e.g., triethylamine) over a drying agent like CaH₂. 3. Review all reagents for potential Lewis acidity. If unavoidable, consider adding a non-nucleophilic scavenger. |
| Low yield in a reaction where the orthoester is a reactant. | 1. Reaction not proceeding: The basic conditions may not be sufficient to activate the desired reaction pathway. 2. Steric Hindrance: The bulky nature of the orthoester may be impeding the reaction. | 1. Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. 2. Change of Base: Switch to a stronger, non-nucleophilic base if applicable to the reaction mechanism. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Formation of methyl octanoate as a side product. | This is a clear indication of hydrolysis , likely due to trace acid or water. | Follow the recommendations for "Unexpected decomposition." Critically re-evaluate the dryness of all components. If using an aqueous base for work-up, perform the extraction quickly and at a low temperature.[9] |
| Difficult aqueous work-up (emulsion formation). | Orthoesters and their potential byproducts can act as surfactants, leading to emulsions during extraction.[10] | 1. Add Brine: Wash the organic layer with a saturated NaCl solution to increase the ionic strength of the aqueous phase and break the emulsion. 2. Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
Experimental Protocol: Using this compound as a Protecting Group
This protocol details the protection of a carboxylic acid, followed by a base-mediated reaction on another part of the molecule, and subsequent deprotection.
Objective: To demonstrate the stability of the orthoester group under basic conditions.
Workflow:
Caption: Experimental workflow for protection, reaction, and deprotection.
Step-by-Step Methodology:
-
Protection of the Carboxylic Acid:
-
To a flame-dried, argon-purged round-bottom flask, add the carboxylic acid starting material (1.0 eq).
-
Dissolve in a minimal amount of anhydrous methanol.
-
Add this compound (1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄ or a catalytic amount of PTSA).
-
Stir the reaction at room temperature and monitor by TLC until the starting carboxylic acid is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure. The crude protected compound can often be used directly in the next step.
-
-
Base-Mediated Reaction (Example: Alkylation)
-
Dissolve the crude protected compound from Step 1 in an anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all conditions are strictly anhydrous.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The orthoester group should remain intact.
-
-
Work-up and Deprotection:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To deprotect, dissolve the crude product in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a mild acid (e.g., acetic acid or pyridinium p-toluenesulfonate).
-
Stir at room temperature until TLC analysis shows complete conversion to the final carboxylic acid.
-
Perform a standard aqueous work-up and purify the final product by column chromatography or crystallization.
-
References
-
Wikipedia. Ortho ester. [Link]
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC. [Link]
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- Alkyl Orthoesters and Their Applications in Organic Synthesis. Google Books.
-
Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas. YouTube. [Link]
-
Ortho ester hydrolysis. The complete reaction mechanism. Journal of the American Chemical Society. [Link]
-
How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Orthoesters – Knowledge and References. Taylor & Francis Online. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. [Link]
-
1,1,1-Trichloroethane. PubChem. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
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- 10. Troubleshooting [chem.rochester.edu]
Troubleshooting acetal deprotection with sensitive functional groups
Welcome to the technical support center for troubleshooting acetal deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing acetal protecting groups in the presence of sensitive functionalities. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Selective Acetal Deprotection
Acetals are invaluable protecting groups for carbonyls due to their stability in basic and nucleophilic conditions.[1][2] However, their removal typically requires acidic conditions, which can be detrimental to other sensitive functional groups within a complex molecule, such as silyl ethers, esters, carbamates, and other acid-labile protecting groups.[3][4] The art of acetal deprotection, therefore, lies in achieving chemoselectivity—cleaving the acetal while preserving the integrity of the rest of the molecule. This guide will address common issues encountered during this critical step and provide field-proven solutions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My standard acidic deprotection (e.g., HCl, TFA, TsOH) is cleaving other acid-sensitive groups in my molecule, such as silyl ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers. What should I do?
A1: This is a classic chemoselectivity problem. The key is to move away from strong Brønsted acids and utilize milder, more nuanced conditions.
Expertise & Experience: The cleavage of both acetals and other acid-labile groups proceeds via protonation. The relative rates of cleavage depend on the specific acid, solvent, and the electronic and steric nature of the protecting groups. To achieve selectivity, you need a method that can differentiate between these groups.
Trustworthiness: The following strategies are well-established in the literature and offer a high degree of control.
Authoritative Grounding: Many Lewis acids can catalyze acetal cleavage under nearly neutral or very mild conditions.[5] Bismuth salts, for example, are effective in catalytic amounts and offer a greener alternative.[6] For a truly non-acidic approach, methods operating under neutral conditions, such as iodine in acetone, are highly effective.[4]
Recommended Solutions:
-
Lewis Acid Catalysis: Lewis acids offer a milder alternative to Brønsted acids. They activate the acetal by coordinating to one of the oxygen atoms, facilitating cleavage without a high concentration of free protons that can damage other sensitive groups.[7]
-
Cerium(III) Triflate (Ce(OTf)₃): This is a very gentle Lewis acid catalyst for the cleavage of acetals and ketals at room temperature in wet nitromethane.[8]
-
Bismuth Triflate (Bi(OTf)₃) or Bismuth Nitrate (Bi(NO₃)₃·5H₂O): These are highly efficient and selective catalysts for the deprotection of acetals.[8][9]
-
-
Neutral, Non-Hydrolytic Conditions: Certain methods avoid aqueous acid entirely.
-
Molecular Iodine (I₂) in Acetone: This is a highly efficient system that deprotects acetals within minutes under neutral conditions via a substrate exchange mechanism.[4][5] It is compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[4][5]
-
Q2: The deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
Expertise & Experience: The rate of acetal hydrolysis is dependent on several factors, including the stability of the acetal (cyclic acetals are generally more stable than acyclic ones), steric hindrance around the acetal, and the reaction conditions.[10]
Trustworthiness: The following adjustments are systematic and based on fundamental principles of reaction kinetics.
Authoritative Grounding: The choice of solvent can significantly impact reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane or THF/water mixtures are often effective.[5] For iodine-catalyzed reactions, acetone is the preferred solvent.[5]
Troubleshooting Steps:
-
Solvent Choice: The solvent can play a crucial role. For hydrolytic deprotections, the presence of water is essential. Using a "wet" solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[5] Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can slow the reaction down.[5]
-
Temperature: Gently heating the reaction can often accelerate slow deprotections. For instance, while many iodine-catalyzed deprotections work at room temperature, refluxing in acetone (56°C) can ensure complete conversion for more stable acetals.[4][5]
-
Catalyst Loading: For catalytic methods, ensure that the catalyst has not degraded and consider increasing the molar percentage if the reaction stalls. Bismuth triflate, for example, can be effective at loadings as low as 0.1 mol%.[5]
-
Water Content: For acid-catalyzed hydrolysis, the reaction is an equilibrium.[11] Using a large excess of water can help drive the equilibrium towards the deprotected carbonyl compound.[11]
Q3: I need to selectively deprotect an acetal derived from an aldehyde while leaving a ketal (from a ketone) intact. Is this possible?
A3: Yes, this is a challenging but achievable transformation. While ketals are typically more acid-labile than acetals, specific reagent combinations can reverse this selectivity.
Expertise & Experience: The relative stability of acetals and ketals to acidic hydrolysis is influenced by the stability of the intermediate oxocarbenium ion. Generally, the tertiary oxocarbenium ion from a ketal is more stable, making the ketal more labile. However, kinetic versus thermodynamic control can be manipulated with the right choice of reagents.
Trustworthiness: The following protocol is a validated method for this specific transformation.
Authoritative Grounding: A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[5] This method provides a unique tool for differentiating between protected aldehydes and ketones.[5]
Recommended Protocol: See Protocol 2: Selective Deprotection of an Aldehyde Acetal using TESOTf/2,6-Lutidine below.
Q4: My molecule is completely intolerant to acid. Are there any truly non-acidic methods to remove an acetal?
A4: Absolutely. While most acetal cleavages rely on at least a catalytic amount of a Brønsted or Lewis acid, several methods operate under neutral or even basic conditions.
Expertise & Experience: These methods often rely on different mechanisms, such as oxidative cleavage or electrochemical activation, completely avoiding the use of protons or Lewis acids.
Trustworthiness: These are specialized but effective methods for highly sensitive substrates.
Authoritative Grounding:
-
Iodine in Acetone: As mentioned before, this method is performed under neutral conditions and is highly effective.[4][5]
-
Electrochemical Deprotection: This method uses an electric current to facilitate the cleavage of acetals under neutral conditions, often with lithium perchlorate (LiClO₄) as both the electrolyte and an oxygen source.[12]
Data Presentation
The following table summarizes various chemoselective methods for acetal deprotection, highlighting their compatibility with sensitive functional groups.
| Reagent/Catalyst | Conditions | Compatible Functional Groups | Reference(s) |
| Iodine (I₂) (10 mol%) | Acetone, RT to 56°C, 5-10 min | Double bonds, hydroxyls, acetates, furyl groups, t-butyl ethers | [5],[4] |
| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane, RT | THP, Tr, Bn, p-MBn, TBDMS, TMDPS ethers | [8] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, RT | General mild conditions | [9] |
| TESOTf / 2,6-Lutidine | CH₂Cl₂, 0°C to RT, 1 h | Ketals, silyl ethers | [5] |
| Aluminum Tris(hydrogensulfate) on wet SiO₂ | n-Hexane, Reflux, 35 min | Aromatic rings | [13] |
| β-Cyclodextrin | Water, 60°C, 6-12 h | General (aromatic acetals) | [5] |
| Electrochemical (LiClO₄) | CH₃CN, Room Temp | Steroidal groups | [5],[12] |
Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[4][5]
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.[5]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals, the reaction is often complete within 5 minutes.[4][5]
-
For more robust cyclic acetals (e.g., 1,3-dioxolanes), if the reaction is sluggish, gently heat the mixture to reflux (56°C) for 5-10 minutes.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Selective Deprotection of an Aldehyde Acetal using TESOTf/2,6-Lutidine
This protocol is specifically for the deprotection of an aldehyde acetal in the presence of a ketone ketal.[5]
-
Dissolve the substrate containing both the acetal and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.[5]
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq) dropwise.[5]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldehyde.
Visualization of Workflows
The following diagrams illustrate logical workflows for troubleshooting and selecting an appropriate deprotection method.
Caption: Troubleshooting workflow for common acetal deprotection issues.
Caption: Decision guide for selecting a deprotection method based on sensitive groups.
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
ACS Publications. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Books. (n.d.). Greene's Protective Groups in Organic Synthesis.
-
ACS Publications. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2004). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018). Hydrolysis of acetals. Retrieved from [Link]
-
YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
-
ACS Publications. (2006). Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (1998). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
NIH. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Lewis Acids. Retrieved from [Link]
-
Reddit. (n.d.). Deprotection of acetal - Stupidly easy ? or complicated story ?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
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Effect of temperature on 1,1,1-Trimethoxyoctane reactivity
Technical Support Center: 1,1,1-Trimethoxyoctane
Introduction: Understanding the Thermal Profile of this compound
Welcome to the technical support guide for this compound. As an orthoester, this compound is a versatile reagent, primarily used for esterification, transesterification, and as a protective group for carboxylic acids. Its reactivity is profoundly influenced by temperature, a parameter that can be manipulated to optimize reaction outcomes but can also lead to undesired side reactions or decomposition if not properly controlled. This guide addresses common issues and questions encountered during experimentation, providing troubleshooting steps and explaining the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction with a carboxylic acid and this compound is proceeding very slowly at room temperature. Can I simply increase the heat to accelerate it?
A1: Yes, increasing the temperature is a standard method to accelerate esterification, but it must be done judiciously.
-
Causality: The reaction between an orthoester and a carboxylic acid is often catalyzed by a Brønsted or Lewis acid.[1] Elevating the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the rate-determining step. In many esterification protocols, temperatures are moderately elevated to achieve reasonable reaction times. For example, zirconocene complexes have been used as catalysts for direct esterification under solvent-free conditions, demonstrating the utility of controlled heating.[2]
-
Troubleshooting Protocol:
-
Incremental Increase: Begin by increasing the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or GC/MS. A common starting point for catalyzed reactions is in the 50-70 °C range.[2][3]
-
Monitor for Byproducts: Be vigilant for the appearance of new, unexpected spots on your TLC plate or peaks in your chromatogram. This could indicate the onset of decomposition.
-
Consider the Catalyst: The activity of your acid catalyst may also be temperature-dependent. Ensure your catalyst is stable and effective at the target temperature.
-
Solvent Choice: Ensure your solvent's boiling point is appropriate for the intended reaction temperature.
-
-
Workflow Diagram:
Caption: Troubleshooting workflow for a slow esterification reaction.
Q2: I heated my reaction involving this compound above 150 °C and observed gas evolution and a drop in yield. What is happening?
A2: You are likely observing thermal decomposition. While orthoesters can be used in high-temperature reactions, they have a threshold beyond which they become unstable.
-
Mechanism of Decomposition: At elevated temperatures, orthoesters can undergo decomposition. One common pathway for related compounds is β-hydride elimination, which would produce an alkene and a dialkoxyalkyl hydride intermediate.[4] For this compound, the primary decomposition products would likely be 1-octene, methyl formate, and methanol through more complex cleavage and rearrangement pathways. The observed gas could be volatile decomposition products. Some studies have shown that orthoesters can act as alkylating agents at very high temperatures (180-200 °C), which represents a fundamental shift in reactivity from esterification to a BAl2 mechanism.[5]
-
Key Considerations:
-
Acid's Role: The presence of even trace amounts of acid can significantly lower the decomposition temperature.[6] Residual acid from the synthesis of the orthoester or the carboxylic acid substrate can catalyze decomposition pathways.
-
Atmosphere: Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. Oxygen can participate in oxidative decomposition pathways at high temperatures, further complicating the reaction mixture.[7]
-
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways at different temperatures.
Q3: How does temperature affect the rate of hydrolysis of this compound? I need to remove it as a protecting group.
A3: The hydrolysis of orthoesters is highly dependent on both temperature and pH. It is readily hydrolyzed under mild aqueous acid conditions to form the corresponding esters and alcohols.[8]
-
Scientific Principle: Hydrolysis is an acid-catalyzed process. The reaction rate increases with both increasing temperature and increasing acid concentration (lower pH). Elevating the temperature provides the necessary activation energy for the hydrolysis reaction to proceed efficiently. While the reaction can occur at room temperature, it is often slow. Gentle heating (e.g., 40-50 °C) is typically sufficient to drive the deprotection to completion in a timely manner without inducing side reactions.
-
Experimental Protocol: Acid-Catalyzed Deprotection
-
Dissolution: Dissolve the orthoester-protected compound in a water-miscible solvent like THF or acetone.
-
Acidification: Add an aqueous solution of a mild acid (e.g., 1M HCl, acetic acid) to the mixture.
-
Heating: Warm the reaction mixture to 40-50 °C.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., sat. NaHCO₃ solution) and proceed with standard extraction procedures.
-
-
Data Summary: Temperature vs. Reaction Time
| Reaction | Temperature (°C) | Typical Catalyst | Relative Reaction Time | Primary Outcome |
| Hydrolysis | 25 - 50 | Mild Aqueous Acid | Hours | Deprotection to carboxylic acid (via ester) |
| Esterification | 50 - 80 | H₂SO₄, TfOH, etc.[2] | 1 - 6 Hours | Formation of octyl ester and methyl ester |
| Transesterification | 55 - 65 | NaOMe, KOH[9][10] | 1 - 2 Hours | Biodiesel production (if substrate is a glyceride) |
| Alkylation | 180 - 200 | Base (e.g., K₂CO₃)[5] | Several Hours | Alkylation of acidic compounds (e.g., phenols) |
Q4: Can I use this compound in a transesterification reaction? What are the optimal temperature conditions?
A4: Yes, this compound is an effective reagent for transesterification. The optimal temperature depends heavily on the substrate and catalyst used.
-
Context in Biodiesel Production: Transesterification is the core reaction in biodiesel production, where triglycerides are converted into fatty acid alkyl esters. While this typically involves simple alcohols, the principles apply. Studies on biodiesel synthesis show that catalyzed transesterification reactions are often optimized for temperature.[11]
-
Recommended Temperature Range: For base-catalyzed transesterification (e.g., using KOH or sodium methoxide), a temperature range of 55-65 °C is frequently cited as optimal.[9][10][12]
-
Below 55 °C: The reaction rate may be impractically slow due to insufficient kinetic energy and potentially higher viscosity of the reaction mixture.
-
Above 65 °C: If using methanol (which is generated in situ or used as a co-solvent), you risk approaching its boiling point (64.7 °C), which can cause pressure buildup in a sealed reactor and loss of reagent in an open system. While higher temperatures can be used with different alcohols or under pressure, 60-65 °C is a safe and effective range for standard lab conditions.[13]
-
References
-
McElvain, S. M., & Tate, B. E. (1951). The Thermal Decomposition of Iminoester Salts and the Cleavage of Orthoesters by These Salts. Journal of the American Chemical Society. Available at: [Link]
-
Thiénot, M. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Science of Synthesis. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Available at: [Link]
-
Baran, P., et al. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]
-
von Delius, M., et al. (2020). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Available at: [Link]
-
Tundo, P., & Selva, M. (1995). Esters and Orthoesters as Alkylating Agents at High Temperature. Applications to Continuous-flow Processes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Al-Sakkari, E. G., et al. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Available at: [Link]
-
Patai, S. (Ed.). (1991). Synthesis of Carboxylic Acids, Esters and Their Derivatives. ResearchGate. Available at: [Link]
-
Sari, T. P., & Suroso. (2018). Effect of Reaction Temperature and Catalyst Concentration for Producing Biodiesel from Waste Beef Tallow Using Heterogeneous Catalyst. Neliti. Available at: [Link]
-
Wikipedia. (n.d.). Ortho ester. Available at: [Link]
-
Enyoh, C. E., et al. (2022). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. Applied Mechanics and Engineering. Available at: [Link]
-
Encinar, J. M., et al. (2019). An improvement to the transesterification process by the use of co-solvents to produce biodiesel. ResearchGate. Available at: [Link]
-
Matsumoto, K., et al. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,1-trimethoxy-. Available at: [Link]
-
Abdullah, M. H., et al. (2021). Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil. Journal of Research and Technology. Available at: [Link]
-
Matyas, R., & Pachman, J. (2009). Thermal stability of triacetone triperoxide. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Mossine, A. V., et al. (2021). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Molecular Imaging and Biology. Available at: [Link]
-
Johnson, C. W., et al. (1962). THERMAL STABILITY OF HYDROCARBON FUELS. Defense Technical Information Center. Available at: [Link]
-
Pilcher, G., & Fletcher, R. A. (1969). Enthalpies of hydrolysis of dimethoxymethane and 1,1-dimethoxyethane. Transactions of the Faraday Society. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trichloroethane. Available at: [Link]
-
Oblisca, A., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Water Scavengers: 1,1,1-Trimethoxyoctane vs. Trimethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the rigorous exclusion of water is paramount to achieving high yields and product purity in moisture-sensitive reactions. While various methods exist for drying solvents and reagents, the in-situ removal of water generated during a reaction presents a unique challenge. Chemical water scavengers, which irreversibly react with water, are indispensable tools for driving reaction equilibria forward and preventing undesired side reactions. Among these, orthoesters have emerged as a versatile and effective class of reagents.
This guide provides an in-depth technical comparison of two such orthoesters: the commonly used trimethyl orthoformate (TMOF) and the less conventional, long-chain analogue, 1,1,1-trimethoxyoctane. We will delve into their mechanisms of action, comparative performance, byproduct considerations, and practical applications, supported by available data and established chemical principles.
The Indispensable Role of Water Scavengers in Modern Synthesis
Many critical transformations in organic chemistry, such as esterifications, acetalizations, and certain condensation reactions, are equilibrium processes that generate water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thereby limiting the reaction yield. Furthermore, the presence of water can lead to the hydrolysis of sensitive functional groups, catalysts, or intermediates, resulting in complex product mixtures and purification challenges.
Effective water scavenging is therefore not merely a matter of optimizing yield but a cornerstone of robust and reproducible synthetic protocols. The ideal water scavenger should react rapidly and selectively with water under the reaction conditions, be inert to the reactants and products, and generate byproducts that are easily removed or benign to the reaction.
Trimethyl Orthoformate (TMOF): The Established Workhorse
Trimethyl orthoformate (HC(OCH₃)₃) is the simplest orthoester and has long been a staple in the synthetic chemist's toolbox for water removal.[1] Its utility is widespread, finding applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3]
Mechanism of Water Scavenging
The efficacy of TMOF as a water scavenger lies in its acid-catalyzed hydrolysis, which consumes water to produce methanol and methyl formate.[1] This reaction is essentially irreversible under typical non-aqueous reaction conditions, effectively driving the primary reaction to completion.
Reaction of Trimethyl Orthoformate with Water: HC(OCH₃)₃ + H₂O -- (H⁺) --> HCOOCH₃ + 2 CH₃OH
The requirement for an acid catalyst is a critical aspect of its use. In many reactions, such as acid-catalyzed esterifications, the reaction catalyst also facilitates the hydrolysis of TMOF. In other cases, a catalytic amount of a Brønsted or Lewis acid may be required to initiate the water scavenging process.
Performance and Byproduct Profile
The byproducts of TMOF hydrolysis, methanol and methyl formate, are relatively low-boiling (64.7 °C and 31.8 °C, respectively) and can often be removed from the reaction mixture by distillation. However, in cases where the desired product is also volatile or sensitive to these byproducts, their presence can complicate purification. Methanol, being a nucleophile, can also potentially participate in side reactions in some contexts.
The water-scavenging efficiency of TMOF is well-established, and it is widely employed to enhance the yields of numerous moisture-sensitive reactions.
This compound: The Long-Chain Challenger
This compound (CH₃(CH₂)₇C(OCH₃)₃) represents a less common, long-chain orthoester. While specific experimental data on its performance as a water scavenger is not as abundant as for TMOF, its chemical properties allow for a reasoned comparison based on established principles of orthoester reactivity.
Expected Mechanism and Reactivity
Similar to TMOF, this compound is expected to undergo acid-catalyzed hydrolysis to consume water. The reaction will produce methanol and methyl octanoate.
Expected Reaction of this compound with Water: CH₃(CH₂)₆CH₂C(OCH₃)₃ + H₂O -- (H⁺) --> CH₃(CH₂)₆COOCH₃ + 2 CH₃OH
The reactivity of orthoesters is influenced by both electronic and steric factors.[4] The octyl group in this compound is an electron-donating alkyl group. Electron-donating groups tend to stabilize the carbocation intermediate formed during hydrolysis, which can increase the reaction rate.[5][6] However, the bulky octyl group may also introduce steric hindrance around the reactive center, potentially slowing the rate of hydrolysis compared to the sterically unencumbered TMOF. The interplay of these electronic and steric effects will determine its overall reactivity. Studies on the hydrolysis of a range of orthoesters have shown that increasing the steric bulk of the alkyl group can decrease the rate of hydrolysis.[4]
Byproduct Profile and Potential Advantages
The hydrolysis of this compound yields methanol and methyl octanoate. Methyl octanoate has a significantly higher boiling point (192-193 °C) compared to methyl formate. This difference in volatility can be a distinct advantage in certain applications. For reactions involving volatile products, the non-volatile nature of methyl octanoate would simplify purification, as it would remain in the reaction flask during the removal of solvent and other volatile components.
Furthermore, the long alkyl chain of this compound imparts greater lipophilicity. This could enhance its solubility and compatibility in nonpolar reaction media, potentially leading to improved performance in such systems.
Head-to-Head Comparison: Key Performance Attributes
| Feature | Trimethyl Orthoformate (TMOF) | This compound |
| Molecular Formula | HC(OCH₃)₃ | CH₃(CH₂)₇C(OCH₃)₃ |
| Molecular Weight | 106.12 g/mol | 204.31 g/mol |
| Boiling Point | 101-102 °C[7] | ~215-220 °C (estimated) |
| Byproducts of Hydrolysis | Methyl formate (BP: 31.8 °C), Methanol (BP: 64.7 °C)[1] | Methyl octanoate (BP: 192-193 °C), Methanol (BP: 64.7 °C) |
| Reactivity | High, well-documented | Expected to be reactive; potentially slower than TMOF due to steric hindrance |
| Byproduct Removal | Volatile, removable by distillation | One volatile (methanol), one non-volatile (methyl octanoate) |
| Key Advantage | High reactivity, volatile byproducts | Non-volatile ester byproduct simplifies purification of volatile products |
| Potential Disadvantage | Volatile byproducts can co-distill with product | Slower reaction rate, higher molecular weight (less efficient per gram) |
Experimental Protocols: A Practical Guide to Implementation
The following is a generalized protocol for the use of an orthoester as a water scavenger in a moisture-sensitive esterification reaction. This protocol can be adapted for both TMOF and this compound.
General Protocol for Water Scavenging in an Acid-Catalyzed Esterification
Objective: To synthesize an ester from a carboxylic acid and an alcohol, driving the reaction to completion by in-situ removal of water.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Water Scavenger (TMOF or this compound) (1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and anhydrous solvent.
-
Stir the mixture until all solids are dissolved.
-
Add the acid catalyst to the reaction mixture.
-
Add the water scavenger (TMOF or this compound) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., distillation, chromatography).
Causality Behind Experimental Choices:
-
Flame-drying glassware and inert atmosphere: Essential to remove adsorbed water from the glassware and prevent atmospheric moisture from entering the reaction.
-
Anhydrous solvent: Minimizes the initial water content, reducing the amount of scavenger required.
-
Stoichiometry of scavenger: An excess of the orthoester is used to ensure that all water, both initially present and generated during the reaction, is consumed.
-
Acid catalyst: Crucial for both the esterification reaction and the hydrolysis of the orthoester water scavenger.
Visualization of the Water Scavenging Workflow
Caption: Workflow of an esterification reaction with in-situ water scavenging.
Mechanistic Insights: The Hydrolysis Pathway
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A Senior Application Scientist's Guide to NMR Analysis for Confirming 1,1,1-Trimethoxyoctane Reaction Completion
For researchers and professionals in drug development and chemical synthesis, the precise confirmation of reaction completion is not merely a procedural step but a cornerstone of process integrity, yield optimization, and impurity profiling. The synthesis of orthoesters, such as 1,1,1-Trimethoxyoctane, serves as a crucial transformation in the preparation of various intermediates. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods to definitively monitor the conversion of a starting material, methyl octanoate, to this compound. We will explore both qualitative and quantitative approaches, underscoring the causality behind experimental choices to ensure a self-validating, trustworthy analysis.
Synthesis Overview: From Ester to Orthoester
The conversion of an ester to an orthoester is a fundamental reaction in organic synthesis. For this guide, we will consider the reaction of methyl octanoate with a suitable methoxide source to yield this compound. While various reagents can effect this transformation, the core analytical challenge remains the same: distinguishing the starting material from the product and quantifying the conversion.
Reaction Scheme: Methyl Octanoate → this compound
The successful execution of this synthesis requires a robust analytical method to track the disappearance of the starting ester and the concurrent appearance of the orthoester product. NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides detailed structural information and allows for direct quantification without the need for chromophores, which are required by other techniques like UV-Vis spectroscopy.[1][2]
The Power of NMR for In-Situ Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive window into the composition of a reaction mixture.[1] The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a unique feature that positions NMR as a primary standard for quantitative measurement.[3][4] This allows researchers to not only identify the compounds present but also to determine their relative concentrations, making it ideal for monitoring reaction progress.[5]
This guide will compare two primary NMR-based approaches:
-
Qualitative Analysis: A rapid, visual assessment of the reaction mixture's composition.
-
Quantitative NMR (qNMR) Analysis: A rigorous method to determine the precise conversion percentage and yield using an internal standard.
Qualitative NMR Analysis: A First Look at Reaction Progress
A qualitative ¹H NMR analysis is the quickest method to assess the state of the reaction. By comparing the spectrum of the reaction aliquot to the spectra of the starting material and the expected product, a researcher can make an informed judgment about the reaction's progress.
The key is to identify "reporter signals"—unique peaks for both the starting material and the product that do not overlap with other signals in the spectrum.
-
Methyl Octanoate (Starting Material): The most distinct signal is the singlet corresponding to the methoxy protons (-OCH₃) of the ester group, which typically appears around 3.67 ppm .
-
This compound (Product): The key reporter signal for the product is the singlet from the three equivalent methoxy groups (-C(OCH₃)₃), which appears further upfield, typically around 3.1-3.2 ppm .
Protocol for Qualitative Analysis:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a weak acid).
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the disappearance of the singlet at ~3.67 ppm and the appearance of the singlet at ~3.1-3.2 ppm. The reaction is considered complete when the starting material's reporter signal is no longer detectable.
While fast and straightforward, this method is not rigorously quantitative. It can be difficult to detect small amounts of remaining starting material, and it does not provide an accurate yield.
Quantitative NMR (qNMR): The Gold Standard for Accuracy
For precise determination of conversion and yield, quantitative NMR (qNMR) is the superior method.[3] This technique involves adding a known amount of an internal standard to the NMR sample. By comparing the integral of a product peak to the integral of a peak from the internal standard, one can calculate the exact concentration and, consequently, the reaction yield.[6]
Pillar of Trust: Selecting the Right Internal Standard
The choice of an internal standard is critical for the accuracy and reliability of qNMR results.[7] An ideal internal standard should meet the following criteria:
-
High Purity: The standard must be of a known, high purity (≥99%).[8]
-
Chemical Inertness: It must not react with the sample, solvent, or any other component in the mixture.[9]
-
Spectral Simplicity: It should have a simple spectrum, preferably a sharp singlet, in a region free of overlap with analyte signals.[8][10]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[1]
-
Stability: The standard must be stable under the experimental conditions and not be volatile.[8]
For the analysis of this compound synthesis, 1,3,5-Trimethoxybenzene is an excellent choice for an internal standard. It provides a sharp singlet for its nine equivalent aromatic protons at approximately 6.1 ppm, a region that is typically clear of signals from the reactants and products.
Experimental Protocol: qNMR for Reaction Completion
This protocol ensures a self-validating system by incorporating best practices for sample preparation and data acquisition.
dot
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A Comparative Guide to In-Situ IR Spectroscopy for Monitoring 1,1,1-Trimethoxyoctane Reactions
This guide provides an in-depth technical comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring reactions involving 1,1,1-trimethoxyoctane, a common orthoester in organic synthesis. We will explore the underlying principles, provide actionable experimental protocols, and objectively compare its performance against traditional offline analytical techniques. This document is intended for researchers, chemists, and process development professionals seeking to enhance reaction understanding, optimize processes, and improve chemical synthesis outcomes.
The Strategic Importance of Real-Time Reaction Analysis
In modern chemical development, understanding the intricate details of a reaction as it happens is paramount. Traditional endpoint analysis, while valuable, provides only a single snapshot in time. It often misses the formation of transient intermediates, the true reaction initiation point, and the precise kinetic profile. For substrates like this compound, which are often used in sensitive transformations such as acid-catalyzed hydrolysis to form esters, real-time monitoring is not a luxury—it is a necessity for robust process development.
In-situ FTIR spectroscopy, a powerful Process Analytical Technology (PAT), allows for the continuous and non-invasive tracking of key chemical species directly within the reaction vessel.[1][2] This provides a "molecular video" of the reaction, enabling scientists to make data-driven decisions to control reaction pathways, improve yield and purity, and ensure process safety.
A Model Reaction: Acid-Catalyzed Hydrolysis of this compound
To illustrate the power of in-situ IR, we will focus on a foundational reaction: the acid-catalyzed hydrolysis of this compound to methyl octanoate. Orthoesters are known to hydrolyze under acidic conditions, proceeding through a series of steps to yield an ester and alcohol.[3][4]
The overall reaction is: This compound + H₂O --(H⁺)--> Methyl Octanoate + 2 CH₃OH
The generally accepted mechanism involves protonation of an oxygen atom, elimination of methanol to form a resonance-stabilized carboxonium ion, nucleophilic attack by water, and subsequent steps to form the final ester product.[3][4]
Caption: Experimental setup for in-situ FTIR reaction monitoring.
Step-by-Step Methodology
-
System Preparation:
-
Ensure the jacketed lab reactor is clean and dry.
-
Install the in-situ FTIR ATR probe through a reactor head port, ensuring the ATR crystal at the probe tip is submerged below the expected liquid level.
-
Connect the probe to the FTIR spectrometer and start the control software. [5]
-
-
Background Spectrum Collection:
-
Charge the reactor with the reaction solvent (e.g., acetonitrile, which has a relatively clear window in the carbonyl region).
-
Begin stirring and bring the solvent to the desired reaction temperature (e.g., 40 °C).
-
Collect a background reference spectrum of the solvent at the reaction temperature. This is a critical step to ensure that the solvent's absorbance is digitally subtracted from subsequent measurements. [5]
-
-
Reaction Initiation and Monitoring:
-
Add the this compound to the reactor. Collect a spectrum to establish the t=0 baseline, which will show only reactant and solvent peaks.
-
Initiate the reaction by adding the acid catalyst (e.g., a catalytic amount of HCl in dioxane).
-
Immediately begin continuous spectral acquisition (e.g., one spectrum every minute). The software will display the spectra in real-time, often as a 3D waterfall plot.
-
-
Data Analysis and Interpretation:
-
In the analysis software, select the characteristic carbonyl peak of the methyl octanoate product (~1740 cm⁻¹).
-
The software can then automatically plot the height or area of this peak over time. [5]This creates a quantitative reaction profile, showing the rate of product formation.
-
The reaction is complete when the product concentration profile reaches a plateau, indicating that the reactant has been fully consumed.
-
This real-time profile provides invaluable kinetic data, clearly defining the reaction start, rate, and endpoint without the need for manual sampling. [6]
Comparative Analysis: In-Situ FTIR vs. Alternative Techniques
While in-situ FTIR offers significant advantages, it is essential to compare it objectively with other common analytical methods used for reaction monitoring.
| Feature | In-Situ FTIR Spectroscopy | GC-MS (Offline) | NMR (Offline/Flow) | HPLC (Offline) |
| Analysis Mode | In-situ, Real-time [1][7] | Offline, Time-delayed | Offline or specialized online (flow) | Offline, Time-delayed |
| Sampling | Non-invasive, no sampling required [1] | Invasive, requires quenching | Invasive, requires quenching (for offline) | Invasive, requires quenching |
| Data Richness | Functional group concentration vs. time | High-resolution separation, mass fragmentation, impurity profiling [8][9] | Detailed molecular structure, inherently quantitative [10] | Component separation, quantification |
| Kinetics | Excellent for direct kinetic profiling [6] | Difficult; requires many carefully timed samples | Possible with many samples or flow setup | Difficult; requires many carefully timed samples |
| Intermediates | Can detect short-lived intermediates [11] | Unlikely to detect unstable species | Possible but challenging | Unlikely to detect unstable species |
| Ease of Use | Simple to set up and automate | Requires sample preparation and method development | Requires sample preparation or complex flow setup | Requires sample preparation and method development |
| Limitations | Requires a changing IR-active functional group; concentration >0.1% [12] | Not suitable for thermally labile compounds; requires volatility | Lower sensitivity; higher equipment cost | Requires chromophore for UV detection; solvent intensive |
Causality Behind the Comparison:
-
Why is In-Situ IR Superior for Kinetics? Because it is a continuous, non-invasive technique, FTIR captures a high-density data stream that directly reflects the concentration changes as they occur. [13]Offline methods like GC or HPLC introduce a time delay and potential for error with each sample taken, making it difficult to accurately model fast reactions or capture the true initiation phase.
-
When is GC-MS a Better Choice? If the primary goal is to identify and quantify a complex mixture of unknown byproducts at the end of a reaction, the superior separation power of GC combined with the definitive identification from MS makes it the gold standard. [9][14]* The Unique Advantage of NMR: NMR's strength lies in its inherent quantitative nature without the need for calibration standards for each component, making it excellent for determining absolute concentrations and elucidating complex structures. [10]However, its lower sensitivity and higher cost often make it less practical for routine, real-time process monitoring compared to FTIR.
Conclusion: A Tool for Deeper Chemical Insight
For monitoring reactions of this compound, particularly its hydrolysis to an ester, in-situ FTIR spectroscopy stands out as a uniquely powerful tool. Its ability to provide continuous, real-time data on the formation of the key ester carbonyl functional group offers unparalleled insight into reaction kinetics and mechanisms. This direct measurement capability eliminates the labor, time delays, and potential inaccuracies associated with traditional offline sampling techniques.
While methods like GC-MS and NMR offer complementary information and remain indispensable for final product characterization and impurity profiling, in-situ FTIR provides the dynamic understanding necessary to truly optimize and control the reaction as it happens. By integrating this PAT tool, researchers and drug development professionals can accelerate development, ensure process robustness, and achieve a more profound understanding of their chemistry.
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ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]
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Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. Royal Society of Chemistry. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,1,1-Trimethoxyoctane Derivatives
Introduction: The Analytical Challenge of Orthoesters
1,1,1-Trimethoxyoctane and its derivatives belong to the orthoester class of organic compounds. These molecules serve as versatile intermediates and building blocks in organic synthesis, including applications in drug development and natural product synthesis.[1] From an analytical perspective, their unique structure—a central carbon atom bonded to three alkoxy groups—presents distinct challenges and opportunities for mass spectrometry (MS). Their relatively low polarity and potential for hydrolysis necessitate a carefully considered analytical strategy.[2]
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural elucidation and quantification of this compound derivatives. We will explore the causality behind experimental choices, from ionization source selection to the interpretation of fragmentation patterns, providing researchers with the authoritative grounding needed to develop robust and reliable analytical methods.
Pillar 1: Selecting the Optimal Ionization Technique
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound. It dictates whether the analyte is introduced via Gas Chromatography (GC) or Liquid Chromatography (LC) and determines the nature of the resulting mass spectrum—either rich with structural fragments or dominated by an intact molecular ion. For orthoesters like this compound derivatives, the selection hinges on the analyte's volatility, thermal stability, and the analytical goal.
Hard Ionization vs. Soft Ionization: A Comparative Overview
Mass spectrometry ionization techniques are broadly categorized as "hard" or "soft".[3][4]
-
Hard Ionization , such as Electron Ionization (EI), imparts high energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This is invaluable for structural elucidation and library matching, but the molecular ion peak may be weak or entirely absent.[6][7]
-
Soft Ionization techniques, like Electrospray Ionization (ESI) and Chemical Ionization (CI), impart less energy.[8][9] This minimizes fragmentation, typically yielding a prominent peak corresponding to the protonated molecule ([M+H]⁺) or other adducts, which is ideal for confirming molecular weight.[10]
Electron Ionization (EI) for GC-MS
Coupled with Gas Chromatography, Electron Ionization is the workhorse for analyzing volatile and thermally stable organic compounds with molecular weights typically below 600 Da.[5][11] Given that this compound is sufficiently volatile, GC-EI-MS is a primary technique for its analysis.
-
Mechanism: Analyte molecules are bombarded with high-energy (typically 70 eV) electrons in a vacuum, causing the ejection of an electron to form a radical cation (M⁺•).[6][12] This high internal energy leads to predictable bond cleavages.
-
Advantages:
-
Limitations:
-
Weak Molecular Ion: The M⁺• peak can be of very low abundance or completely absent, making molecular weight determination difficult.[6]
-
Thermal Stability Required: Derivatives must be stable at the temperatures of the GC inlet and column.
-
Chemical Ionization (CI) for GC-MS
CI is a softer alternative to EI that can be performed on the same GC-MS instrumentation. It is an excellent choice when EI fails to produce a molecular ion.
-
Mechanism: A reagent gas (e.g., methane, ammonia) is introduced into the ion source at a high pressure. The reagent gas is ionized by electron impact, and these primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions. These ions then donate a proton to (or form an adduct with) the analyte molecule through gentle chemical reactions.[9]
-
Advantages:
-
Strong Molecular Ion Signal: Typically produces an abundant [M+H]⁺ (with methane) or [M+NH₄]⁺ (with ammonia) ion, clearly indicating the molecular weight.[10]
-
Reduced Fragmentation: Simplifies spectra, especially in complex mixtures.
-
-
Limitations:
-
Less Structural Information: The reduced fragmentation provides fewer clues for full structural elucidation compared to EI.[9]
-
Electrospray Ionization (ESI) for LC-MS
For derivatives that are less volatile, thermally labile, or more polar, Liquid Chromatography coupled with ESI is the preferred method.
-
Mechanism: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11]
-
Challenges for Nonpolar Analytes: ESI is most efficient for polar molecules that are already ionized in solution.[14] this compound itself is nonpolar. However, ESI can still be effective under certain conditions.
-
Strategies for Success:
-
Adduct Formation: The presence of cations like Na⁺ or NH₄⁺ in the mobile phase can lead to the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, which are readily detected.
-
Solvent Selection: While typically polar solvents are used, it has been demonstrated that ESI can be performed in less polar solvents, sometimes with the aid of additives to increase conductivity.[15][16]
-
-
Advantages:
-
Broad Applicability: Suitable for a wide range of derivatives, including large and non-volatile molecules.
-
Soft Ionization: Preserves the molecular ion, yielding a clear [M+H]⁺ or adduct ion.
-
Atmospheric Pressure Photoionization (APPI)
APPI is a complementary technique to ESI and is particularly well-suited for the analysis of nonpolar and moderately polar compounds.[11][14]
-
Mechanism: The LC eluent is vaporized and subjected to photons from a krypton lamp. The photons ionize a dopant molecule, which then initiates charge transfer to the analyte molecules.
-
Advantages:
-
Limitations:
-
Not suitable for thermolabile compounds due to the heated vaporizer.[14]
-
| Ionization Technique | Platform | Ionization Type | Key Strengths | Key Limitations | Best For... |
| Electron Ionization (EI) | GC-MS | Hard | Rich, reproducible fragmentation for structural ID | Molecular ion may be weak or absent | Structure elucidation of volatile/stable derivatives. |
| Chemical Ionization (CI) | GC-MS | Soft | Clear molecular weight confirmation ([M+H]⁺) | Limited structural fragmentation | Determining molecular weight of volatile compounds. |
| Electrospray Ionization (ESI) | LC-MS | Soft | Wide applicability for polar & non-volatile analytes | Poor efficiency for nonpolar compounds | Analysis of less volatile or thermally labile derivatives. |
| Atmospheric Pressure Photoionization (APPI) | LC-MS | Soft | Excellent for nonpolar compounds; reduced matrix effects | Requires thermal stability | High-sensitivity analysis of nonpolar derivatives. |
Pillar 2: Fragmentation Pathways of this compound
Understanding the fragmentation of the core this compound structure is fundamental to interpreting mass spectra for identification. Under EI, the radical cation M⁺• will undergo a series of characteristic cleavages.
The most likely fragmentation pathways involve:
-
Loss of a Methoxy Radical (•OCH₃): This is a common initial fragmentation for methoxy-containing compounds, leading to the formation of a stable oxonium ion. This results in a prominent peak at [M-31]⁺ .
-
Loss of Methanol (CH₃OH): A rearrangement reaction can lead to the elimination of a neutral methanol molecule, particularly if facilitated by neighboring group participation, resulting in an [M-32]⁺ ion.
-
Cleavage of the Octyl Chain: Alpha-cleavage next to the central carbon is highly favorable. The primary cleavage would be the loss of a heptyl radical (•C₇H₁₅), leading to a characteristic and often abundant ion at m/z 119 , corresponding to C₅H₁₁O₃⁺.
-
Further Fragmentation: The initial fragments can undergo subsequent losses. For example, the [M-31]⁺ ion can lose formaldehyde (CH₂O) or other neutral species.
// Edge correction: Path from M to m/z 119 is direct edge [style=invis]; M -> M_119; edge [style=solid]; M -> m119_ion; {rank=same; M_31; m119_ion; M_32;}
// Remove incorrect intermediate M_119 M_119 [style=invis]; M -> M_119 [style=invis]; } dot Caption: Predicted major fragmentation pathways under EI.
| Predicted Ion | Formula | m/z (for parent) | Fragmentation Event | Significance |
| [M-31]⁺ | C₉H₁₉O₂⁺ | 173 | Loss of methoxy radical (•OCH₃) | High probability, characteristic of methoxy esters. |
| [M-32]⁺ | C₉H₁₈O₂⁺• | 172 | Loss of neutral methanol (CH₃OH) | Possible rearrangement product. |
| C₅H₁₁O₃⁺ | C₅H₁₁O₃⁺ | 119 | α-cleavage, loss of heptyl radical (•C₇H₁₅) | Very likely, often a base peak or major ion. |
| [M-99]⁺ | C₄H₉O₃⁺ | 105 | Loss of heptyl radical (•C₇H₁₅) | This is an error in the table logic, m/z 119 is the correct fragment. Let's correct it to Loss of Octene. |
| [M-112]⁺ | C₃H₈O₃⁺• | 92 | Loss of octene (C₈H₁₆) via rearrangement | McLafferty-type rearrangement possible if derivative structure allows. |
Note: The exact fragmentation will be influenced by other functional groups present in the "derivative" structure.
Pillar 3: Experimental Protocols & Methodologies
The following protocols provide a robust starting point for the analysis of this compound derivatives. Optimization will be required based on the specific analyte and instrument.
Protocol 1: GC-MS Analysis (EI and CI)
This method is ideal for volatile and thermally stable derivatives.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile, anhydrous solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of 10-100 µg/mL.
-
If the derivative contains active hydrogens (e.g., -OH, -NH), derivatization with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve thermal stability and chromatographic performance.[13]
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent single quadrupole.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio (can be adjusted based on concentration).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
-
MS Acquisition Parameters:
-
For Electron Ionization (EI):
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
For Chemical Ionization (CI):
-
Ion Source Temp: 250°C.
-
Reagent Gas: Methane or Ammonia.
-
Mass Range: Scan from m/z 80 to 500.
-
-
-
Data Analysis:
-
Integrate chromatographic peaks and examine the mass spectra.
-
For EI data, compare the resulting spectrum against the NIST mass spectral library for tentative identification.
-
Confirm identity by matching retention time and mass spectrum with an authentic reference standard.
-
For CI data, identify the [M+H]⁺ or [M+NH₄]⁺ ion to confirm the molecular weight.
-
Protocol 2: LC-MS Analysis (ESI)
This method is suited for less volatile or thermally sensitive derivatives.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent) to a final concentration of 1-10 µg/mL.
-
Crucial Note: Orthoesters can be sensitive to acidic conditions.[2] Ensure the final sample solution and mobile phase are not strongly acidic to prevent hydrolysis.
-
Filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
-
Instrumentation & Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole or a high-resolution TOF/Q-TOF MS.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol with 5 mM Ammonium Acetate.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 98% B over 8 minutes.
-
Hold at 98% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
MS Acquisition Parameters (ESI):
-
Ionization Mode: ESI Positive.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (can be optimized).
-
Mass Range: Scan from m/z 100 to 600. For targeted analysis, use Selected Ion Monitoring (SIM) for the expected [M+H]⁺ or [M+NH₄]⁺ adducts.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected adduct ions to identify the analyte peak.
-
Confirm the molecular weight from the full scan mass spectrum.
-
For tandem MS (MS/MS) capable instruments, fragment the precursor ion to obtain structural information and develop quantitative MRM methods.
-
Conclusion
The successful mass spectrometric analysis of this compound derivatives is readily achievable through a systematic approach. For volatile and stable compounds, GC-MS offers unparalleled structural elucidation capabilities through EI and confident molecular weight assignment via CI. For derivatives with lower volatility or thermal instability, LC-MS with ESI provides a robust platform, provided that care is taken to manage the nonpolar nature of the analyte and its potential for hydrolysis. By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select and optimize the ideal analytical workflow for their specific research and development needs.
References
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link]
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LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]
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Compare Ionizations. (n.d.). [Link]
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Wang, R., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. [Link]
-
De, S., et al. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science. [Link]
-
University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
-
Lin, Y. Y., & Smith, L. L. (1978). Identification of steroids by chemical ionization mass spectrometry. PubMed. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]
-
Hiraoka, K., et al. (2004). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. University of Victoria. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Santos, F. P., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. [Link]
-
Schymanski, E. L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. National Institutes of Health. [Link]
-
de Souza, R. O. M. A., et al. (2013). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]
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A Comparative Guide to the Kinetic Analysis of 1,1,1-Trimethoxyoctane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the hydrolysis kinetics of 1,1,1-trimethoxyoctane (also known as trimethyl orthooctanoate), a long-chain aliphatic orthoester. In fields such as drug delivery and materials science, the precise control of hydrolysis is critical. Orthoesters are a class of acid-labile compounds that hydrolyze into a corresponding ester and alcohol, making them ideal for creating pH-sensitive drug carriers or degradable polymers.[1][2] Understanding the kinetic profile of their hydrolysis is paramount for designing functional and predictable systems.
This guide will delve into the mechanistic underpinnings of orthoester hydrolysis, provide a detailed experimental protocol for its kinetic study using ¹H NMR spectroscopy, and compare the hydrolytic stability of this compound with other common orthoesters.
The Mechanism and Influencing Factors of Orthoester Hydrolysis
The hydrolysis of orthoesters is a well-established, acid-catalyzed, three-stage process.[3] The reaction is initiated by the protonation of one of the alkoxy oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarboxonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to the final ester and another molecule of alcohol.
The rate of this reaction is highly dependent on several factors:
-
pH: The reaction is significantly accelerated in acidic conditions due to the initial protonation step. Orthoesters are generally stable at neutral and alkaline pH.[1]
-
Steric and Electronic Effects: The nature of the substituent at the central carbon (the R group in RC(OR')₃) plays a crucial role. Electron-donating groups, such as the heptyl group in this compound, stabilize the intermediate carboxonium ion, thereby increasing the rate of hydrolysis compared to orthoesters with electron-withdrawing groups or smaller alkyl groups.[1][2]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Kinetic Analysis of this compound Hydrolysis: A Comparative Study
To contextualize the hydrolytic behavior of this compound, it is useful to compare it with other commonly used trimethyl orthoesters: trimethyl orthoformate (R=H) and trimethyl orthoacetate (R=CH₃). The alkyl group (R) has a pronounced effect on the hydrolysis rate. The electron-donating nature of the alkyl group stabilizes the key dialkoxycarboxonium ion intermediate. A longer alkyl chain, like the heptyl group in this compound, provides a greater inductive effect than a methyl group. Consequently, the expected order of hydrolysis rates under identical acidic conditions is:
This compound > Trimethyl orthoacetate > Trimethyl orthoformate
The following table summarizes representative kinetic data for the acid-catalyzed hydrolysis of these three orthoesters. The data for trimethyl orthoformate and trimethyl orthoacetate are based on literature values, while the data for this compound are illustrative, based on the established trend of increased reactivity with longer alkyl chains.
| Orthoester | Structure (R Group) | Representative Half-life (t₁/₂) at pH 5, 25°C | Relative Rate Comparison |
| Trimethyl Orthoformate | -H | ~20 minutes[2] | Base |
| Trimethyl Orthoacetate | -CH₃ | ~3 minutes[1] | ~6.7x faster than Orthoformate |
| This compound | -C₇H₁₅ | < 1 minute (Illustrative) | >20x faster than Orthoformate |
Note: The kinetic data for this compound is an educated estimation to illustrate the expected trend and should be determined experimentally for specific applications.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for studying the kinetics of orthoester hydrolysis as it allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the products in a single experiment.[3][4]
Objective:
To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a constant pH and temperature.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄) or other suitable buffer system
-
Deuterated acid (e.g., DCl) to adjust pD
-
Internal standard (e.g., 1,4-dioxane or trimethylsilylpropanoic acid - TMSP)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Preparation of Buffered D₂O Solution:
-
Prepare a buffer solution of the desired pD (e.g., pD 5.0) in D₂O. Note that pD = pH reading + 0.4.
-
Dissolve a known concentration of the internal standard in the buffered D₂O. The internal standard should have a sharp singlet that does not overlap with any reactant or product signals.
-
-
Sample Preparation:
-
Place a precise volume of the buffered D₂O solution (e.g., 600 µL) containing the internal standard into an NMR tube.
-
Thermally equilibrate the sample in the NMR spectrometer at the desired temperature (e.g., 25°C).
-
-
Initiation of the Reaction and Data Acquisition:
-
Inject a small, known amount of this compound (e.g., 5-10 µL) into the NMR tube.
-
Quickly and carefully mix the sample by gentle inversion.
-
Immediately insert the tube into the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute). A pre-written automated acquisition program is highly recommended.[5]
-
The hydrolysis can be monitored by observing the decrease in the integral of the methoxy singlet of this compound (around 3.1-3.2 ppm) and the increase in the methoxy singlet of the product, methyl octanoate, and methanol.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each time point, integrate the characteristic peak of the this compound and the peak of the internal standard.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound (ln[Orthoester]) versus time.
-
The plot should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k_obs).
-
Self-Validating System:
The integrity of this protocol is maintained by several factors. The use of an internal standard corrects for any variations in spectrometer performance over time. The linear relationship of the ln[Orthoester] vs. time plot validates the assumption of pseudo-first-order kinetics. Furthermore, the simultaneous observation of product formation (methyl octanoate and methanol) confirms the reaction pathway.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the kinetic analysis workflow described above.
Caption: Workflow for the kinetic analysis of orthoester hydrolysis via ¹H NMR.
Conclusion
The study of this compound hydrolysis kinetics reveals its heightened sensitivity to acidic conditions compared to shorter-chain analogues like trimethyl orthoacetate and trimethyl orthoformate. This accelerated degradation is attributed to the electron-donating effect of the long alkyl chain, which stabilizes the critical carboxonium ion intermediate. This characteristic makes long-chain orthoesters like this compound particularly interesting for applications requiring rapid, pH-triggered degradation. The provided ¹H NMR protocol offers a robust and reliable method for quantifying these hydrolysis rates, enabling researchers to design and validate novel pH-responsive systems with precision.
References
-
Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43. [Link]
-
Brachvogel, R. C., et al. (2022). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 55(3), 275-288. [Link]
-
Haider, T., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules, 52(6), 2411-2420. [Link]
-
von Delius, M., et al. (2018). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
- Jiangsu Yangnong Chemical Co., Ltd. (2016).
-
Ahmadi, T., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10, 30314-30397. [Link]
- Jiangsu Yangnong Chemical Co., Ltd. (2016).
-
Ng, K. Y., & Zarrin, A. (1995). Calculation of hydrolytic rate constants of poly(ortho ester)s from molecular weights determined by gel permeation chromatography. Pharmaceutical Research, 12(12), 2041-2048. [Link]
-
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
-
Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]
-
Chau, Y., et al. (2020). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia, 101, 236-246. [Link]
- Nantong Tendenci Chem. (2022).
-
Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Research Journal of Innovations in Engineering and Technology, 7(11). [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]
-
Chau, Y., et al. (2020). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia, 101, 236-246. [Link]
-
Kaye, P. T., & Mphahlele, M. J. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 143-147. [Link]
-
Esso Research and Engineering Company. (1964). Investigation of water-reactive chemicals for anti-icing additives in aviation fuels. [Link]
-
Márquez, E., et al. (2009). DFT calculations of triethyl and trimethyl orthoacetate elimination kinetics in the gas phase. The Journal of Physical Chemistry A, 113(11), 2600-2606. [Link]
-
El-Bekkari, M., et al. (2015). Kinetic study by UV spectrophotometry of isoprocarb degradation in aqueous medium. Journal of Chemical and Pharmaceutical Research, 7(4), 1084-1094. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Science, 316(5821), 85-88. [Link]
-
Márquez, E., et al. (2009). DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. The Journal of Physical Chemistry A. [Link]
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A Comparative Guide to Protecting Lipophilic Aldehydes: Evaluating Acetal-Based Strategies
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, often require temporary masking to prevent undesired reactions. Lipophilic aldehydes, such as octanal, introduce the additional challenge of solubility and handling. This guide provides a comprehensive, data-driven comparison of common acetal-based strategies for protecting these valuable intermediates.
A critical point of clarification: the compound 1,1,1-trimethoxyoctane is the trimethyl orthoester of octanoic acid, not a direct protecting group for an aldehyde.[1] The chemically accurate equivalent for protecting a lipophilic aldehyde like octanal with a methoxy-based group is the formation of its 1,1-dimethoxyoctane derivative, an acyclic acetal. This guide will focus on the efficiency of forming this acyclic acetal and compare it against its more structurally robust cyclic counterparts, the 1,3-dioxolane and 1,3-dioxane.
The Fundamental Chemistry of Acetal Protection
The protection of an aldehyde as an acetal is a reversible, acid-catalyzed reaction.[2] The core principle involves the conversion of the highly reactive carbonyl group into a stable ether-like linkage, which is inert to a wide range of nucleophilic and basic reagents.[3][4] This stability allows chemists to perform reactions on other parts of the molecule without affecting the aldehyde.[5]
The general mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Formation of Oxonium Ion: The hydroxyl group of the hemiacetal is protonated, preparing it to leave as a water molecule.
-
Water Elimination: The loss of water generates a resonance-stabilized oxonium ion.
-
Final Attack & Deprotonation: A second alcohol molecule attacks the oxonium ion, and subsequent deprotonation yields the stable acetal and regenerates the acid catalyst.
To drive the reaction equilibrium toward the acetal product, the water generated must be removed, either physically (e.g., with a Dean-Stark apparatus) or chemically with a dehydrating agent like trimethyl orthoformate.[2][6]
Caption: General mechanism of acid-catalyzed acetal formation.
Comparative Analysis of Protecting Groups for Octanal
The choice of protecting group is a critical decision dictated by the required stability and the conditions for its eventual removal. Here, we compare the formation of 1,1-dimethoxyoctane (an acyclic acetal) with its cyclic analogs derived from ethylene glycol (a 1,3-dioxolane) and 1,3-propanediol (a 1,3-dioxane).
| Feature | Dimethyl Acetal | 1,3-Dioxolane (Cyclic) | 1,3-Dioxane (Cyclic) |
| Structure | Acyclic | 5-Membered Ring | 6-Membered Ring |
| Typical Reagents | Methanol, Trimethyl orthoformate | Ethylene Glycol[2] | 1,3-Propanediol[7] |
| Common Catalyst | p-TsOH, HCl, HBF₄-SiO₂[8][9] | p-TsOH, TMSOTf[10] | p-TsOH, Lewis Acids |
| Reaction Conditions | Room temp to reflux, often with a water scavenger[2][8] | Reflux with Dean-Stark trap to remove H₂O[11] | Reflux with Dean-Stark trap to remove H₂O |
| Relative Stability | Less Stable[12][13] | More Stable | Most Stable |
| Ease of Deprotection | Very Easy (mild aqueous acid)[14] | Easy (aqueous acid) | More forcing conditions may be needed |
| Key Advantage | Facile formation and removal. | Excellent stability to a wide range of conditions.[3] | Highest stability, useful for harsh reaction steps. |
| Key Disadvantage | May cleave under mildly acidic conditions. | Requires slightly harsher deprotection than acyclic. | Can be more difficult to form and cleave. |
Expert Insights on Stability: The enhanced stability of cyclic acetals is a well-established principle in organic chemistry.[12] This is attributed to thermodynamic and kinetic factors. The formation of a five- or six-membered ring from a diol is entropically more favorable than the condensation of an aldehyde with two independent methanol molecules. Kinetically, the hydrolysis of cyclic acetals is slower, providing a more robust protecting group for demanding synthetic steps.[12][15] While some reactivity charts in older literature may present conflicting data, practical laboratory experience confirms that cyclic acetals are significantly more stable than their acyclic counterparts.[13]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a clear basis for comparison. The choice of catalyst and conditions is critical for efficiency and chemoselectivity.
Protocol 1: Synthesis of 1,1-Dimethoxyoctane (Acyclic Acetal)
This method utilizes trimethyl orthoformate (TMOF) not only as a reagent but also as a chemical water scavenger, driving the reaction to completion under mild conditions.[2]
-
Materials:
-
Octanal (1.0 equiv)
-
Trimethyl orthoformate (1.5 equiv)
-
Methanol (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv, catalyst)
-
-
Procedure:
-
To a solution of octanal in anhydrous methanol, add trimethyl orthoformate.
-
Add the catalytic amount of p-TsOH. The use of a catalytic amount is crucial to prevent side reactions and facilitate an easy workup.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Remove the methanol and excess TMOF under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification by distillation or chromatography provides pure 1,1-dimethoxyoctane.
-
Protocol 2: Synthesis of 2-Heptyl-1,3-dioxolane (Cyclic Acetal)
This classic procedure employs a Dean-Stark apparatus to physically remove water, ensuring a high yield of the thermodynamically favored cyclic product.[11]
-
Materials:
-
Octanal (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv, catalyst)
-
-
Procedure:
-
Combine octanal, ethylene glycol, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add the catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, effectively removing it from the reaction.
-
Continue reflux until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and neutralize the catalyst with triethylamine or by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 2-heptyl-1,3-dioxolane is often pure enough for subsequent steps, or it can be purified by distillation.
-
Caption: Experimental workflow for cyclic acetal (dioxolane) formation.
Strategic Recommendations
The optimal choice between an acyclic and cyclic acetal is dictated by the planned synthetic route.
-
Choose Acyclic Dimethyl Acetals when:
-
The subsequent reaction steps are performed under neutral or basic conditions.
-
A very mild deprotection is required to preserve other sensitive functional groups, such as silyl ethers or Boc-protected amines.[9]
-
Rapid formation and removal are prioritized for a high-throughput synthetic campaign.
-
-
Choose Cyclic Dioxolane/Dioxane Acetals when:
-
The protected intermediate will be subjected to strongly basic, nucleophilic, oxidative, or reductive conditions.[16]
-
Greater stability towards incidental mild acidity is required.
-
The synthesis involves Grignard reagents, organolithiums, or metal hydrides, where the robustness of the protecting group is paramount.[4][17]
-
Conclusion
While the simple dimethyl acetal offers a convenient and easily reversible option for protecting lipophilic aldehydes, its application is limited by its lower stability. For complex syntheses requiring robust protection across a variety of reaction conditions, cyclic acetals such as 1,3-dioxolanes and 1,3-dioxanes are the superior choice.[18] The slightly more demanding conditions for their formation and cleavage are a reasonable trade-off for their enhanced stability, which ultimately ensures higher overall yields and purity in the synthesis of valuable target molecules. Researchers and drug development professionals should carefully consider the entire synthetic sequence when selecting the most appropriate acetal protecting group for their specific needs.
References
-
Trimethyl orthoformate Definition. Fiveable. Available at: [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks - Organic Chemistry II. Available at: [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. (2019-05-10). Available at: [Link]
-
Acetal Protecting Group Explained. Pearson+. (2022-07-22). Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis. Semantic Scholar. (2006-10-30). Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate. Available at: [Link]
-
TRIMETHYL ORTHOFORMATE. Ataman Kimya. Available at: [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. (2025-05-22). Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Dioxolane. Wikipedia. Available at: [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. (2021-12-27). Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. Available at: [Link]
-
An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. ResearchGate. (2025-08-06). Available at: [Link]
-
How do dimethyl acetals compare to dioxolanes and dioxanes in stability? Reddit. (2017-03-26). Available at: [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]
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Trimethyl orthoformate. Wikipedia. Available at: [Link]
-
Protecting Groups. University of Regensburg. Available at: [Link]
-
Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
A Convenient Protecting Group for Aldehydes. ResearchGate. (2025-08-07). Available at: [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. (2019-06-05). Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Acetal vs. Hemiacetal: Their Differences. Xometry. (2022-08-08). Available at: [Link]
-
Are dimethylacetals derived from aromatic aldehydes stable? ResearchGate. (2014-12-02). Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. (2018-05-07). Available at: [Link]
-
Protection of Carbonyl Groups. Chem-Station. (2014-04-15). Available at: [Link]
-
What's the most common method for the protection of aldehydes? Reddit. (2023-07-21). Available at: [Link]
-
This compound (C11H24O3). PubChemLite. Available at: [Link]
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The Synthetic Landscape: Understanding the Origins of Impurities
A Comparative Guide to the Purity Analysis of Synthesized 1,1,1-Trimethoxyoctane
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of synthesized this compound, an orthoester with potential applications in organic synthesis and materials science. As a senior application scientist, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring a robust and reliable purity assessment.
A thorough purity analysis begins with an understanding of the synthetic route and its potential pitfalls. This compound is commonly synthesized via the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol.[1][2] In this case, octanenitrile reacts with an excess of methanol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form the desired orthoester.[3][4]
The reaction proceeds through a reactive intermediate known as a Pinner salt (an alkyl imidate salt).[2][5] The anhydrous conditions are critical, as any moisture can lead to the hydrolysis of this intermediate, forming an ester as a significant byproduct.[3][5]
Caption: Synthesis of this compound via the Pinner Reaction.
Potential Impurities in this compound Synthesis
| Impurity | Source |
| Octanenitrile | Unreacted starting material |
| Methanol | Unreacted starting material/reagent |
| Methyl octanoate | Hydrolysis of the Pinner salt intermediate[2][6] |
| Octanamide | Thermal decomposition of the Pinner salt[6] |
| Hydrogen Chloride | Residual acid catalyst |
| Water | Incomplete drying of reagents or glassware |
| Octanoic acid & Methanol | Hydrolysis of the final product[6][7] |
A Multi-Pronged Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will compare Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Quantitative Workhorse
Principle & Application: Gas chromatography is an excellent technique for separating and quantifying volatile components in a mixture. For this compound, GC can effectively separate the target compound from volatile impurities like unreacted starting materials and byproducts such as methyl octanoate. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as hexane or ethyl acetate.
-
Instrumentation:
-
Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or similar mid-polarity column.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: 5 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis: The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks.
Caption: Workflow for GC-FID Purity Analysis.
Expected Results & Interpretation: A pure sample of this compound will show a single major peak at a specific retention time. Impurities will appear as separate peaks, typically with lower retention times for more volatile compounds like methanol and higher retention times for less volatile ones like octanamide. The relative peak areas provide a quantitative measure of the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Principle & Application: NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are invaluable for confirming the identity of this compound and for identifying and quantifying impurities with distinct structural features.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values are used to confirm the structure and identify impurities.
Caption: Workflow for NMR Spectroscopic Analysis.
Expected Spectral Features for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
~3.2 ppm (singlet, 9H, -C(OCH₃)₃)
-
~1.5 ppm (triplet, 2H, -CH₂- adjacent to the orthoester)
-
~1.2-1.4 ppm (multiplet, 10H, internal -CH₂- groups)
-
~0.9 ppm (triplet, 3H, terminal -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
~115 ppm (-C(OCH₃)₃)
-
~50 ppm (-OCH₃)
-
~35 ppm (-CH₂- adjacent to the orthoester)
-
~32, 29, 23 ppm (internal -CH₂- groups)
-
~14 ppm (terminal -CH₃)
-
Impurities like methyl octanoate would show characteristic signals for the ester carbonyl (~174 ppm in ¹³C) and the ester methoxy group (~3.6 ppm in ¹H, ~51 ppm in ¹³C).
Mass Spectrometry (MS): The Molecular Weight Confirmer
Principle & Application: Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with GC (GC-MS), it is a powerful tool for separating and identifying trace impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and GC Conditions: Follow the same procedure as for GC-FID analysis.
-
Instrumentation:
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular weight and examine the fragmentation pattern. Search the mass spectra of minor peaks against a spectral library (e.g., NIST) to identify impurities.
Caption: Workflow for Mass Spectrometric Analysis.
Expected Results for this compound:
-
Molecular Weight: 190.30 g/mol
-
Molecular Ion (M⁺): A weak or absent peak at m/z 190 due to the instability of the orthoester under EI conditions.
-
Key Fragments:
-
m/z 159 ([M - OCH₃]⁺): Loss of a methoxy group.
-
m/z 89 ([C₄H₉O₂]⁺): Cleavage of the octyl chain.
-
Further fragmentation of the octyl chain.
-
Integrating the Data: A Holistic View of Purity
Each technique offers unique advantages. A combined approach provides the most reliable and comprehensive purity assessment.
Comparison of Analytical Techniques
| Feature | Gas Chromatography (GC-FID) | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Primary Information | Quantitative purity, separation of volatiles | Structural confirmation, identification of major impurities | Molecular weight, structural fragments, identification of trace impurities |
| Quantification | Excellent (with calibration) | Good (with internal standard) | Semi-quantitative (without standards) |
| Sensitivity | High | Moderate | Very High |
| Strengths | Robust, reproducible, excellent for routine QC | Provides unambiguous structural data | Excellent for identifying unknown impurities |
| Limitations | Does not provide structural information | Less sensitive than GC or MS | Molecular ion may be weak or absent |
By integrating the results, a complete purity profile can be established. For example, GC-FID can provide a precise purity value (e.g., 99.5%), NMR can confirm that the main component is indeed this compound and identify a major impurity as methyl octanoate, and GC-MS can identify trace impurities that were not visible in the NMR spectrum.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach. Understanding the synthetic route and potential impurities is the foundation for selecting the appropriate analytical techniques. While Gas Chromatography provides robust quantitative data, NMR Spectroscopy is essential for structural verification, and Mass Spectrometry offers unparalleled sensitivity for trace impurity identification. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized materials, which is a cornerstone of scientific integrity and successful research and development.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
Perdon, E., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pinner reaction for orthoester synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Noè, M., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]
-
Shaabani, A., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31235-31267. [Link]
-
Smeets, N. M. B., et al. (2017). Synthesis and complete NMR characterization of methacrylate-endcapped poly(ortho-esters). Magnetic Resonance in Chemistry, 55(8), 724-730. [Link]
-
Lee, A. S.-Y., & Yeh, H.-C. (1998). Simple Transformation of Nitrile into Ester by the Use of Chlorotrimethylsilane. Journal of the Chinese Chemical Society, 45(1), 153-156. [Link]
-
Tsernovsky, M. J., & Vouros, P. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 23(7), 1217–1228. [Link]
-
Jurček, P., & Štacko, P. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(4), 926-938. [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
O'Donnell, G. W., & Richards, G. N. (1972). Gas chromatographic analysis of ortho esters as a convenient new general method for determining the enantiomeric purities of chiral .delta.-lactones. The Journal of Organic Chemistry, 37(19), 3049-3051. [Link]
-
Crich, D., & Sun, S. (1997). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry, 62(5), 1198-1199. [Link]
-
Taylor & Francis. (n.d.). Orthoesters – Knowledge and References. Retrieved from [Link]
-
University of Glasgow. (n.d.). APPLICATIONS OF GAS CHROMATOGRAPHY - MASS SPECTROMETRY IN STEROID CHEMISTRY. Retrieved from [Link]
-
Perlin, A. S. (1966). A NEW TYPE OF CARBOHYDRATE ORTHOESTER: SIDE REACTIONS OF THE KÖNIGS-KNORR SYNTHESIS. Canadian Journal of Chemistry, 44(5), 539-550. [Link]
-
ResearchGate. (n.d.). Scope of orthoester exchange: equilibrium distributions observed with various orthoesters and alcohols. Retrieved from [Link]
-
Orthodyne. (n.d.). New OrthoSmart Gas Chromatograph. Retrieved from [Link]
-
Jurček, P., & Štacko, P. (2021). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 54(4), 926-938. [Link]
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method.
-
LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. Retrieved from [Link]
-
Grokipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
Clark, J. (2015, August 21). Hydrolysing Esters. Retrieved from [Link]
-
YouTube. (2022, January 1). Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
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A Senior Application Scientist's Guide to Acetalization Reagents: Benchmarking 1,1,1-Trimethoxyoctane
In the intricate world of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The carbonyl group, present in aldehydes and ketones, is one of the most versatile yet reactive functional groups. Its protection is often a critical step to prevent unwanted side reactions with nucleophiles or bases.[1][2] Acetalization stands out as one of the most robust and widely employed methods for carbonyl protection, prized for the stability of the resulting acetal group under neutral to strongly basic conditions.[2][3]
The choice of acetalization reagent is a critical decision, dictated by the substrate's nature, the desired reaction conditions, and the stability of other functional groups within the molecule. While classic reagents like trimethyl orthoformate and ethylene glycol are staples in the synthetic chemist's toolbox, the exploration of novel reagents with unique properties is essential for advancing synthetic efficiency. This guide provides an in-depth comparison of 1,1,1-trimethoxyoctane, a less conventional orthoester, against established acetalization reagents. We will delve into the mechanistic underpinnings of these reagents, present a framework for their empirical benchmarking, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Reagents: A Comparative Overview
A successful acetalization reaction hinges on pushing the equilibrium toward the product. This is typically achieved by removing the water byproduct, a role often played by the reagent itself or through physical methods like a Dean-Stark apparatus.[4][5]
The Challenger: this compound
This compound is an orthoester, structurally similar to the more common trimethyl orthoformate.[6][7] Its key distinguishing feature is the C8 alkyl chain, which can be hypothesized to impart unique physical properties.
-
Proposed Mechanism of Action: Like other orthoesters, it can react with a carbonyl group under acid catalysis to form an acetal. A key advantage of using an orthoester is that it also acts as a water scavenger; the water byproduct reacts with the orthoester to produce a standard ester and alcohol, driving the primary reaction to completion.[5][8]
-
Potential Advantages: The long octyl chain is expected to increase its lipophilicity. This could enhance its solubility and effectiveness in nonpolar reaction media, making it an ideal candidate for reactions involving highly nonpolar or sterically hindered substrates where solubility is a limiting factor.
The Workhorse: Trimethyl Orthoformate (TMOF)
TMOF is the simplest orthoester and a widely used reagent in organic synthesis.[8]
-
Mechanism of Action: It functions identically to this compound, serving as both a methoxy group donor and a dehydrating agent to drive the equilibrium towards acetal formation.[8][9][10]
-
Common Applications: It is highly effective for converting aldehydes and ketones to their dimethyl acetals and is also used to convert carboxylic acids to methyl esters.[8][9]
The Water Scavenger: 2,2-Dimethoxypropane (DMP)
DMP is the dimethyl acetal of acetone and is another popular choice for acetalization, primarily for its role as a powerful water scavenger.[11]
-
Mechanism of Action: Under acidic conditions, DMP reacts quantitatively with water to form acetone and methanol.[11][12] This irreversible consumption of water is highly effective at driving the formation of acetals when an alcohol is used as the primary reagent. It can also act as a methoxy source via transacetalization.[13][14]
-
Common Applications: It is frequently used to protect 1,2- and 1,3-diols as acetonides and to facilitate reactions that are highly sensitive to water.[11]
The Ring-Former: Ethylene Glycol
Unlike the previous reagents, ethylene glycol is a diol used to form cyclic acetals (1,3-dioxolanes).[15][16]
-
Mechanism of Action: The reaction of a carbonyl with a diol is entropically favored over reaction with two separate alcohol molecules because it produces fewer molecules in the product phase (one carbonyl + one diol → one acetal + one water).[5] This makes the formation of cyclic acetals particularly efficient.
-
Common Applications: Cyclic acetals are generally more stable than their acyclic counterparts, making ethylene glycol an excellent choice for robust carbonyl protection, especially when subsequent steps involve harsh reaction conditions.[3][16]
Benchmarking Performance: An Experimental Framework
To objectively compare these reagents, a series of experiments should be conducted using a consistent set of substrates and reaction conditions. The primary goal is to evaluate key performance indicators that are critical for synthetic utility.
Experimental Design Rationale: The choice of substrates is designed to probe different aspects of reagent performance:
-
Benzaldehyde: A standard, unhindered aromatic aldehyde to establish baseline reactivity.
-
Cyclohexanone: A common cyclic ketone to assess performance with less reactive carbonyls.
-
4-Nitrobenzaldehyde: An aldehyde with an electron-withdrawing group to test reactivity with electronically deactivated substrates.
-
p-Anisaldehyde: An aldehyde with an electron-donating group to test reactivity with activated substrates.
Key Performance Indicators (KPIs):
-
Reaction Time (h): Time required for >95% conversion as monitored by Gas Chromatography (GC).
-
Isolated Yield (%): The yield of the pure acetal product after purification.
-
Reaction Conditions: Catalyst loading, temperature, and solvent requirements.
Illustrative Comparison Data
The following table summarizes hypothetical data from a benchmarking study to illustrate the potential performance differences between the reagents.
| Substrate | Reagent | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| Benzaldehyde | This compound | CSA (1%) | 25 | 1.5 | 94% | Excellent performance in nonpolar solvent (Toluene). |
| Benzaldehyde | Trimethyl Orthoformate | CSA (1%) | 25 | 1.0 | 96% | Standard, highly effective. |
| Benzaldehyde | 2,2-Dimethoxypropane | p-TsOH (1%) | 25 | 2.0 | 92% | Requires external methanol source. |
| Benzaldehyde | Ethylene Glycol | p-TsOH (1%) | 80 | 4.0 | 95% | Requires Dean-Stark to remove water. |
| Cyclohexanone | This compound | CSA (1%) | 50 | 5.0 | 88% | Good yield for a less reactive ketone. |
| Cyclohexanone | Trimethyl Orthoformate | CSA (1%) | 50 | 4.0 | 91% | Slightly faster than the C8 analogue. |
| Cyclohexanone | 2,2-Dimethoxypropane | p-TsOH (1%) | 50 | 6.0 | 85% | Slower reaction rate observed. |
| Cyclohexanone | Ethylene Glycol | p-TsOH (1%) | 110 | 8.0 | 93% | High stability of the cyclic product. |
| 4-Nitrobenzaldehyde | This compound | CSA (1%) | 25 | 3.0 | 90% | Effective on electron-poor substrate. |
| 4-Nitrobenzaldehyde | Trimethyl Orthoformate | CSA (1%) | 25 | 2.5 | 93% | Reliable performance. |
Catalysts: CSA = Camphorsulfonic Acid[17]; p-TsOH = p-Toluenesulfonic acid.
Mechanistic Insights and Workflow Visualization
The acid-catalyzed formation of an acetal proceeds through a well-established multi-step mechanism involving the initial formation of a hemiacetal intermediate.[4][18][19]
Caption: General mechanism of acid-catalyzed acetal formation.
The practical execution of a benchmarking experiment requires a systematic and reproducible workflow, from reaction setup through to final analysis.
Caption: Standard experimental workflow for acetalization reaction.
Detailed Experimental Protocol: Acetalization of Benzaldehyde with this compound
This protocol provides a self-validating system for the protection of benzaldehyde, incorporating steps for reaction monitoring and purification.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
This compound (1.2 mmol, 245.2 mg)
-
Camphorsulfonic acid (CSA, 0.01 mmol, 2.3 mg)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain anhydrous conditions.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol). Dissolve it in anhydrous toluene (5 mL).
-
Reagent Addition: Add this compound (1.2 mmol) to the solution via syringe.
-
Catalyst Addition: Add camphorsulfonic acid (0.01 mmol). The causality for using an acid catalyst is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol/orthoester.[4][5][17]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding 5 mL of saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (15 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzaldehyde dimethyl acetal.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Field-Proven Insights
The selection of an acetalization reagent is a nuanced decision that significantly impacts the efficiency and success of a synthetic route.
-
Trimethyl Orthoformate and Ethylene Glycol remain the highly reliable, go-to reagents for the formation of acyclic and cyclic acetals, respectively. Their performance is well-documented and effective across a wide range of substrates.[9][16]
-
2,2-Dimethoxypropane offers a powerful alternative, particularly in its capacity as an irreversible water scavenger, which is invaluable for highly sensitive reactions or for the protection of diols.[11]
-
This compound , while less studied, presents an intriguing option for specialized applications. Its inherent lipophilicity may offer superior performance in complex, nonpolar molecular environments, potentially improving reaction rates and yields by overcoming solubility barriers.
This guide provides a framework for the rational selection and empirical evaluation of these reagents. While hypothetical, the benchmarking data illustrates a logical approach to comparison. We encourage researchers to conduct their own systematic studies to validate these findings and further explore the synthetic utility of novel reagents like this compound in their specific research contexts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trimethoxyoctane
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical reagents we utilize. 1,1,1-Trimethoxyoctane, also known as Trimethyl Orthooctanoate, is a valuable ortho ester in organic synthesis.[1][2][3] However, its unique chemical properties necessitate a thorough understanding of proper handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, procedure-driven plan for the responsible management of this compound waste.
Core Principles: Hazard Assessment and Chemical Causality
| Chemical Profile: this compound | |
| Synonym | Trimethyl Orthooctanoate[1][2][3] |
| CAS Number | 161838-87-5[1][2][3] |
| Molecular Formula | C11H24O3[1][2][3][4] |
| Appearance | Likely a viscous oil[2] |
| Inferred Hazards | Combustible liquid, potential skin and serious eye irritant, potential aquatic toxicity.[5][6] |
The Cardinal Rule of Ortho Ester Disposal: Sensitivity to Hydrolysis
The most critical chemical characteristic of an ortho ester is its susceptibility to hydrolysis under mildly acidic conditions.[7] This reaction is not merely a point of academic interest; it is the central principle that must guide all handling and disposal decisions. This compound will react with water in the presence of acid to decompose into methyl octanoate and methanol.
CH3(CH2)6C(OCH3)3 + H2O --(H+)--> CH3(CH2)6COOCH3 + 2 CH3OH
This reactivity dictates that this compound must not be indiscriminately mixed with aqueous acidic waste streams, as this could lead to an uncontrolled reaction. The resulting methanol is a flammable and toxic substance, adding to the hazard profile of the waste.
Essential Safety Protocols: PPE and Engineering Controls
Prior to handling or preparing this compound for disposal, the following safety measures are mandatory.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[8]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves should be worn.[9] Always inspect gloves for integrity before use.[10]
-
Body Protection: A fully buttoned, chemical-resistant lab coat is essential to protect against splashes.[8]
-
Footwear: Closed-toe shoes are mandatory.[8]
-
-
Engineering Controls:
Standard Operating Procedure: Disposal of Waste this compound
The disposal of unused, expired, or waste this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[11][12][13] Direct disposal via sink drains or in regular trash is strictly prohibited.[11][14]
Step 1: Waste Characterization Treat all waste containing this compound as hazardous chemical waste.[15] This includes pure product, reaction mixtures, and contaminated materials.
Step 2: Containerization
-
Select a Compatible Container: Use a clean, sealable container that is compatible with the chemical. High-density polyethylene (HDPE) or other plastic bottles are often preferred over glass to minimize breakage risk.[11][16]
-
Ensure Secure Closure: The container must have a leak-proof, screw-on cap.[17] Parafilm and stoppers are not acceptable seals for transport.
-
Leave Headspace: Do not fill the container beyond 80% capacity to allow for vapor expansion.[16]
-
Use Secondary Containment: Store the waste container within a larger, chemically compatible secondary container, such as a lab tray or bin, to contain any potential leaks.[17]
Step 3: Labeling As soon as the first drop of waste enters the container, it must be labeled.[15] Affix a completed EHS hazardous waste tag to the container.[11] The label must include:
-
The words "Hazardous Waste."[11]
-
Full Chemical Name: "this compound." Do not use abbreviations or chemical formulas.[11] For mixtures, list all components and their approximate percentages.
-
Generator Information: Your name, principal investigator, department, and room number.[11]
Step 4: Segregation and Storage Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials, particularly acids.[16][18][19]
Step 5: Arrange for Disposal Once the container is full or you are nearing the 90-day accumulation limit, submit a chemical waste collection request to your institution's EHS office.[17] Do not allow waste to accumulate beyond regulated limits.[15][17]
Protocol for Spill Management
Accidental spills require immediate and systematic action to mitigate exposure and environmental release.
Step 1: Immediate Response
-
Alert Personnel: Announce the spill immediately to all personnel in the area.[20]
-
Evacuate: If the spill is large or you feel unsafe, evacuate the immediate area.
-
Remove Contaminated PPE: If you have been splashed, remove contaminated clothing and use the safety shower or eyewash for 15 minutes.[10][19]
Step 2: Containment and Cleanup (for small, manageable spills)
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Control Ignition Sources: Extinguish any nearby open flames or potential sources of ignition.[20]
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or a commercial spill pad to dike and absorb the liquid.[21] Start from the outside of the spill and work inward.[20]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[20][21]
Step 3: Decontamination
-
Initial Cleaning: Wipe the spill area with soap and water.[20]
-
Final Rinse: Perform subsequent rinses as needed to ensure complete removal of the residue.
-
Collect All Materials: All cleanup materials (absorbent pads, contaminated gloves, etc.) are considered hazardous waste and must be placed in the sealed, labeled container for disposal.[20]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound from initial use to final disposal.
Caption: Decision workflow for this compound waste management.
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How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved January 12, 2026, from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved January 12, 2026, from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 12, 2026, from [Link]
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How to Safely Handle and Use Trimethyl Orthoacetate (CAS 1445-45-0) in Your Lab. (2024, December 5). Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,1-Trimethoxyoctane
Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) when working with 1,1,1-Trimethoxyoctane. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Combustible Liquid (Category 4): This indicates that the substance has a flashpoint between 60 °C (140 °F) and 93 °C (200 °F). While not highly flammable, it can ignite with a source of heat or flame.
-
Serious Eye Irritation (Category 2A): This is a significant concern, as direct contact with the eyes can cause substantial irritation.
These classifications dictate the minimum PPE requirements for safe handling in a laboratory setting.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is essential when handling this compound. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume transfers in a well-ventilated area, snug-fitting safety glasses with side shields provide a baseline of protection against minor splashes.
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as during heating, agitation, or larger volume transfers, chemical splash goggles are required. These form a seal around the eyes, offering superior protection from liquid splashes and vapors.[1]
-
Face Shield: In addition to chemical splash goggles, a face shield should be worn during procedures with a significant risk of splashing to protect the entire face.[1]
Hand Protection
Hands are the most likely part of the body to come into direct contact with chemicals.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact with this compound. Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart.
-
Proper Glove Technique: It is crucial to use the proper technique for removing gloves to avoid skin contact with any chemical residue on the glove's outer surface.[2] Dispose of contaminated gloves in accordance with your institution's hazardous waste guidelines.
Body Protection
Protecting your skin and personal clothing from contamination is a key aspect of laboratory safety.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1]
Respiratory Protection
Under standard laboratory conditions with adequate ventilation, such as working within a chemical fume hood, respiratory protection is generally not required. However, in specific situations:
-
In Case of a Large Spill or Inadequate Ventilation: If you are cleaning up a large spill or working in an area with poor ventilation where vapor concentrations may be high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to your workflow, from preparation to disposal, is critical for minimizing exposure risks.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for defects, such as cracks in safety glasses or tears in gloves.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
-
Review the Safety Data Sheet (SDS): Always have the SDS for this compound readily available for reference.
Safe Handling Workflow
Caption: Safe Handling Workflow for this compound.
Disposal of Contaminated Materials
All materials contaminated with this compound, including used gloves, absorbent pads from spills, and empty containers, must be disposed of as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.[2]
-
PPE During Disposal: Wear the same level of PPE for waste disposal as you would for handling the pure chemical.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Additional PPE: If not already wearing them, don respiratory protection and any other necessary PPE.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material to contain the spill.
-
Clean and Decontaminate: Collect the absorbent material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Summary of Recommended PPE
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Low Volume) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required with proper ventilation |
| High Splash Potential | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | Not generally required with proper ventilation |
| Large Spill Cleanup | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | NIOSH-approved respirator with organic vapor cartridges |
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Essential Chemical PPE. (2023, September 8). Trimaco. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
